4-Methoxy-2-butanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methoxybutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2/c1-5(6)3-4-7-2/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
METPUBMTPUYMGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40505746 | |
| Record name | 4-Methoxybutan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40505746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41223-27-2 | |
| Record name | 4-Methoxy-2-butanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41223-27-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxybutan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40505746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxybutan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of 4-Methoxy-2-butanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Methoxy-2-butanol (CAS No: 41223-27-2). The document is intended for researchers, scientists, and professionals in drug development, offering a detailed summary of its molecular and physical characteristics, solubility, and chemical reactivity. Experimental protocols for the determination of key physical properties are also detailed.
Introduction
This compound is a bifunctional organic molecule containing both a hydroxyl and an ether functional group. This structure imparts properties that make it a subject of interest in various chemical syntheses. A thorough understanding of its physical and chemical characteristics is essential for its effective application in research and development.
Molecular and Physical Properties
The fundamental molecular and physical properties of this compound are summarized in the table below. These properties are crucial for predicting its behavior in different chemical and physical environments.
| Property | Value | Source |
| Molecular Formula | C5H12O2 | [1][2] |
| Molecular Weight | 104.15 g/mol | [1][2] |
| CAS Number | 41223-27-2 | [1] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 162.9 °C at 760 mmHg | [1] |
| Melting Point | -50 °C | [4] |
| Density | 0.903 g/cm³ | [1] |
| Refractive Index | 1.408 | [1] |
| Flash Point | 51.3 °C | [1] |
Solubility
The solubility of a compound is a critical parameter in its application, influencing reaction kinetics, purification, and formulation. Based on its structure, this compound is expected to exhibit good solubility in a range of solvents. The hydroxyl group allows for hydrogen bonding with polar solvents, while the butyl chain provides some nonpolar character.
While specific quantitative solubility data is limited, qualitative information suggests the following:
-
Slightly soluble in: Chloroform, Methanol.[1]
-
Based on the analogous compound 4-methoxy-1-butanol, it is predicted to be highly soluble in polar solvents such as water and moderately soluble in other organic solvents.[2]
Chemical Properties and Reactivity
The chemical behavior of this compound is dictated by its two primary functional groups: the secondary alcohol and the ether.
-
Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters. This reaction is typically catalyzed by an acid.
-
Dehydration: Under acidic conditions, the alcohol can undergo dehydration to form an alkene.
-
Oxidation: The secondary alcohol can be oxidized to a ketone, 4-methoxy-2-butanone.
-
Ether Cleavage: The methoxy group is generally stable but can be cleaved under harsh acidic conditions (e.g., with HBr or HI).
Spectroscopic Data
At the time of this writing, publicly available experimental spectroscopic data (NMR, IR, MS) for this compound is limited. Therefore, the following sections provide predicted spectral characteristics based on its structure and comparison with analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| CH₃ (on C2) | ~1.1-1.3 | Doublet | 3H |
| CH (on C2) | ~3.6-3.9 | Multiplet | 1H |
| CH₂ (on C3) | ~1.6-1.8 | Multiplet | 2H |
| CH₂ (on C4) | ~3.4-3.6 | Triplet | 2H |
| OCH₃ | ~3.3 | Singlet | 3H |
| OH | Variable | Singlet (broad) | 1H |
¹³C NMR (Carbon NMR): The carbon NMR spectrum should display five distinct signals corresponding to the five carbon atoms in unique chemical environments.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C1 (CH₃ on C2) | ~23 |
| C2 (CH-OH) | ~67 |
| C3 (CH₂) | ~40 |
| C4 (CH₂-O) | ~72 |
| OCH₃ | ~59 |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (alcohol) | 3600-3200 (broad) | Strong |
| C-H Stretch (alkane) | 3000-2850 | Strong |
| C-O Stretch (alcohol) | 1150-1050 | Strong |
| C-O-C Stretch (ether) | 1150-1085 | Strong |
Mass Spectrometry (MS) (Predicted)
In a mass spectrum obtained by electron ionization (EI), the molecular ion peak (M+) for this compound would be at m/z = 104.15. Common fragmentation patterns for alcohols and ethers would be expected, including:
-
Loss of a methyl group (CH₃•) from the ether: [M-15]+ at m/z = 89.
-
Loss of a methoxy group (CH₃O•): [M-31]+ at m/z = 73.
-
Alpha-cleavage adjacent to the alcohol: a peak at m/z = 45 corresponding to [CH(OH)CH₃]+.
-
Loss of water (H₂O) from the molecular ion: [M-18]+ at m/z = 86.
Experimental Protocols
The following are detailed methodologies for the determination of key physical properties of liquid compounds like this compound.
Determination of Boiling Point (Distillation Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. Distillation is a common and accurate method for determining the boiling point of a liquid.
Apparatus:
-
Distillation flask
-
Condenser
-
Receiving flask
-
Thermometer
-
Heating mantle
-
Boiling chips
Procedure:
-
Place a small volume of this compound and a few boiling chips into the distillation flask.
-
Assemble the distillation apparatus. The thermometer bulb should be positioned just below the side arm of the distillation flask to ensure it accurately measures the temperature of the vapor that is distilling.
-
Begin heating the flask gently with the heating mantle.
-
Observe the temperature as the liquid begins to boil and the vapor rises into the condenser.
-
Record the temperature at which the vapor temperature stabilizes while the liquid is distilling. This stable temperature is the boiling point.[5]
Determination of Density (Pycnometer Method)
Density is the mass per unit volume of a substance. A pycnometer is a flask with a specific, accurately known volume, used for precise density measurements of liquids.
Apparatus:
-
Pycnometer (with a ground-glass stopper containing a capillary tube)
-
Analytical balance
-
Thermometer
-
Water bath
Procedure:
-
Thoroughly clean and dry the pycnometer and weigh it accurately on an analytical balance (m_empty).
-
Fill the pycnometer with this compound, ensuring the liquid fills the capillary tube of the stopper.
-
Place the filled pycnometer in a constant temperature water bath until it reaches thermal equilibrium.
-
Remove the pycnometer from the bath, carefully wipe it dry, and weigh it again (m_filled).
-
The mass of the liquid is m_liquid = m_filled - m_empty.
-
To determine the exact volume of the pycnometer, repeat the procedure with a reference liquid of known density (e.g., deionized water).
-
The density of this compound is then calculated as: Density = m_liquid / V_pycnometer.[6]
Spectroscopic Analysis (General Protocols)
The following are general procedures for obtaining spectroscopic data for a liquid sample like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
A small amount of the sample (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in an NMR tube.
-
A small amount of a reference standard, usually tetramethylsilane (TMS), is added.
-
The NMR tube is placed in the spectrometer.
-
For ¹H NMR, the spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled spectrum is typically acquired, which results in a single line for each unique carbon atom.
Infrared (IR) Spectroscopy:
-
For a liquid sample, a drop is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.
-
The sample is placed in the IR spectrometer.
-
The spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹.
Mass Spectrometry (MS):
-
A dilute solution of the sample in a volatile solvent is prepared.
-
The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for purification and separation.
-
In the ionization chamber (e.g., using electron ionization), the molecules are fragmented and ionized.
-
The ions are separated based on their mass-to-charge ratio (m/z) and detected.
Conclusion
This compound possesses a combination of physical and chemical properties that make it a versatile compound for chemical synthesis and research. This guide has provided a detailed summary of its key characteristics and outlined the standard experimental procedures for their determination. A comprehensive understanding of these properties is fundamental for any scientist or researcher working with this molecule.
References
- 1. 4-Methoxybutan-2-ol | C5H12O2 | CID 12651695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 4-Methoxy-4-methyl-2-pentanol [webbook.nist.gov]
- 4. (2S)-4-methoxybutan-2-ol | C5H12O2 | CID 75481799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Methoxy-4-methyl-2-pentanol [webbook.nist.gov]
- 6. 4-Methoxybenzyl alcohol(105-13-5) 13C NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to the Characterization of 4-Methoxy-2-butanol (CAS 41223-27-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of 4-Methoxy-2-butanol (CAS: 41223-27-2), a versatile organic compound with applications as a solvent in various industries, including paints, coatings, inks, and cleaning products.[1] This document details its physicochemical properties, spectroscopic profile, safety information, and proposed synthetic routes.
Physicochemical Properties
This compound is a colorless liquid.[1] The key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 41223-27-2 | [1][2][3][4] |
| Molecular Formula | C₅H₁₂O₂ | [1][2] |
| Molecular Weight | 104.15 g/mol | |
| Boiling Point | 162.9 °C at 760 mmHg | [1][2] |
| Flash Point | 51.3 °C | [1][2] |
| Density | 0.903 g/cm³ | [1][2] |
| Refractive Index | 1.408 | [1][2] |
| Vapor Pressure | 0.723 mmHg at 25°C | [1] |
| pKa (Predicted) | 14.96 ± 0.20 | [1] |
| Melting Point | Not available | [1] |
| Solubility | Miscible with water, alcohols, and ethers. | [1] |
Spectroscopic Characterization
A complete spectroscopic analysis is crucial for the unambiguous identification and quality control of this compound. This section provides predicted spectroscopic data and general experimental protocols for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.80 | m | 1H | CH-OH |
| ~3.45 | t | 2H | -CH₂-O- |
| ~3.35 | s | 3H | -OCH₃ |
| ~1.70 | m | 2H | -CH₂-CH₂-O- |
| ~1.20 | d | 3H | CH₃-CH- |
| ~2.0-3.0 | br s | 1H | -OH |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
| Chemical Shift (ppm) | Carbon Type | Assignment |
| ~72.0 | CH₂ | -CH₂-O- |
| ~68.0 | CH | CH-OH |
| ~59.0 | CH₃ | -OCH₃ |
| ~38.0 | CH₂ | -CH₂-CH₂-O- |
| ~23.0 | CH₃ | CH₃-CH- |
A detailed protocol for acquiring NMR spectra of small organic molecules like this compound is as follows:
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). The choice of solvent depends on the sample's solubility and the desired chemical shift reference.
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a standard one-pulse ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
-
Use a sufficient number of scans and a suitable relaxation delay to obtain quantitative data if required.
-
-
Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
Predicted IR Spectrum
| Wavenumber (cm⁻¹) | Functional Group |
| 3600-3200 (broad) | O-H stretch (alcohol) |
| 2950-2850 | C-H stretch (alkane) |
| 1470-1430 | C-H bend (alkane) |
| 1150-1050 | C-O stretch (ether and alcohol) |
The following protocol is for acquiring an FT-IR spectrum of a liquid sample:
-
Sample Preparation: A neat liquid sample of this compound can be used directly.
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an appropriate sampling accessory.
-
Attenuated Total Reflectance (ATR) Method:
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.
-
Place a small drop of the sample onto the crystal.
-
Acquire the spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.
-
-
Transmission Method (Salt Plates):
-
Place a drop of the liquid sample between two polished salt plates (e.g., NaCl or KBr).
-
Mount the plates in the spectrometer's sample holder.
-
Acquire the spectrum.
-
Clean the plates with a dry solvent after use.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Predicted Mass Spectrum (Electron Ionization - EI)
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 104. Key predicted fragment ions are listed below.
| m/z | Proposed Fragment |
| 89 | [M - CH₃]⁺ |
| 73 | [M - OCH₃]⁺ |
| 59 | [CH(OH)CH₃]⁺ |
| 45 | [CH₂OCH₃]⁺ |
A typical GC-MS protocol for a volatile organic compound is as follows:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent (e.g., dichloromethane or methanol).
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer.
-
GC Conditions:
-
Injector: Split/splitless injector, typically at 250 °C.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of components.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-300.
-
-
Data Analysis: Identify the peak corresponding to this compound based on its retention time. Analyze the mass spectrum of this peak to identify the molecular ion and characteristic fragment ions.
Synthesis of this compound
While several synthetic routes are possible, a common approach involves the hydroboration-oxidation of crotyl methyl ether.
Experimental Protocol: Synthesis
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve crotyl methyl ether in anhydrous tetrahydrofuran (THF).
-
Hydroboration: Cool the solution to 0 °C in an ice bath. Add a solution of borane-tetrahydrofuran complex (BH₃·THF) dropwise while maintaining the temperature. Allow the reaction to stir at room temperature for several hours to ensure complete hydroboration.
-
Oxidation: Cool the reaction mixture back to 0 °C. Slowly and carefully add an aqueous solution of sodium hydroxide (NaOH), followed by the dropwise addition of hydrogen peroxide (H₂O₂).
-
Workup: After the oxidation is complete, extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by fractional distillation to obtain pure this compound.
Analytical Workflow
A general workflow for the characterization of a synthesized or procured sample of this compound is outlined below.
Safety Information
This compound is a flammable liquid and vapor. It is important to handle this chemical with appropriate safety precautions in a well-ventilated area.
GHS Hazard Statements:
-
H226: Flammable liquid and vapor.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety and handling information.
References
Spectroscopic Analysis of 4-Methoxy-2-butanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the spectroscopic properties of 4-Methoxy-2-butanol (CAS No. 41223-27-2). Due to the limited availability of published experimental spectra for this specific compound, this document presents a comprehensive set of predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Standard experimental protocols for acquiring such data are also detailed to guide researchers in their own analytical work. The information is intended to support identification, characterization, and quality control efforts in research and development settings.
Chemical Structure
IUPAC Name: 4-methoxybutan-2-ol Molecular Formula: C₅H₁₂O₂ Molecular Weight: 104.15 g/mol Chemical Structure:
OH | CH₃ - CH - CH₂ - CH₂ - O - CH₃
Predicted Spectroscopic Data
The following data has been predicted based on established principles of spectroscopic theory and analysis of structurally analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound Solvent: CDCl₃, Reference: TMS (0.00 ppm)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.85 | m | 1H | CH-OH (C2-H) |
| ~3.45 | t | 2H | CH₂-O (C4-H) |
| ~3.35 | s | 3H | O-CH₃ |
| ~1.70 | m | 1H | CH₂ (C3-Hₐ) |
| ~1.55 | m | 1H | CH₂ (C3-Hₑ) |
| ~1.20 | d | 3H | CH-CH₃ (C1-H) |
| (Broad) | s | 1H | OH |
Table 2: Predicted ¹³C NMR Data for this compound Solvent: CDCl₃
| Chemical Shift (δ) ppm | Carbon Assignment |
| ~72.5 | C4 |
| ~68.0 | C2 |
| ~59.0 | O-CH₃ |
| ~40.0 | C3 |
| ~23.5 | C1 |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3600-3200 | Strong, Broad | O-H Stretch (Alcohol) |
| 2960-2850 | Strong | C-H Stretch (Alkyl) |
| 1470-1430 | Medium | C-H Bend (Alkyl) |
| 1120-1050 | Strong | C-O Stretch (Ether & Secondary Alcohol) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation for this compound Ionization Method: Electron Ionization (EI)
| m/z | Predicted Fragment Ion | Notes |
| 104 | [C₅H₁₂O₂]⁺ | Molecular Ion (M⁺) - Likely low abundance. |
| 89 | [M - CH₃]⁺ | Loss of a methyl group. |
| 73 | [M - OCH₃]⁺ | Loss of a methoxy group. |
| 59 | [CH₃-O-CH₂]⁺ | Alpha-cleavage product. |
| 45 | [CH(OH)CH₃]⁺ | Alpha-cleavage product, often a base peak for 2-alkanols. |
Experimental Protocols
The following sections describe standard methodologies for the acquisition of spectroscopic data for a liquid sample such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of approximately 5-10 mg of this compound would be dissolved in about 0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Both ¹H and ¹³C NMR spectra would be acquired on a spectrometer operating at a field strength of 400 MHz or higher. For ¹H NMR, a sufficient number of scans would be averaged to obtain a high signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence would be used to simplify the spectrum to single lines for each unique carbon atom.
Infrared (IR) Spectroscopy
The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A single drop of neat this compound would be placed directly onto the ATR crystal (typically diamond or germanium). The spectrum would be recorded over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal would be taken prior to the sample measurement and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
Mass spectral data would be acquired using a Gas Chromatograph-Mass Spectrometer (GC-MS) system. A dilute solution of this compound in a volatile solvent (e.g., dichloromethane or methanol) would be injected into the GC inlet. The sample would be vaporized and separated from the solvent on a capillary column (e.g., a 30 m DB-5 column). The separated compound would then enter the mass spectrometer, where it would be ionized using a standard Electron Ionization (EI) source at 70 eV. The mass analyzer would scan a mass-to-charge (m/z) range, for instance, from 35 to 200 amu, to detect the molecular ion and resulting fragment ions.
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
An In-depth Technical Guide to the Synthesis of 4-Methoxy-2-butanol from Crotyl Methyl Ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a robust two-step synthetic pathway for the preparation of 4-methoxy-2-butanol from the starting material, crotyl methyl ether. The synthesis involves a regioselective hydroformylation of the carbon-carbon double bond in crotyl methyl ether to yield an aldehyde intermediate, which is subsequently reduced to the target alcohol. This document provides a comprehensive overview of the reaction, including detailed experimental protocols, expected quantitative data based on analogous reactions, and visualizations of the chemical pathway and experimental workflow.
Synthetic Strategy Overview
The synthesis of this compound from crotyl methyl ether is achieved through a two-step process:
-
Hydroformylation: Crotyl methyl ether is reacted with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a transition metal catalyst, typically a rhodium or cobalt complex, to introduce a formyl group (-CHO) across the double bond. This reaction can lead to two regioisomeric aldehyde products: 4-methoxy-2-methylbutanal and 5-methoxypentanal. The reaction conditions can be optimized to favor the formation of the desired branched aldehyde, 4-methoxy-2-methylbutanal.
-
Reduction: The resulting aldehyde intermediate is then reduced to the corresponding primary alcohol, this compound, using a standard reducing agent such as sodium borohydride (NaBH₄) or through catalytic hydrogenation.
The overall synthetic scheme is depicted below:
Caption: Overall synthesis workflow for this compound.
Experimental Protocols
The following protocols are based on established methodologies for the hydroformylation of allyl ethers and the subsequent reduction of aldehydes.[1][2]
Step 1: Rhodium-Catalyzed Hydroformylation of Crotyl Methyl Ether
This procedure outlines the hydroformylation of crotyl methyl ether to produce 4-methoxy-2-methylbutanal. The use of a rhodium catalyst with a suitable phosphine ligand is crucial for achieving high regioselectivity.
Materials:
-
Crotyl methyl ether
-
Rhodium(I) acetylacetonate dicarbonyl [Rh(acac)(CO)₂]
-
Triphenylphosphine (PPh₃)
-
Anhydrous toluene
-
Synthesis gas (1:1 mixture of CO and H₂)
-
High-pressure autoclave reactor equipped with a magnetic stirrer and a gas inlet
Procedure:
-
In a glovebox, charge a glass liner for the autoclave with rhodium(I) acetylacetonate dicarbonyl (0.1 mol%) and triphenylphosphine (0.4 mol%).
-
Add anhydrous toluene (solvent) to dissolve the catalyst and ligand.
-
Add crotyl methyl ether (1.0 equivalent) to the catalyst solution.
-
Seal the glass liner inside the autoclave.
-
Purge the autoclave three times with synthesis gas.
-
Pressurize the autoclave to the desired pressure (e.g., 20-50 bar) with the 1:1 CO/H₂ mixture.
-
Heat the reactor to the desired temperature (e.g., 80-120 °C) and stir the reaction mixture for the specified time (e.g., 12-24 hours).
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas in a fume hood.
-
Remove the reaction mixture and analyze the product distribution by gas chromatography (GC) to determine the conversion and regioselectivity.
-
The crude product, primarily 4-methoxy-2-methylbutanal, can be purified by distillation under reduced pressure or used directly in the next step.
Caption: Experimental workflow for the hydroformylation step.
Step 2: Reduction of 4-Methoxy-2-methylbutanal to this compound
This protocol describes the reduction of the aldehyde intermediate to the final alcohol product using sodium borohydride.
Materials:
-
Crude 4-methoxy-2-methylbutanal
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a magnetic stirrer
Procedure:
-
Dissolve the crude 4-methoxy-2-methylbutanal in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the final product by fractional distillation.
Quantitative Data
The following tables summarize representative quantitative data for the synthesis of this compound. The data for the hydroformylation step is based on analogous reactions of similar allyl ethers due to the lack of specific data for crotyl methyl ether.[2]
Table 1: Representative Data for the Hydroformylation of Crotyl Methyl Ether
| Parameter | Value |
| Catalyst | Rh(acac)(CO)₂ / PPh₃ |
| Substrate:Catalyst Ratio | 1000:1 |
| Ligand:Rhodium Ratio | 4:1 |
| Solvent | Toluene |
| Temperature | 100 °C |
| Pressure (CO/H₂) | 40 bar |
| Reaction Time | 18 h |
| Conversion | >95% |
| Regioselectivity (branched:linear) | 85:15 |
| Yield of 4-methoxy-2-methylbutanal | ~80% (Estimated) |
Table 2: Representative Data for the Reduction of 4-Methoxy-2-methylbutanal
| Parameter | Value |
| Reducing Agent | Sodium Borohydride (NaBH₄) |
| Solvent | Methanol |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 3 h |
| Yield of this compound | >95% |
Characterization of this compound
The final product can be characterized by standard spectroscopic methods.
Table 3: Spectroscopic Data for this compound [3][4]
| Spectroscopy | Data |
| ¹H NMR (CDCl₃) | δ (ppm): 3.80 (m, 1H, -CH(OH)-), 3.50 (t, 2H, -CH₂-O-), 3.35 (s, 3H, -OCH₃), 1.65 (m, 2H, -CH₂-CH(OH)-), 1.15 (d, 3H, -CH(OH)CH₃) |
| ¹³C NMR (CDCl₃) | δ (ppm): 70.5, 67.8, 58.9, 39.2, 23.6 |
| IR (neat) | ν (cm⁻¹): 3400 (br, O-H), 2970, 2930, 2870 (C-H), 1120 (C-O) |
| Mass Spec (EI) | m/z: 104 (M⁺), 89, 71, 59, 45 |
Logical Relationships in Regioselective Hydroformylation
The regioselectivity of the hydroformylation reaction is a critical factor in this synthesis. The choice of catalyst and ligand significantly influences the ratio of the branched (desired) to the linear (undesired) aldehyde product.
Caption: Key factors influencing the regioselectivity of the hydroformylation reaction.
Conclusion
The synthesis of this compound from crotyl methyl ether via a two-step hydroformylation and reduction sequence is a viable and efficient method. Careful control of the hydroformylation conditions, particularly the choice of catalyst and ligand, is essential for achieving high regioselectivity towards the desired branched aldehyde intermediate. The subsequent reduction of the aldehyde to the final alcohol product is a high-yielding and straightforward transformation. This technical guide provides the necessary detailed protocols and expected outcomes to assist researchers in the successful synthesis of this valuable chemical intermediate.
References
IUPAC name and structure of 4-Methoxy-2-butanol
An In-depth Technical Guide to 4-Methoxy-2-butanol
This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, and detailed experimental protocols relevant to its synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Chemical Identity and Structure
The compound commonly referred to as this compound has the systematic IUPAC name 4-methoxybutan-2-ol .[1][2][3] It is an organic compound classified as a substituted alcohol. The molecular structure consists of a four-carbon butane chain with a hydroxyl group (-OH) located on the second carbon atom and a methoxy group (-OCH₃) on the fourth carbon atom.
The molecular formula for 4-methoxybutan-2-ol is C₅H₁₂O₂.[1][4][5]
Caption: Chemical structure of 4-methoxybutan-2-ol.
Physicochemical Properties
A summary of the key quantitative data for 4-methoxybutan-2-ol is presented in the table below. This information is crucial for its application in chemical synthesis and for predicting its behavior in various experimental conditions.
| Property | Value | Reference |
| IUPAC Name | 4-methoxybutan-2-ol | [1] |
| CAS Registry Number | 41223-27-2 | [1][5][6] |
| Molecular Formula | C₅H₁₂O₂ | [1][4][5] |
| Molecular Weight | 104.15 g/mol | [1][4][5] |
| Boiling Point | Approximately 140 °C | [4] |
| Melting Point | Approximately -50 °C | [4] |
| InChIKey | METPUBMTPUYMGR-UHFFFAOYSA-N | [2] |
Synthesis and Experimental Protocols
This compound can be synthesized through various chemical routes. General methods include the alkylation of 2-butanol with methanol, transesterification reactions, and the hydrolysis of methoxy butyl esters.[4] A common synthetic strategy for producing alcohols with specific stereochemistry is the hydroboration-oxidation of an alkene precursor.
General Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of a substituted butanol via the hydroboration-oxidation of a corresponding butene. This method is a cornerstone of modern organic synthesis for producing alcohols with high regio- and stereoselectivity.
Caption: Generalized workflow for alcohol synthesis.
Detailed Experimental Protocol: Asymmetric Hydroboration-Oxidation
The following protocol is a representative example for the synthesis of a chiral alcohol, adapted from established methodologies for the asymmetric hydroboration-oxidation of alkenes.[7] This specific protocol describes the synthesis of a chiral 3-methoxy-2-butanol from 2-methoxy-2-butene and can be conceptually applied to similar precursors.
Objective: To synthesize an enantiomerically enriched alcohol from an alkene precursor.
Materials:
-
Alkene (e.g., 2-methoxy-2-butene, 1.0 equivalent)
-
Chiral borane reagent (e.g., Ipc₂BH or IpcBH₂, 1.1 equivalents) in an anhydrous solvent (e.g., THF or diethyl ether)
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 3M)
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for extraction (e.g., diethyl ether) and chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Reaction Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with a solution of the chiral borane reagent in an anhydrous solvent.
-
Hydroboration: The solution is cooled to an appropriate temperature (typically between -25 °C and 0 °C) to ensure high enantioselectivity.[7] The alkene is then added dropwise to the stirred borane solution over a period of 15-30 minutes. The reaction mixture is stirred at this temperature for 2-4 hours to allow for the complete formation of the trialkylborane intermediate.[7]
-
Oxidation: After the hydroboration is complete, the reaction is carefully quenched by the slow addition of water. The temperature is then brought to 0 °C, and the aqueous sodium hydroxide solution is added, followed by the slow, dropwise addition of hydrogen peroxide. The addition of H₂O₂ is often exothermic and should be controlled to maintain the reaction temperature below 40-50 °C.
-
Work-up: The mixture is stirred at room temperature or gently heated (e.g., to 50 °C) for several hours to ensure complete oxidation.[7] After cooling to room temperature, the aqueous layer is saturated with potassium carbonate to facilitate phase separation.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted multiple times with diethyl ether.[7]
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to yield the enantiomerically enriched alcohol.[7]
Safety and Handling
4-methoxybutan-2-ol is classified as a flammable liquid and vapor. It is known to cause skin irritation and serious eye irritation. Additionally, it may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All procedures should be conducted in a well-ventilated fume hood.
Disclaimer: This document is intended for informational purposes for a technical audience. All laboratory work should be conducted with appropriate safety precautions and by qualified individuals.
References
- 1. 4-Methoxybutan-2-ol | C5H12O2 | CID 12651695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C5H12O2) [pubchemlite.lcsb.uni.lu]
- 3. Page loading... [guidechem.com]
- 4. Buy this compound (EVT-389827) | 41223-27-2 [evitachem.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. This compound | 41223-27-2 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Solubility of 4-Methoxy-2-butanol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Methoxy-2-butanol, a key intermediate and solvent in various chemical and pharmaceutical applications. Understanding its solubility profile is crucial for optimizing reaction conditions, purification processes, and formulation development.
Core Concepts: Understanding Solubility
The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The principle of "like dissolves like" is a fundamental concept in predicting solubility.[1] This means that polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents. This compound possesses both a polar hydroxyl (-OH) group capable of hydrogen bonding and a less polar methoxy (-OCH3) group and hydrocarbon backbone. This amphiphilic nature suggests a broad solubility in a range of organic solvents.
Qualitative and Quantitative Solubility Data
While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, its structural characteristics and the general behavior of similar glycol ethers indicate high miscibility with a wide array of common organic solvents.[2][3] The following table summarizes the expected miscibility of this compound in various classes of organic solvents. Miscibility, in this context, refers to the ability of two liquids to mix in all proportions, forming a single homogeneous phase.
| Solvent Class | Representative Solvents | Expected Miscibility with this compound | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol, n-Butanol | Miscible | The hydroxyl group of this compound can form strong hydrogen bonds with other alcohols.[4] |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Miscible | The polar carbonyl group of ketones can interact favorably with the polar groups of this compound. |
| Esters | Ethyl Acetate, Butyl Acetate | Miscible | Esters are moderately polar and can engage in dipole-dipole interactions. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Miscible | The ether linkage in this compound is compatible with other ether solvents. |
| Aromatic Hydrocarbons | Toluene, Benzene | Soluble/Miscible | The non-polar hydrocarbon portion of this compound allows for favorable van der Waals interactions with aromatic solvents. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Partially Soluble to Miscible | Solubility will depend on the chain length of the hydrocarbon. The non-polar nature of these solvents interacts well with the butyl chain of this compound. |
| Chlorinated Solvents | Dichloromethane, Chloroform | Miscible | These solvents have moderate polarity and are generally good solvents for a wide range of organic compounds. |
Experimental Protocol for Solubility Determination: Gravimetric Method
The following is a detailed methodology for the gravimetric determination of the solubility of a liquid analyte like this compound in an organic solvent. This method is a reliable and widely used technique for establishing quantitative solubility data.[5][6][7]
Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a given temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Calibrated thermometer
-
Syringe filters (chemically compatible with the solvent)
-
Glass vials with airtight seals
-
Analytical balance (accurate to at least 0.1 mg)
-
Pipettes and syringes
-
Drying oven
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of the organic solvent to a clean, dry glass vial.
-
Gradually add this compound to the solvent while continuously stirring or shaking.
-
Continue adding the solute until a slight excess of the undissolved phase is observed, ensuring the solution is saturated.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired experimental temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure that the solution reaches saturation equilibrium.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, stop the agitation and allow the undissolved phase to settle.
-
Carefully withdraw a known volume of the clear, saturated supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe.
-
Immediately pass the withdrawn sample through a chemically compatible syringe filter to remove any undissolved micro-droplets.
-
-
Gravimetric Analysis:
-
Accurately weigh a clean, dry evaporating dish on an analytical balance (W1).
-
Transfer the filtered saturated solution into the pre-weighed evaporating dish and weigh it again (W2).
-
Carefully evaporate the solvent in a drying oven set at a temperature below the boiling point of this compound but sufficient to evaporate the solvent.
-
Once the solvent has completely evaporated, cool the dish to room temperature in a desiccator and weigh it (W3).
-
Repeat the drying and weighing steps until a constant weight is achieved.
-
Calculations:
-
Weight of the solvent: W_solvent = W2 - W3
-
Weight of the solute (this compound): W_solute = W3 - W1
-
Solubility ( g/100 g of solvent): Solubility = (W_solute / W_solvent) * 100
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the gravimetric determination of solubility.
Caption: Gravimetric method for solubility determination.
Logical Relationships in Solubility
The solubility of this compound is governed by the interplay of its molecular structure and the properties of the solvent. The following diagram illustrates these relationships.
Caption: Factors influencing the solubility of this compound.
References
Health and Safety Considerations for 4-Methoxy-2-butanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the health and safety considerations for 4-Methoxy-2-butanol (CAS No. 41223-27-2). The information is intended to inform researchers, scientists, and drug development professionals on the potential hazards, handling procedures, and emergency responses associated with this compound.
Chemical and Physical Properties
This compound is a colorless liquid. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 41223-27-2 | [1][2][3][4][5] |
| Molecular Formula | C₅H₁₂O₂ | [1][2][5] |
| Molecular Weight | 104.15 g/mol | [1] |
| Boiling Point | Approximately 162.9 °C at 760 mmHg | [2][5] |
| Flash Point | Approximately 51.3 °C | [2][5] |
| Density | Approximately 0.903 g/cm³ | [2][5] |
| Refractive Index | Approximately 1.408 | [2][5] |
Hazard Identification and Classification
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a flammable liquid and is associated with skin, eye, and respiratory irritation.[1]
GHS Hazard Statements:
-
H226: Flammable liquid and vapor.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
A logical workflow for hazard identification and subsequent safety measures is outlined in the diagram below.
Figure 1: Logical workflow for chemical safety assessment.
Toxicological Information
For comparative purposes, toxicological data for a related isomer, 3-Methoxy-3-methyl-1-butanol (CAS 56539-66-3), is provided in Table 2. It is crucial to note that this data is for a different, though structurally similar, compound and should be used with caution as a potential indicator of toxicity.
Table 2: Acute Toxicity Data for 3-Methoxy-3-methyl-1-butanol (CAS 56539-66-3)
| Route | Species | Value | Reference(s) |
| Oral LD50 | Rat | 4380 mg/kg | [7] |
| Oral LD50 | Mouse | 5830 mg/kg | [7] |
| Dermal LD50 | Rat | >2000 mg/kg | [7][8] |
Signaling Pathways
Currently, there is no specific information available in the scientific literature detailing the signaling pathways affected by this compound.
Experimental Protocols
While specific experimental reports on the toxicology of this compound are not available, the following sections describe the standard OECD guidelines that would likely be followed for assessing its acute toxicity and irritation potential.
Acute Oral Toxicity - OECD Test Guideline 420 (Fixed Dose Procedure)
This method is designed to assess the acute oral toxicity of a substance.[9][10][11][12]
Methodology:
-
Animal Model: Typically, rats of a single sex (usually females) are used.[9][10]
-
Sighting Study: An initial sighting study is conducted with a single animal to determine the appropriate starting dose for the main study. The starting dose is selected from fixed levels of 5, 50, 300, and 2000 mg/kg body weight.[12][13]
-
Main Study: Groups of at least five animals are administered the substance by gavage at the selected dose levels.[9]
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[10]
-
Endpoint: The test identifies a dose that causes evident toxicity without mortality and a dose that causes no more than one death, allowing for classification of the substance according to the GHS.[12]
The experimental workflow for a typical acute oral toxicity study is depicted below.
Figure 2: Workflow for OECD 420 Acute Oral Toxicity Test.
Acute Dermal Irritation/Corrosion - OECD Test Guideline 404
This guideline describes the procedure for assessing the potential of a substance to cause skin irritation or corrosion.[14][15][16][17][18]
Methodology:
-
Animal Model: The albino rabbit is the preferred species.[15][16]
-
Application: A single dose of 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to a small area of shaved skin (approximately 6 cm²).[15] An untreated area of skin serves as a control.[16]
-
Exposure: The test substance is held in contact with the skin for 4 hours using a porous gauze dressing.[16]
-
Observation: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess the reversibility of any effects.[15][18]
-
Scoring: The severity of skin reactions is graded according to a numerical scoring system.[15]
Acute Eye Irritation/Corrosion - OECD Test Guideline 405
This test evaluates the potential of a substance to cause eye irritation or corrosion.[19][20][21][22][23]
Methodology:
-
Animal Model: Healthy, young adult albino rabbits are used.[19][23]
-
Application: A single dose of the test substance (0.1 mL for liquids) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[19][23]
-
Observation: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after instillation. Observations may continue for up to 21 days.[21][23]
-
Scoring: Ocular lesions are scored according to a standardized system to determine the irritation potential.[22]
The decision-making process for in vivo irritation testing is illustrated below.
Figure 3: Sequential testing strategy for irritation assessment.
Handling and Safety Precautions
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: In case of inadequate ventilation, use a suitable respirator.
Handling and Storage
-
Handle in a well-ventilated area.
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Store in a cool, dry, and well-ventilated place in a tightly closed container.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Hazards from Combustion: May produce irritating and toxic gases in a fire.
-
Fire-Fighting Procedures: Wear a self-contained breathing apparatus and full protective gear.
Disposal Considerations
Dispose of this chemical in accordance with all applicable federal, state, and local environmental regulations.
This guide is intended for informational purposes only and should not be a substitute for professional safety advice. Always consult the most current Safety Data Sheet (SDS) for this compound before use.
References
- 1. 4-Methoxybutan-2-ol | C5H12O2 | CID 12651695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cas 41223-27-2,this compound | lookchem [lookchem.com]
- 3. CAS NO. 41223-27-2 | this compound | C5H12O2 [localpharmaguide.com]
- 4. This compound | 41223-27-2 [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. angenechemical.com [angenechemical.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. carlroth.com [carlroth.com]
- 9. oecd.org [oecd.org]
- 10. testinglab.com [testinglab.com]
- 11. catalog.labcorp.com [catalog.labcorp.com]
- 12. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]
- 13. OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure | PPTX [slideshare.net]
- 14. catalog.labcorp.com [catalog.labcorp.com]
- 15. oecd.org [oecd.org]
- 16. oecd.org [oecd.org]
- 17. nucro-technics.com [nucro-technics.com]
- 18. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]
- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 20. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]
- 21. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 22. nucro-technics.com [nucro-technics.com]
- 23. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
A Technical Guide to the Commercial Availability and Sourcing of 4-Methoxy-2-butanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 4-Methoxy-2-butanol, a key chemical intermediate, focusing on its commercial availability, supplier information, and essential technical data for procurement and laboratory use. This document is intended to assist researchers and chemical procurement specialists in making informed sourcing decisions.
Chemical Identification and Properties
This compound, identified by the CAS number 41223-27-2, is an organic compound belonging to the class of alcohols.[1][][3] Its structure features a butanol backbone with a methoxy group substitution. This bifunctional nature makes it a versatile building block in various chemical syntheses.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| CAS Number | 41223-27-2[1][][3] |
| IUPAC Name | 4-methoxybutan-2-ol[][4] |
| Molecular Formula | C₅H₁₂O₂[][3] |
| Molecular Weight | 104.15 g/mol [][3][5] |
| Synonyms | 1-Methoxy-3-hydroxybutane, 4-methoxy-butanol-(2)[3] |
| InChI Key | METPUBMTPUYMGR-UHFFFAOYSA-N[][6] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Boiling Point | 162.9 °C at 760 mmHg[][3] |
| Density | 0.903 g/cm³[][3] |
| Flash Point | 51.3 °C[3] |
| Refractive Index | 1.408[3] |
| LogP | 0.40370[3] |
Commercial Availability and Suppliers
This compound is available from a variety of chemical suppliers, typically in research and bulk quantities. Purity levels commonly range from 95% to over 99%. The following table summarizes known suppliers and their typical offerings. Researchers are advised to contact suppliers directly for up-to-date pricing and availability.
Table 3: Selected Suppliers of this compound
| Supplier | Purity Offered | Notes |
|---|---|---|
| BOC Sciences | 95%[] | A global supplier of research chemicals and pharmaceutical ingredients.[] |
| Dayang Chem (Hangzhou) Co., Ltd. | 95%, 99%[3] | Listed as a supplier on chemical marketplace platforms.[1][3] |
| Hangzhou J&H Chemical Co., Ltd. | 99%[3] | Manufacturer and supplier listed on Guidechem.[3] |
| Shanghai Meicheng Chemical Co., Ltd. | Inquire | Listed as a supplier on Guidechem.[3] |
| Antimex Chemical Limited | 99%[3] | Listed as a supplier on Guidechem.[3] |
| EvitaChem | Inquire | Lists this compound in their catalog.[5] |
Sourcing and Quality Control Workflow
The procurement and validation of chemical reagents is a critical process in research and development. The following diagram illustrates a typical workflow for sourcing a compound like this compound and ensuring its quality meets experimental requirements.
Caption: Workflow for sourcing and validating a commercial chemical.
Protocol for Quality Verification
Upon receipt of this compound, it is imperative to verify its identity and purity, especially for sensitive applications in drug development. Gas Chromatography-Mass Spectrometry (GC-MS) is a standard and effective method for this purpose.
Objective: To confirm the identity and estimate the purity of a commercially sourced sample of this compound.
Principle: The sample is volatilized and separated by gas chromatography based on its boiling point and affinity for the GC column stationary phase. The separated components are then ionized and fragmented in a mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that confirms the molecular identity, while the GC peak area provides a semi-quantitative measure of purity.
Materials and Reagents:
-
Sample of this compound
-
High-purity solvent for dilution (e.g., Dichloromethane or Ethyl Acetate, HPLC grade)
-
Autosampler vials with septa
-
Gas Chromatograph with a Mass Spectrometric detector (GC-MS)
-
Standard non-polar capillary column (e.g., DB-5ms or equivalent)
-
High-purity Helium carrier gas
Experimental Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample by dissolving ~10 µL of the material in 1 mL of the chosen solvent in a clean vial. This corresponds to a concentration of approximately 1%.
-
Vortex the solution to ensure homogeneity.
-
Transfer an aliquot of the solution to a GC-MS autosampler vial.
-
-
Instrument Setup (Typical Conditions):
-
Injector: Set to 250°C with a split ratio of 50:1.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10°C/min to 220°C.
-
Hold: Maintain 220°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 35-200.
-
Mode: Electron Ionization (EI) at 70 eV.
-
-
-
Data Acquisition and Analysis:
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and the mass spectra of any eluting peaks.
-
Identity Confirmation: Compare the obtained mass spectrum of the major peak with a reference spectrum from a trusted database (e.g., NIST). The fragmentation pattern should match the reference for 4-methoxybutan-2-ol.
-
Purity Estimation: Integrate the area of all peaks in the TIC. Purity can be estimated as the area of the main this compound peak divided by the total area of all peaks, expressed as a percentage.
-
The following diagram illustrates the logical steps of this analytical protocol.
Caption: Logical workflow for GC-MS verification of this compound.
References
Navigating the Thermal Landscape of 4-Methoxy-2-butanol: A Technical Guide to Stability and Decomposition
For Immediate Release
Executive Summary
This guide serves as a crucial resource for researchers, scientists, and drug development professionals by consolidating the theoretical underpinnings of 4-Methoxy-2-butanol's thermal behavior. In the absence of direct experimental data, this paper elucidates the probable decomposition mechanisms and provides robust, generalized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methodologies will empower researchers to precisely characterize the thermal stability and decomposition profile of this compound in a laboratory setting.
Predicted Thermal Decomposition Pathways
The molecular structure of this compound, featuring both a secondary alcohol and a methoxy ether functional group, suggests that its thermal decomposition is likely to proceed through competing or sequential pathways characteristic of both functionalities. At elevated temperatures, the primary decomposition routes are anticipated to be:
-
Dehydration: As a secondary alcohol, this compound is expected to undergo dehydration to form various isomeric methoxybutenes. This elimination reaction is typically acid-catalyzed but can also occur thermally.[1][2][3]
-
C-C Bond Cleavage: Similar to other alcohols, carbon-carbon bond scission can occur at higher temperatures, leading to the formation of smaller radical species that can subsequently recombine or react further.[4][5]
-
C-O Bond Cleavage: The ether linkage presents another potential site for thermal degradation. Cleavage of the C-O bond can occur via radical mechanisms, yielding a variety of smaller oxygenated and hydrocarbon fragments.[6][7]
The following diagram illustrates the potential primary decomposition pathways for this compound.
Quantitative Data Summary
As previously stated, specific quantitative data on the thermal decomposition of this compound is not found in the reviewed literature. To obtain this critical information, the experimental protocols outlined in the subsequent section should be followed. The table below is structured to serve as a template for presenting the data once it has been experimentally determined.
| Parameter | Value | Method | Notes |
| Onset of Decomposition (Tonset) | To be determined | TGA | Temperature at which significant mass loss begins. |
| Temperature of Max Decomposition Rate (Tmax) | To be determined | TGA | The temperature at which the rate of mass loss is highest. |
| Final Decomposition Temperature (Tfinal) | To be determined | TGA | Temperature at which mass loss ceases. |
| Mass Loss (%) at Tmax | To be determined | TGA | Percentage of mass lost at the peak decomposition rate. |
| Total Mass Loss (%) | To be determined | TGA | Total percentage of mass lost during thermal decomposition. |
| Decomposition Enthalpy (ΔHd) | To be determined | DSC | Heat absorbed or released during decomposition. |
| Major Decomposition Products | To be determined | TGA-MS/GC-MS | Identification of volatile decomposition products. |
Experimental Protocols
To elucidate the thermal stability and decomposition profile of this compound, the following detailed experimental methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature in a controlled atmosphere.
Apparatus: A high-precision thermogravimetric analyzer coupled with a mass spectrometer (TGA-MS) or gas chromatograph-mass spectrometer (GC-MS) for evolved gas analysis is recommended.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina or platinum).
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the TGA furnace.
-
Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (typically 20-50 mL/min) to ensure an inert atmosphere.
-
-
Temperature Program:
-
Equilibrate the sample at a starting temperature of 30 °C for 5 minutes.
-
Heat the sample from 30 °C to a final temperature of 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis:
-
Record the mass of the sample as a function of temperature.
-
Determine the onset temperature of decomposition, the temperature of maximum decomposition rate (from the first derivative of the TGA curve), and the final decomposition temperature.
-
Quantify the percentage of mass loss at each stage of decomposition.
-
Analyze the evolved gases using the coupled MS or GC-MS to identify the decomposition products.
-
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with the thermal decomposition of this compound and to determine its decomposition enthalpy.
Apparatus: A calibrated differential scanning calorimeter.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum or stainless steel DSC pan. The use of a sealed pan is crucial to contain any volatile decomposition products and prevent their evaporation before decomposition.
-
Instrument Setup:
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
-
Temperature Program:
-
Equilibrate the sample at 30 °C.
-
Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis:
-
Record the differential heat flow between the sample and reference pans as a function of temperature.
-
Identify and integrate the area of any endothermic or exothermic peaks corresponding to decomposition events to calculate the enthalpy of decomposition (ΔHd).
-
The following diagram illustrates a generalized workflow for the experimental determination of thermal stability.
Conclusion
While direct, experimentally-derived data on the thermal stability and decomposition of this compound remains to be published, this guide provides a robust theoretical framework and detailed experimental protocols to address this knowledge gap. By understanding the likely decomposition pathways based on its constituent functional groups and by employing the standardized TGA and DSC methodologies outlined herein, researchers can confidently and accurately characterize the thermal properties of this important chemical intermediate. This will, in turn, facilitate safer handling, optimize reaction conditions, and ensure the quality and stability of downstream products in the pharmaceutical and chemical industries.
References
An In-depth Technical Guide to the Chirality and Stereoisomers of 4-Methoxy-2-butanol for Pharmaceutical Research and Development
Abstract
This technical guide provides a comprehensive overview of the stereochemical aspects of 4-methoxy-2-butanol, a chiral alcohol with potential applications as a building block in pharmaceutical synthesis. The document details the synthesis of the racemic mixture, outlines protocols for chiral resolution, and discusses methods for the characterization of its enantiomers. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging chiral molecules for the synthesis of complex active pharmaceutical ingredients (APIs).
Introduction to this compound and its Stereochemistry
This compound is a C5 organic compound containing both an ether and a secondary alcohol functional group. Its molecular structure features a single stereocenter at the second carbon atom (C2), which is bonded to a hydroxyl group, a methyl group, a hydrogen atom, and a methoxyethyl group. Consequently, this compound exists as a pair of enantiomers: (R)-4-methoxy-2-butanol and (S)-4-methoxy-2-butanol.
The distinct three-dimensional arrangement of these enantiomers can lead to differential interactions with other chiral molecules, such as biological receptors and enzymes. In the context of drug development, it is often the case that only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or, in some cases, contribute to undesirable side effects. Therefore, the ability to synthesize and isolate enantiomerically pure forms of chiral building blocks like this compound is of paramount importance. The methoxy group, in particular, is a common feature in many approved drugs, where it can influence binding affinity, metabolic stability, and other pharmacokinetic properties.
This guide will explore the synthesis of racemic this compound and delve into established methodologies for the separation and characterization of its stereoisomers.
Synthesis of Racemic this compound
A common and effective method for the synthesis of racemic this compound is the hydroboration-oxidation of crotyl methyl ether. This two-step reaction proceeds with anti-Markovnikov regioselectivity, yielding the desired 2-butanol derivative.
Experimental Protocol: Hydroboration-Oxidation of Crotyl Methyl Ether
This protocol is based on the established procedure for the hydroboration-oxidation of alkenes.[1][2][3][4][5]
Materials:
-
Crotyl methyl ether
-
Borane-tetrahydrofuran complex (BH₃•THF) solution (1.0 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
3 M Sodium hydroxide (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂) solution
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Hydroboration:
-
Under an inert atmosphere (e.g., nitrogen or argon), equip a dry round-bottom flask with a magnetic stir bar and a dropping funnel.
-
Add crotyl methyl ether to the flask, followed by anhydrous THF.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add the 1.0 M BH₃•THF solution dropwise to the stirred solution of the alkene over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours.
-
-
Oxidation:
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly and carefully add the 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂ solution. Caution: The addition of hydrogen peroxide is exothermic. Maintain vigorous stirring and control the rate of addition to keep the temperature below 40 °C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for at least 1 hour.
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine all organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation to yield pure racemic this compound.
-
Diagram: Synthesis of Racemic this compound
Caption: Reaction pathway for the synthesis of racemic this compound.
Chiral Resolution of this compound
The separation of the enantiomers of racemic this compound can be achieved through chiral resolution. Enzymatic kinetic resolution is a particularly effective method for this purpose, leveraging the stereoselectivity of enzymes to preferentially react with one enantiomer.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
This protocol is a generalized procedure based on the successful enzymatic resolution of other secondary alcohols.[6] The selection of the specific lipase and reaction conditions may require optimization for this compound.
Materials:
-
Racemic this compound
-
Immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B)
-
Acyl donor (e.g., vinyl acetate)
-
Anhydrous organic solvent (e.g., hexane or toluene)
-
Molecular sieves (optional, to ensure anhydrous conditions)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Reaction Setup:
-
To a dry flask, add racemic this compound, the anhydrous organic solvent, and the acyl donor (typically in a 1:2 to 1:5 molar ratio of alcohol to acyl donor).
-
Add the immobilized lipase (typically 10-50 mg per mmol of alcohol).
-
If necessary, add activated molecular sieves to maintain anhydrous conditions.
-
-
Enzymatic Acylation:
-
Stir the reaction mixture at a controlled temperature (e.g., 30-45 °C).
-
Monitor the progress of the reaction by chiral gas chromatography (GC) or chiral high-performance liquid chromatography (HPLC). The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the formed ester.
-
-
Work-up and Separation:
-
Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed with the solvent and reused.
-
Remove the solvent and excess acyl donor from the filtrate under reduced pressure.
-
The resulting mixture contains one enantiomer of this compound and the ester of the other enantiomer. This mixture can be separated by column chromatography.
-
-
Hydrolysis of the Ester (Optional):
-
To recover the other enantiomer of this compound, the separated ester can be hydrolyzed using a mild base (e.g., potassium carbonate in methanol).
-
Diagram: Enzymatic Kinetic Resolution Workflow
Caption: Workflow for the lipase-catalyzed kinetic resolution of this compound.
Characterization of Stereoisomers
Once the enantiomers are separated, their stereochemical purity and identity must be confirmed. The primary methods for this are polarimetry and NMR spectroscopy with chiral shift reagents.
Polarimetry and Specific Rotation
Enantiomers rotate plane-polarized light in equal but opposite directions. This property, known as optical activity, is measured using a polarimeter. The specific rotation [α] is a characteristic physical property of a chiral compound and is calculated from the observed rotation α using the following formula:[7][8][9][10]
[α] = α / (l * c)
where:
-
l is the path length of the sample tube in decimeters (dm).
-
c is the concentration of the sample in g/mL.
The enantiomeric excess (ee) of a sample can be determined by comparing its specific rotation to the specific rotation of the pure enantiomer:
ee (%) = ([α]observed / [α]pure) * 100
Table 1: Physicochemical Properties of this compound Stereoisomers
| Property | (R)-4-Methoxy-2-butanol | (S)-4-Methoxy-2-butanol | Racemic this compound |
| Molecular Formula | C₅H₁₂O₂ | C₅H₁₂O₂ | C₅H₁₂O₂ |
| Molecular Weight | 104.15 g/mol | 104.15 g/mol | 104.15 g/mol |
| Boiling Point | Data not available | Data not available | ~163 °C |
| Density | Data not available | Data not available | ~0.903 g/cm³ |
| Specific Rotation [α] | Expected to be equal in magnitude and opposite in sign to the (S)-enantiomer. | Data not available | 0° |
Note: Some data for the pure enantiomers is not available and would require experimental determination.
NMR Spectroscopy with Chiral Shift Reagents
In a standard NMR experiment, enantiomers are indistinguishable. However, the addition of a chiral shift reagent, such as Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)₃), can be used to resolve the signals of the enantiomers.[12][13][14][15][16]
Experimental Protocol: NMR Analysis with a Chiral Shift Reagent
-
Sample Preparation:
-
Dissolve an accurately weighed sample of the enantiomerically enriched or racemic this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum.
-
To the same NMR tube, add small, incremental amounts of the chiral shift reagent (e.g., Eu(hfc)₃).
-
-
Spectral Acquisition:
-
Acquire a ¹H NMR spectrum after each addition of the shift reagent.
-
The chiral shift reagent will form diastereomeric complexes with the enantiomers of this compound, causing the corresponding proton signals for the (R) and (S) enantiomers to shift to different extents. This allows for the resolution of signals that were previously overlapping.
-
-
Data Analysis:
-
By integrating the resolved signals, the ratio of the two enantiomers, and thus the enantiomeric excess, can be determined.
-
Diagram: Principle of Chiral Shift Reagents in NMR
Caption: Logical flow of using a chiral shift reagent to resolve enantiomer signals in NMR.
Applications in Drug Development
Chiral alcohols are valuable intermediates in the synthesis of many pharmaceuticals. The enantiomers of this compound represent versatile C5 chiral building blocks. The hydroxyl group can be further functionalized or used to direct subsequent stereoselective reactions, while the methoxy group can influence the polarity and metabolic stability of a target molecule.
While specific examples of the incorporation of this compound enantiomers into marketed drugs are not widely documented, the utility of similar chiral methoxy alcohols is well-established in medicinal chemistry. The ability to introduce a defined stereocenter early in a synthetic route is a key strategy for the efficient and enantioselective synthesis of complex APIs.
Conclusion
This technical guide has provided a detailed overview of the stereochemical properties of this compound. The synthesis of the racemic compound via hydroboration-oxidation of crotyl methyl ether is a reliable method. Furthermore, established techniques such as enzymatic kinetic resolution offer a viable pathway to the separation of the (R) and (S) enantiomers. The characterization of these stereoisomers can be effectively performed using polarimetry and NMR spectroscopy with chiral shift reagents. For researchers in drug discovery and development, the enantiomers of this compound represent potentially valuable chiral building blocks for the synthesis of novel and stereochemically pure therapeutic agents. Further research into the specific applications and biological activities of the individual enantiomers is warranted.
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. One moment, please... [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Kinetic resolution of (R,S)-2-butanol using enzymatic synthesis of esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Specific rotation - Wikipedia [en.wikipedia.org]
- 8. Specific Rotation - Chemistry Steps [chemistrysteps.com]
- 9. m.youtube.com [m.youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Optical Activity Example: (-)-2-butanol has a specific rotation of - 13.5.. [askfilo.com]
- 12. web.mit.edu [web.mit.edu]
- 13. Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Eu(hfc)3 - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 4-Methoxy-2-butanol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 4-Methoxy-2-butanol as a solvent in organic reactions. Due to its unique combination of a hydroxyl group and an ether moiety, this compound exhibits interesting solubility and reactivity profiles, making it a potential alternative to more conventional solvents in various synthetic applications.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for determining its suitability for specific reaction conditions and for safe handling in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₂O₂ | [1][2] |
| Molecular Weight | 104.15 g/mol | [1] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 162.9 °C at 760 mmHg | |
| Density | 0.903 g/cm³ | |
| Flash Point | 51.3 °C | |
| Refractive Index | 1.408 | |
| Solubility | Highly soluble in polar solvents like water; moderately soluble in organic solvents.[4] | [4] |
General Solvent Characteristics and Applications
This compound's amphiphilic nature, stemming from its hydroxyl and methoxy groups, allows it to dissolve a range of polar and non-polar compounds.[3][4] This makes it a versatile solvent for reactions involving reagents with different polarity requirements. Its relatively high boiling point is advantageous for reactions requiring elevated temperatures.
Key Applications:
-
Solvent for a Variety of Organic Reactions: Its ability to dissolve diverse organic compounds makes it a suitable medium for various chemical transformations.[3]
-
Intermediate in Chemical Synthesis: It can also serve as a reactant or intermediate in the synthesis of other valuable chemicals.[3]
-
Potential "Green" Solvent: As the chemical industry moves towards more sustainable practices, bio-based solvents are of increasing interest. While the primary production of this compound is synthetic, its properties align with some characteristics of greener solvents, such as a higher boiling point which reduces volatility.
Solubility Profile
Understanding the solubility of reactants, catalysts, and products in this compound is crucial for reaction design and work-up procedures. A qualitative summary of its dissolving capabilities is provided in Table 2.
| Solute Class | Solubility in this compound | Rationale |
| Polar Organic Compounds (e.g., short-chain alcohols, carboxylic acids) | High | The hydroxyl group of this compound can form hydrogen bonds with polar solutes.[4] |
| Non-polar Organic Compounds (e.g., hydrocarbons) | Moderate to Low | The butyl chain provides some non-polar character, allowing for the dissolution of non-polar solutes to some extent.[4] |
| Inorganic Salts | Low to Moderate | The polarity imparted by the hydroxyl and ether groups can facilitate the dissolution of some inorganic salts, which can be beneficial in certain catalytic reactions. |
| Polymers | Variable | The solubility of polymers depends on the principle of "like dissolves like".[5] this compound may be a suitable solvent for polymers with moderate polarity. |
Experimental Protocols
The following protocols are representative examples of how this compound can be employed as a solvent in common organic reactions. These are based on established procedures for similar alcohols and should be optimized for specific substrates.
Protocol 1: Fischer Esterification
This protocol describes the acid-catalyzed esterification of a carboxylic acid with an alcohol, using this compound as the solvent.
Workflow for Fischer Esterification
Caption: General workflow for a Fischer esterification reaction.
Materials:
-
Carboxylic acid (1.0 eq)
-
Alcohol (1.2 eq)
-
This compound (as solvent)
-
Concentrated Sulfuric Acid (catalytic amount)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the carboxylic acid (1.0 eq) and the alcohol (1.2 eq) in this compound.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the stirred solution.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the reaction with saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and perform an aqueous work-up.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting ester by an appropriate method (e.g., distillation or column chromatography).
Quantitative Data (Analogous System): The following data is for the esterification of 4-methoxybenzoic acid with various butanols and can be used as a reference for expected outcomes.
| Alcohol | Catalyst | Reaction Time | Yield (%) |
| 1-Butanol | H₂SO₄ | 4 h | ~85-95 |
| 2-Butanol | H₂SO₄ | 6 h | ~80-90 |
(Note: Yields are highly substrate-dependent and the use of this compound as a solvent may influence reaction rates and equilibria.)
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for a Suzuki-Miyaura cross-coupling reaction, where this compound could be used as a polar, protic co-solvent. The use of aqueous n-butanol has been shown to be effective for some Suzuki couplings.[6]
Logical Relationship in Suzuki-Miyaura Coupling
Caption: Relationship of components in a Suzuki-Miyaura reaction.
Materials:
-
Aryl or vinyl halide (1.0 eq)
-
Organoboron reagent (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)
-
This compound
-
Water
Procedure:
-
To a reaction vessel, add the aryl or vinyl halide (1.0 eq), the organoboron reagent (1.1-1.5 eq), the palladium catalyst, and the base.
-
Degas a mixture of this compound and water (e.g., 3:1 v/v) by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.
-
Add the degassed solvent mixture to the reaction vessel.
-
Heat the reaction mixture under an inert atmosphere to the desired temperature (typically 80-100 °C).
-
Monitor the reaction by TLC or GC/MS.
-
After completion, cool the reaction to room temperature and perform a standard aqueous work-up.
-
Extract the product with a suitable organic solvent, dry the combined organic layers, and remove the solvent in vacuo.
-
Purify the product by column chromatography or recrystallization.
Quantitative Data (Analogous System): The following data is for the Suzuki coupling of aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol.[6]
| Aryl Halide | Catalyst Loading (mol%) | Yield (%) |
| 4-Chloroanisole | 1 | >95 |
| 2-Chloropyridine | 0.5 | >95 |
(Note: The choice of catalyst, base, and the specific structure of the coupling partners will significantly affect the reaction outcome.)
Disclaimer
The provided protocols are intended as a general guide and are based on established chemical principles and analogous reactions. Researchers should conduct their own optimization and safety assessments before undertaking any new experimental work. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
References
- 1. 4-Methoxybutan-2-ol | C5H12O2 | CID 12651695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C5H12O2) [pubchemlite.lcsb.uni.lu]
- 3. Buy this compound (EVT-389827) | 41223-27-2 [evitachem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. kinampark.com [kinampark.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: (R)-4-Methoxy-2-butanol as a Chiral Auxiliary in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-4-Methoxy-2-butanol is a chiral building block with potential applications in asymmetric synthesis. Its utility lies in its bifunctional nature, possessing a secondary alcohol for attachment to a substrate and a methoxy group that can influence the steric and electronic environment during a reaction. This document provides illustrative protocols on how (R)-4-methoxy-2-butanol can be employed as a chiral auxiliary to control stereochemistry in the formation of new chiral centers, a critical aspect in the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules. The protocols detailed below are based on established principles of asymmetric synthesis and are intended to serve as a guide for researchers.
Core Concept: Asymmetric Alkylation
A primary application of chiral auxiliaries like (R)-4-methoxy-2-butanol is to direct the stereoselective alkylation of a prochiral carboxylic acid derivative. The general workflow involves three key steps:
-
Attachment of the Chiral Auxiliary: The prochiral substrate is esterified with (R)-4-methoxy-2-butanol.
-
Diastereoselective Reaction: The resulting chiral ester is converted into an enolate, and its reaction with an electrophile proceeds with high diastereoselectivity due to the steric influence of the chiral auxiliary.
-
Cleavage of the Auxiliary: The chiral auxiliary is removed under mild conditions to yield the desired enantiomerically enriched product, and the auxiliary can often be recovered.
Logical Workflow for Asymmetric Alkylation
Caption: General workflow for asymmetric alkylation using (R)-4-methoxy-2-butanol.
Experimental Protocols
Protocol 1: Synthesis of Chiral Ester from Propanoyl Chloride and (R)-4-Methoxy-2-butanol
This protocol describes the attachment of the chiral auxiliary to a simple acyl chloride.
Materials:
-
(R)-4-Methoxy-2-butanol
-
Propanoyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon), add (R)-4-methoxy-2-butanol (1.0 eq).
-
Dissolve the alcohol in anhydrous DCM (0.1 M).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) dropwise to the solution.
-
Slowly add propanoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the chiral ester.
Protocol 2: Asymmetric α-Benzylation
This protocol details the diastereoselective alkylation of the chiral ester.
Materials:
-
Chiral ester from Protocol 1
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution in THF
-
Benzyl bromide (BnBr)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Standard glassware for inert atmosphere reactions at low temperature
Procedure:
-
Dissolve the chiral ester (1.0 eq) in anhydrous THF (0.1 M) in a flame-dried, round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.1 eq) dropwise. Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Add benzyl bromide (1.2 eq) dropwise to the enolate solution.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by flash chromatography to isolate the alkylated ester. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the removal of the auxiliary to yield the final chiral carboxylic acid.
Materials:
-
Alkylated chiral ester from Protocol 2
-
Tetrahydrofuran (THF)
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (30% aqueous solution)
-
Sodium sulfite (Na₂SO₃)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the alkylated ester (1.0 eq) in a mixture of THF and water (e.g., 4:1 v/v, 0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add lithium hydroxide (2.0 eq) followed by the dropwise addition of 30% aqueous hydrogen peroxide (4.0 eq).
-
Stir the reaction at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Quench the reaction by adding an aqueous solution of Na₂SO₃ at 0 °C.
-
Acidify the mixture to pH ~2 with 1 M HCl.
-
Extract the desired carboxylic acid with ethyl acetate (3 x 25 mL). The recovered chiral auxiliary, (R)-4-methoxy-2-butanol, may remain in the aqueous layer or be extractable depending on the workup conditions.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude chiral carboxylic acid.
-
The enantiomeric excess (ee) of the product can be determined by chiral HPLC after conversion to a suitable derivative (e.g., a methyl ester).
Quantitative Data Summary
The following table presents hypothetical, yet expected, results for the asymmetric benzylation described above, based on outcomes for structurally similar auxiliaries.
| Entry | Electrophile | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Benzyl bromide | 85 | 95:5 |
| 2 | Methyl iodide | 92 | 93:7 |
| 3 | Allyl bromide | 88 | 94:6 |
Proposed Mechanism of Stereocontrol
The stereoselectivity of the alkylation step is proposed to arise from a chelated lithium enolate intermediate. The chiral auxiliary directs the incoming electrophile to the less sterically hindered face of the planar enolate.
Caption: Proposed chelated intermediate directing electrophilic attack.
Disclaimer: The protocols and data presented are illustrative and based on general principles of asymmetric synthesis. Optimization of reaction conditions may be necessary for specific substrates and electrophiles. All experiments should be conducted with appropriate safety precautions in a controlled laboratory environment.
Application Notes and Protocols for the Enantioselective Synthesis of 4-Methoxy-2-butanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the enantioselective synthesis of 4-Methoxy-2-butanol, a valuable chiral building block in pharmaceutical and chemical industries. The primary strategy discussed is a two-step process: the synthesis of the precursor ketone, 4-methoxy-2-butanone, followed by its asymmetric reduction to the target chiral alcohol. While various methods for asymmetric ketone reduction are available, this guide focuses on the highly efficient and widely used Noyori-type asymmetric hydrogenation and transfer hydrogenation, known for their excellent enantioselectivity and broad substrate scope. This document includes detailed experimental procedures, tabulated quantitative data from representative reactions, and workflow diagrams to ensure clarity and reproducibility in a research and development setting.
Introduction
Chiral alcohols are critical intermediates in the synthesis of enantiomerically pure pharmaceuticals. This compound, with its stereocenter at the C2 position, is a key synthon for various complex molecules. Its enantioselective synthesis is of significant interest, and a robust and scalable method is highly desirable. The most reliable and established method for producing such chiral alcohols is the asymmetric reduction of the corresponding prochiral ketone. This application note outlines a comprehensive approach, beginning with the synthesis of 4-methoxy-2-butanone and culminating in its enantioselective reduction.
Synthetic Strategy Overview
The proposed synthetic pathway involves two main stages:
-
Step 1: Synthesis of 4-Methoxy-2-butanone. This precursor can be synthesized from commercially available starting materials. A common route involves the preparation of 4,4-dimethoxy-2-butanone followed by a deprotection/hydrolysis step.
-
Step 2: Enantioselective Reduction of 4-Methoxy-2-butanone. The prochiral ketone is then reduced to the chiral alcohol using a chiral catalyst. Noyori's ruthenium-based catalysts are particularly effective for this transformation, offering high yields and exceptional enantiomeric excess (ee). Both asymmetric hydrogenation (using H₂) and asymmetric transfer hydrogenation (using a hydrogen donor like isopropanol or formic acid) are viable and discussed herein.
Experimental Protocols
Protocol 1: Synthesis of 4-Methoxy-2-butanone from 4,4-Dimethoxy-2-butanone
This protocol describes the synthesis of the precursor ketone, 4-methoxy-2-butanone, starting from its dimethyl acetal, 4,4-dimethoxy-2-butanone. The synthesis of 4,4-dimethoxy-2-butanone itself can be achieved via a Claisen ester condensation of acetone and methyl formate, followed by an acid-catalyzed reaction with methanol[1][2].
Materials:
-
4,4-Dimethoxy-2-butanone
-
Formamide
-
Ammonium chloride
-
1N Sodium hydroxide
-
Chloroform
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser
-
Stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure: [3]
-
To a 2 L three-necked flask equipped with a stirrer, thermometer, and reflux condenser, add 750 mL of formamide, 25 mL of water, and 50 g of ammonium chloride.
-
Heat the mixture to 180-190 °C in an oil bath.
-
Add 400 g (3.02 moles) of 4,4-dimethoxy-2-butanone dropwise with stirring over 6 hours.
-
After the addition is complete, continue heating for 1 hour.
-
Allow the mixture to cool and pour it into 1 L of 1N sodium hydroxide.
-
Extract the resulting solution with chloroform using a liquid-liquid extractor for 24 hours.
-
Separate the chloroform layer, dry it over anhydrous sodium sulfate, and remove the solvent by distillation.
-
The residue contains 4-methoxy-2-butanone, which can be further purified by vacuum distillation.
Protocol 2: Enantioselective Reduction of 4-Methoxy-2-butanone via Noyori Asymmetric Hydrogenation
This is a representative protocol for the asymmetric hydrogenation of an aliphatic ketone using a Ru-BINAP catalyst system.[4][5][6] The specific conditions may require optimization for 4-methoxy-2-butanone.
Materials:
-
4-Methoxy-2-butanone
-
RuCl₂[(R)-BINAP] or RuCl₂[(S)-BINAP]
-
Ethanol (anhydrous)
-
Pressurized hydrogenation vessel (Parr shaker or similar)
-
Schlenk flask
-
Inert gas (Nitrogen or Argon)
-
Hydrogen gas source
Procedure: [4]
-
In a Schlenk flask under an inert atmosphere, dissolve 4-methoxy-2-butanone (e.g., 10 mmol) in anhydrous ethanol (20 mL).
-
In a separate glovebox or under a strictly inert atmosphere, add the chiral catalyst, RuCl₂[(R)-BINAP] (e.g., 0.01 mol%).
-
Transfer the substrate solution to the hydrogenation vessel containing the catalyst.
-
Seal the vessel, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 10-50 atm).
-
Stir the reaction mixture at a controlled temperature (e.g., 30-80 °C) for the required time (typically 6-24 hours), monitoring the reaction progress by GC or TLC.
-
After the reaction is complete, carefully release the hydrogen pressure and purge the vessel with an inert gas.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by silica gel chromatography to yield enantiomerically enriched this compound.
-
Determine the enantiomeric excess using chiral GC or HPLC.
Data Presentation
Table 1: Synthesis of 4,4-Dimethoxy-2-butanone (Precursor to 4-Methoxy-2-butanone)
| Starting Materials | Reaction | Solvent | Yield | Purity | Reference |
| Acetone, Methyl Formate, Sodium Methoxide | Claisen Condensation/Acetalization | Methanol | 65-70% | >95% | [2] |
Table 2: Representative Asymmetric Hydrogenation of Aliphatic Ketones with Ru-BINAP Catalysts
| Substrate | Catalyst (mol%) | H₂ Pressure (atm) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Acetylacetone | RuCl₂[(R)-BINAP] (0.1) | 75 | Ethanol | 30 | 144 | - | >98 | [4] |
| Methyl acetoacetate | RuBr₂[(S)-BINAP] (0.5) | 100 | Methanol | 25 | 12 | 100 | 99 | [5] |
| 1-Octen-3-one | Ru(OAc)₂[(S)-BINAP] (0.1) | 4 | Methanol | 25 | 48 | 100 | 97 | [5] |
Visualization of Workflows and Mechanisms
Overall Synthetic Workflow
The following diagram illustrates the overall synthetic strategy from the precursor to the final chiral product.
Caption: Synthetic workflow for enantioselective synthesis of this compound.
Noyori Asymmetric Hydrogenation Catalytic Cycle
This diagram outlines the key steps in the Noyori asymmetric hydrogenation catalytic cycle.[4][6]
Caption: Simplified catalytic cycle for Noyori asymmetric hydrogenation.
Conclusion
The enantioselective synthesis of this compound can be effectively achieved through a two-step process involving the synthesis of 4-methoxy-2-butanone and its subsequent asymmetric reduction. The Noyori asymmetric hydrogenation provides a powerful and highly selective method for the reduction step, yielding the desired chiral alcohol with high enantiopurity. The protocols and data presented in this application note serve as a valuable resource for researchers in the pharmaceutical and chemical industries, enabling the reliable production of this important chiral intermediate. Further optimization of reaction conditions for the specific substrate is recommended to achieve maximum yield and enantioselectivity.
References
- 1. Page loading... [wap.guidechem.com]
- 2. CN102010311A - Method for synthesizing 4,4-dimethoxy-2-butanone - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
Application of 4-Methoxy-2-butanol in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methoxy-2-butanol is a chiral secondary alcohol with potential applications as a versatile building block in the synthesis of complex pharmaceutical intermediates. Its bifunctional nature, possessing both a hydroxyl and a methoxy group, allows for a variety of chemical transformations. This document outlines a representative, conceptual application of chiral this compound in the synthesis of a key pharmaceutical intermediate, providing detailed experimental protocols and expected outcomes. While direct, large-scale industrial applications of this compound are not widely documented in publicly available literature, its structural motifs are relevant to the synthesis of chiral molecules in drug discovery and development. This note serves as a practical guide for researchers exploring the use of this and similar chiral alcohols.
Introduction
Chiral alcohols are fundamental building blocks in the pharmaceutical industry, crucial for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).[1][2] The specific stereochemistry of a drug molecule is often critical to its efficacy and safety.[1][3] this compound, with its stereocenter at the C-2 position, represents a valuable synthon for introducing a specific chirality into a target molecule. The methoxy group can influence the molecule's polarity and metabolic stability, while the secondary alcohol provides a reactive handle for further synthetic modifications.
This application note details a hypothetical, yet plausible, synthetic protocol for the utilization of (R)-4-Methoxy-2-butanol as a chiral building block in the synthesis of a generic amine-containing pharmaceutical intermediate. The described workflow is based on well-established synthetic methodologies for chiral alcohols.
Conceptual Application: Synthesis of a Chiral Amino Ether Intermediate
In this conceptual application, (R)-4-Methoxy-2-butanol is used to synthesize a chiral amino ether, a common scaffold in various drug candidates, including those targeting cardiovascular and neurological disorders. The synthesis involves the activation of the hydroxyl group followed by a nucleophilic substitution with a protected amine.
Synthetic Pathway Overview
The overall synthetic strategy is a two-step process starting from (R)-4-Methoxy-2-butanol:
-
Activation of the Hydroxyl Group: The secondary alcohol is converted into a good leaving group, such as a tosylate, to facilitate nucleophilic substitution.
-
Nucleophilic Substitution: The activated intermediate reacts with a suitable nitrogen nucleophile, in this case, a protected amine like sodium phthalimide, to introduce the amino functionality with inversion of stereochemistry.
Experimental Protocols
The following are detailed protocols for the conceptual synthesis outlined above.
Protocol 1: Synthesis of (R)-4-methoxybutan-2-yl tosylate
This protocol describes the activation of the hydroxyl group of (R)-4-Methoxy-2-butanol by tosylation.
Materials:
-
(R)-4-Methoxy-2-butanol (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 eq)
-
Pyridine (anhydrous, 3.0 eq)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve (R)-4-Methoxy-2-butanol in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine to the solution, followed by the dropwise addition of a solution of p-toluenesulfonyl chloride in anhydrous DCM from the dropping funnel.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of 1 M HCl at 0 °C.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (R)-4-methoxybutan-2-yl tosylate.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis of (S)-2-(4-methoxybutan-2-yl)isoindoline-1,3-dione
This protocol details the nucleophilic substitution of the tosylate with sodium phthalimide to introduce the protected amine functionality.
Materials:
-
(R)-4-methoxybutan-2-yl tosylate (1.0 eq)
-
Sodium phthalimide (1.5 eq)
-
Dimethylformamide (DMF, anhydrous)
-
Deionized water
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve (R)-4-methoxybutan-2-yl tosylate in anhydrous DMF.
-
Add sodium phthalimide to the solution and heat the mixture to 80 °C.
-
Stir the reaction at 80 °C and monitor its progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold deionized water.
-
Extract the aqueous mixture with DCM.
-
Combine the organic extracts and wash with deionized water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or flash column chromatography to yield (S)-2-(4-methoxybutan-2-yl)isoindoline-1,3-dione.
Data Presentation
The following table summarizes the hypothetical quantitative data for the described synthetic protocols.
| Step | Product | Starting Material | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Expected Yield (%) | Purity (by HPLC) (%) |
| 1 | (R)-4-methoxybutan-2-yl tosylate | (R)-4-Methoxy-2-butanol | 258.33 | 24.8 | 85-95 | >98 |
| 2 | (S)-2-(4-methoxybutan-2-yl)isoindoline-1,3-dione | (R)-4-methoxybutan-2-yl tosylate | 249.29 | 22.0 | 75-85 | >99 |
Logical Relationship in Chiral Synthesis
The use of chiral building blocks like this compound is a cornerstone of modern asymmetric synthesis in the pharmaceutical industry. The following diagram illustrates the logical relationship between a chiral starting material and the final enantiomerically pure drug product.
Conclusion
While this compound may not yet be a widely utilized building block in documented pharmaceutical syntheses, its structure presents significant potential. As a chiral secondary alcohol, it can serve as a valuable starting material for introducing stereocenters in a controlled manner. The methoxy group can also play a role in modulating the physicochemical properties of the final molecule. The conceptual protocols provided herein demonstrate a feasible and logical approach to incorporating this and similar chiral synthons into drug discovery and development pipelines. Further research into the applications of this compound and its derivatives is warranted to fully explore its utility in the synthesis of novel pharmaceutical intermediates.
References
- 1. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Note: GC-MS Protocol for the Analysis of 4-Methoxy-2-butanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
4-Methoxy-2-butanol is a bifunctional organic molecule containing both an ether and a secondary alcohol group. Its analysis is relevant in various fields, including the development of pharmaceuticals, industrial hygiene, and environmental monitoring, where it may be present as a solvent, reactant, or metabolite. Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for volatile compounds like this compound, offering high separation efficiency and definitive identification. This application note outlines a comprehensive approach to its analysis.
Experimental Protocol
This protocol is a recommended starting point and should be validated for the specific matrix and instrumentation used.
Sample Preparation
The choice of sample preparation will depend on the sample matrix. A general procedure for liquid samples, such as biological fluids or aqueous solutions, is liquid-liquid extraction (LLE).
Materials:
-
Sample containing this compound
-
Dichloromethane (DCM), HPLC grade
-
Anhydrous sodium sulfate
-
Vortex mixer
-
Centrifuge
-
GC vials with inserts
Procedure:
-
To 1 mL of the liquid sample in a glass tube, add 2 mL of dichloromethane.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction of the analyte into the organic phase.
-
Centrifuge the sample at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the lower organic layer (DCM) to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Gently agitate the tube and allow it to stand for 5 minutes.
-
Transfer the dried organic extract to a GC vial for analysis.
GC-MS Instrumentation and Conditions
The following parameters are recommended as a starting point for method development.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890B GC System or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent mid-polar column. |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Program | Initial temperature of 50 °C, hold for 2 minutes, ramp at 10 °C/min to 200 °C, hold for 2 minutes. |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 35-200) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. |
Data Presentation
Predicted Retention and Mass Spectral Data
The retention time of this compound is expected to be similar to its isomer, 4-Methoxy-1-butanol, for which a Kovats retention index of 886 on a standard non-polar column has been reported.[1] The mass spectrum of this compound is not widely available; however, its fragmentation pattern can be predicted based on the known fragmentation of secondary alcohols and ethers.
Predicted Major Fragment Ions for this compound (C₅H₁₂O₂):
The molecular ion peak (M+) at m/z 104 is expected to be of low intensity or absent, which is common for alcohols.
| m/z | Predicted Fragment Ion | Fragmentation Pathway |
| 89 | [M - CH₃]⁺ | Loss of a methyl group from the methoxy moiety. |
| 73 | [M - OCH₃]⁺ | Loss of the methoxy group. |
| 59 | [CH(OH)CH₃]⁺ | Alpha-cleavage adjacent to the hydroxyl group. This is a characteristic ion for secondary alcohols. |
| 45 | [CH₂OCH₃]⁺ | Cleavage of the C-C bond beta to the ether oxygen. |
| 43 | [C₃H₇]⁺ | Propyl cation fragment. |
| 31 | [CH₂OH]⁺ | Rearrangement and cleavage, common in alcohol mass spectra. |
Quantitative Data (Hypothetical)
For quantitative analysis, a calibration curve should be prepared using standards of known concentrations. The following table presents hypothetical performance data that should be experimentally determined during method validation.
| Parameter | Target Value |
| Linear Range | 0.1 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Experimental Workflow Diagram
Caption: Workflow for the GC-MS analysis of this compound.
Signaling Pathway Diagram (Logical Relationship)
Caption: Predicted mass spectral fragmentation of this compound.
Conclusion
This application note provides a comprehensive, albeit theoretical, GC-MS protocol for the analysis of this compound. The provided experimental conditions and predicted data serve as a robust starting point for researchers to develop and validate a method tailored to their specific analytical needs. Successful implementation will require empirical determination of retention time, mass spectral fragmentation, and quantitative performance metrics.
References
Application Note: 1H and 13C NMR Spectral Assignment for 4-Methoxy-2-butanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the assignment of proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of 4-Methoxy-2-butanol. Due to the absence of a complete, publicly available experimental dataset, this note presents predicted spectral data based on established NMR principles and data from analogous compounds. It includes comprehensive tables of predicted chemical shifts, multiplicities, and coupling constants. Furthermore, detailed, standardized protocols for sample preparation and NMR data acquisition are provided to enable researchers to obtain high-quality experimental spectra for this and similar small molecules.
Introduction
This compound is a bifunctional organic molecule containing both a hydroxyl and a methoxy group. As with many small organic molecules, NMR spectroscopy is an essential analytical technique for its structural elucidation and purity assessment. An unambiguous assignment of its ¹H and ¹³C NMR spectra is crucial for its identification and characterization in various research and development settings, including its potential use as a building block in medicinal chemistry. This application note serves as a practical reference for scientists working with this compound.
Predicted Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of chemical shift trends in similar alkoxy alcohols and established NMR principles. The numbering convention used for the assignments is shown in the molecular structure diagram below.
Molecular Structure and Numbering
Caption: Molecular structure of this compound with atom numbering for NMR assignment.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Atom # | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H1 | ~1.20 | Doublet | ~6.5 | 3H |
| H2 | ~3.85 | Multiplet | - | 1H |
| H3 | ~1.65 | Multiplet | - | 2H |
| H4 | ~3.45 | Triplet | ~6.0 | 2H |
| H5 | ~3.35 | Singlet | - | 3H |
| OH | Variable (e.g., ~2.5) | Broad Singlet | - | 1H |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Atom # | Chemical Shift (δ, ppm) |
| C1 | ~23.5 |
| C2 | ~67.0 |
| C3 | ~40.0 |
| C4 | ~73.0 |
| C5 | ~59.0 |
Experimental Protocols
To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following protocols for sample preparation and data acquisition are recommended.
Sample Preparation
-
Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for small organic molecules. Other potential solvents include deuterated methanol (CD₃OD) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Concentration : For a standard ¹H NMR spectrum, dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of the chosen deuterated solvent. For ¹³C NMR, a more concentrated sample (20-50 mg) may be beneficial to reduce acquisition time.
-
Filtration : To remove any particulate matter that could degrade spectral quality, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.
-
Homogenization : Ensure the sample is fully dissolved and the solution is homogeneous before placing it in the spectrometer.
NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard 400 MHz NMR spectrometer. These parameters may need to be optimized based on the specific instrument and sample concentration.
¹H NMR Acquisition Parameters:
-
Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans : 8 to 16 scans are typically sufficient.
-
Relaxation Delay (d1) : 1-2 seconds.
-
Acquisition Time (aq) : 3-4 seconds.
-
Spectral Width (sw) : A range of -2 to 12 ppm is generally adequate.
-
Temperature : Standard probe temperature (e.g., 298 K).
¹³C NMR Acquisition Parameters:
-
Pulse Program : A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required.
-
Relaxation Delay (d1) : 2 seconds.
-
Acquisition Time (aq) : 1-2 seconds.
-
Spectral Width (sw) : A range of 0 to 220 ppm is standard for organic molecules.
-
Temperature : Standard probe temperature (e.g., 298 K).
Experimental Workflow
The logical flow from sample preparation to final data analysis is depicted in the following diagram.
Caption: Workflow for NMR analysis of this compound.
Conclusion
This application note provides a foundational guide for the ¹H and ¹³C NMR analysis of this compound. The predicted spectral assignments offer a reliable starting point for interpreting experimentally obtained data. By following the detailed protocols for sample preparation and data acquisition, researchers can ensure the collection of high-quality NMR spectra, facilitating accurate structural confirmation and purity assessment of this compound.
Experimental protocol for the purification of 4-Methoxy-2-butanol
Introduction
4-Methoxy-2-butanol is a chemical intermediate with applications in the synthesis of various organic compounds. For researchers, scientists, and professionals in drug development, obtaining this compound in high purity is crucial for the reliability and reproducibility of experimental results. This document provides a detailed experimental protocol for the purification of this compound, primarily focusing on fractional distillation, a widely applicable method for separating volatile liquids with different boiling points. The protocol also outlines purity assessment using gas chromatography.
Physicochemical Data
A thorough understanding of the physical and chemical properties of this compound is essential for developing an effective purification strategy. The key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₂O₂ | [1][2] |
| Molecular Weight | 104.15 g/mol | [2] |
| Boiling Point | 162.9 °C at 760 mmHg | [1][] |
| Density | 0.903 g/cm³ | [1][] |
| Flash Point | 51.3 °C | [1] |
| Refractive Index | 1.408 | [1] |
| IUPAC Name | 4-methoxybutan-2-ol | [2][] |
| CAS Number | 41223-27-2 | [1][2] |
Note: The provided data is sourced from publicly available chemical databases and may have slight variations depending on the source.
Purification Strategy
The most common impurities in synthesized this compound are likely to be unreacted starting materials, byproducts from the synthesis, and residual solvents. Given its relatively high boiling point and thermal stability, fractional distillation is the recommended method for purification. This technique is effective in separating components with close boiling points, which is often the case for impurities in a chemical synthesis.
For instances requiring even higher purity, preparative gas chromatography can be employed as a secondary purification step to remove trace impurities and isomers.
Experimental Protocol: Fractional Distillation
This protocol details the purification of crude this compound using fractional distillation.
Materials and Equipment:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a condenser and collection flask
-
Heating mantle with a stirrer
-
Thermometer
-
Boiling chips
-
Vacuum source (optional, for vacuum distillation if needed)
-
Glassware for collecting fractions
-
Gas chromatograph (GC) for purity analysis
Procedure:
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus in a fume hood.
-
Ensure all glassware is clean and dry.
-
The distillation flask should be no more than two-thirds full with the crude this compound.
-
Add a few boiling chips to the distillation flask to ensure smooth boiling.
-
Securely clamp all components of the apparatus.
-
-
Distillation Process:
-
Begin heating the distillation flask gently with the heating mantle.
-
As the mixture begins to boil, observe the vapor rising through the fractionating column.
-
Adjust the heating rate to maintain a slow and steady distillation, with a collection rate of approximately 1-2 drops per second.
-
Monitor the temperature at the distillation head. The initial fractions (forerun) will likely contain lower-boiling impurities and should be collected separately.
-
Once the temperature stabilizes at the boiling point of this compound (approximately 163 °C at atmospheric pressure), begin collecting the main fraction in a clean, pre-weighed collection flask.
-
Continue collecting the main fraction as long as the temperature remains stable.
-
If the temperature drops or begins to fluctuate significantly, it may indicate that most of the desired product has distilled. Stop the distillation at this point to avoid collecting higher-boiling impurities.
-
-
Shutdown and Analysis:
-
Turn off the heating mantle and allow the apparatus to cool down.
-
Weigh the collected main fraction to determine the yield.
-
Analyze the purity of the collected fraction using gas chromatography (GC).
-
Purity Analysis by Gas Chromatography (GC):
-
Column: A polar capillary column (e.g., DB-WAX or equivalent) is suitable for separating alcohols and ethers.
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold at 200 °C for 5 minutes.
-
-
Injector and Detector Temperature: 250 °C.
-
Carrier Gas: Helium or Nitrogen.
-
Sample Preparation: Dilute a small sample of the purified product in a suitable solvent (e.g., dichloromethane or methanol) before injection.
The resulting chromatogram should show a major peak corresponding to this compound, with minimal peaks for any remaining impurities. The purity can be calculated based on the relative peak areas.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the purification and analysis process.
Caption: Experimental workflow for the purification of this compound.
Caption: Workflow for purity analysis by Gas Chromatography.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
This compound is a flammable liquid; keep it away from ignition sources.[2]
-
Handle all chemicals with care and consult their respective Safety Data Sheets (SDS).
-
Ensure that the distillation apparatus is properly assembled and vented to avoid pressure buildup.
References
Application Notes and Protocols for the Enzymatic Kinetic Resolution of 4-Methoxy-2-butanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The proposed reaction is a lipase-catalyzed acylation where one enantiomer of 4-methoxy-2-butanol is preferentially acylated, allowing for the separation of the unreacted enantiomer from its esterified counterpart. This method is a powerful tool for obtaining enantiomerically enriched alcohols, which are valuable chiral building blocks in the synthesis of pharmaceuticals and other fine chemicals.
Principle of Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a process for separating a racemic mixture of chiral molecules. It relies on the ability of a chiral catalyst, in this case, an enzyme, to react at different rates with the two enantiomers of the substrate. In the case of a racemic alcohol, a lipase will selectively catalyze the acylation of one enantiomer (e.g., the R-enantiomer) at a much faster rate than the other (the S-enantiomer).
This difference in reaction rates leads to a mixture containing one enantiomer of the alcohol in high enantiomeric excess (ee) and the ester of the other enantiomer, also in high enantiomeric excess. These two products can then be separated by standard chromatographic techniques.
Application Notes and Protocols: Synthesis of Esters from 4-Methoxy-2-butanol for Fragrance Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of novel ester compounds derived from 4-Methoxy-2-butanol. These esters are of significant interest to the fragrance and flavor industry due to their potential for unique and desirable aroma profiles. The protocols described herein focus on the widely utilized Fischer-Speier esterification method, offering a robust and scalable approach for laboratory synthesis. Additionally, alternative enzymatic methods are discussed, presenting a greener chemistry approach. This guide includes quantitative data on reaction parameters, product yields, and predicted olfactory characteristics, alongside detailed experimental workflows and safety precautions.
Introduction
The demand for novel aroma chemicals is ever-present in the fragrance industry. Esters are a well-established class of compounds known for their wide range of fruity and floral scents.[1] The structural characteristics of the parent alcohol and carboxylic acid play a crucial role in determining the final aroma profile of the ester. This compound is a promising precursor for the synthesis of new fragrance ingredients. The presence of a methoxy group can impart sweet and ethereal notes, while the secondary alcohol functionality allows for the creation of a diverse library of esters with varying scent characteristics.[2]
This document outlines the synthesis of various esters from this compound and different carboxylic acids. The primary method detailed is the acid-catalyzed Fischer esterification, a reversible reaction between an alcohol and a carboxylic acid.[3] Strategies to drive the reaction towards the ester product, such as using an excess of one reactant or removing water as it forms, are discussed.[4]
Materials and Methods
Materials
-
This compound
-
Carboxylic Acids (e.g., Acetic acid, Propionic acid, Butyric acid)
-
Acid Catalyst (e.g., concentrated Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid (p-TsOH))
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Sodium Bicarbonate (NaHCO₃), 5% aqueous solution
-
Brine (saturated NaCl aqueous solution)
-
Organic Solvents (e.g., Diethyl ether, Ethyl acetate)
-
Deionized Water
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders and pipettes
-
Rotary evaporator
-
Gas Chromatography-Mass Spectrometry (GC-MS) equipment (for analysis)
Experimental Protocols
Protocol 1: Fischer-Speier Esterification of this compound
This protocol describes a general procedure for the synthesis of esters from this compound using an acid catalyst.
Reaction Scheme:
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine this compound (1.0 eq) and the desired carboxylic acid (1.2 - 1.5 eq).
-
Catalyst Addition: While stirring, cautiously add a catalytic amount of concentrated sulfuric acid (approximately 2-3 drops) or p-toluenesulfonic acid (0.02 eq).
-
Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux using a heating mantle. The reaction temperature will depend on the boiling points of the reactants. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). A typical reaction time is 2-4 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Dilute the mixture with an organic solvent such as diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with:
-
Deionized water
-
5% aqueous sodium bicarbonate solution (to neutralize the acid catalyst, vent the separatory funnel frequently to release CO₂ gas)
-
Brine
-
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent. Concentrate the filtrate using a rotary evaporator to yield the crude ester.
-
Purification: The crude ester can be purified by distillation under reduced pressure.
-
Analysis: Characterize the purified ester by GC-MS to determine its purity and confirm its structure. The fragrance profile of the ester should be evaluated by a trained perfumer.
Protocol 2: Lipase-Catalyzed Esterification (Green Chemistry Approach)
Enzymatic esterification offers a milder and more selective alternative to traditional acid catalysis. Lipases are commonly used enzymes for this purpose.
Procedure:
-
Reaction Setup: In a screw-capped flask, dissolve this compound (1.0 eq) and the desired carboxylic acid (1.2 eq) in a suitable organic solvent (e.g., hexane).
-
Enzyme Addition: Add an immobilized lipase (e.g., Novozym® 435, 10-20% by weight of the limiting reagent).
-
Reaction: Incubate the mixture in a shaking incubator at a controlled temperature (typically 40-60 °C) for 24-72 hours. The progress of the reaction can be monitored by TLC or GC.
-
Work-up and Isolation:
-
Separate the immobilized enzyme by filtration. The enzyme can often be washed, dried, and reused.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude ester.
-
-
Purification and Analysis: Purify the crude ester by column chromatography on silica gel if necessary. Analyze the final product by GC-MS.
Data Presentation
The following tables summarize the expected reaction parameters and potential fragrance profiles of esters synthesized from this compound. Please note that the olfactory data is predictive and based on the analysis of structurally similar compounds.
Table 1: Reaction Parameters for Fischer Esterification of this compound
| Carboxylic Acid | Molar Ratio (Acid:Alcohol) | Catalyst | Reaction Time (h) | Expected Yield (%) |
| Acetic Acid | 1.2 : 1 | H₂SO₄ | 3 | 75-85 |
| Propionic Acid | 1.2 : 1 | H₂SO₄ | 4 | 70-80 |
| Butyric Acid | 1.2 : 1 | p-TsOH | 5 | 65-75 |
Table 2: Predicted Olfactory Profiles of 4-Methoxy-2-butyl Esters
| Ester Name | Predicted Fragrance Profile | Potential Applications |
| 4-Methoxy-2-butyl acetate | Fruity, slightly sweet, ethereal, with pear and apple undertones | Fine fragrances, cosmetics, soaps |
| 4-Methoxy-2-butyl propionate | Fruity, sweet, with hints of rum and tropical fruits | Food flavorings, perfumes |
| 4-Methoxy-2-butyl butyrate | Fruity, buttery, with pineapple and apricot notes | Flavor compositions, air fresheners |
Visualizations
Diagram 1: Fischer-Speier Esterification Workflow
Caption: General workflow for the synthesis of esters via Fischer-Speier esterification.
Diagram 2: Logical Relationship of Ester Synthesis and Application
Caption: Logical flow from raw materials to the final application of synthesized esters.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Work in a well-ventilated fume hood, especially when handling volatile organic compounds and concentrated acids.
-
Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.
-
The esterification reaction is reversible and exothermic. Control the heating rate to avoid uncontrolled boiling.
-
When neutralizing the acid catalyst with sodium bicarbonate, be aware of the potential for vigorous gas evolution (CO₂). Vent the separatory funnel frequently.
Conclusion
The synthesis of esters from this compound presents a promising avenue for the development of new and interesting aroma chemicals. The Fischer-Speier esterification method is a reliable and well-established procedure for this transformation. By varying the carboxylic acid used, a wide range of esters with diverse fragrance profiles can be synthesized. The protocols and data presented in this document provide a solid foundation for researchers to explore the potential of these novel compounds in fragrance and flavor applications. Further sensory analysis by trained professionals is recommended to fully characterize the olfactory properties of these new chemical entities.
References
Application Notes and Protocols for Stereoselective Reactions Utilizing 4-Methoxy-2-butanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of 4-Methoxy-2-butanol in stereoselective reactions. While specific literature on this compound as a chiral auxiliary is limited, the following protocols are based on well-established principles of asymmetric synthesis and methodologies developed for structurally similar chiral alcohols and β-alkoxy ketones. These notes are intended to serve as a foundational guide for researchers looking to employ this compound as a chiral starting material or auxiliary in the synthesis of complex, enantiomerically enriched molecules.
Introduction to Stereoselective Reactions with this compound
This compound is a chiral molecule containing both a hydroxyl and a methoxy group. The presence of the stereocenter at the C2 position allows for its use as a chiral building block. Furthermore, the hydroxyl group can be derivatized to employ the molecule as a chiral auxiliary, directing the stereochemical outcome of reactions at a prochiral center. The methoxy group can influence the reaction's stereoselectivity through steric hindrance or by acting as a chelating agent in reactions involving metal catalysts.
Key strategies for utilizing this compound in stereoselective synthesis include:
-
As a Chiral Auxiliary: The hydroxyl group can be attached to a prochiral molecule (e.g., a carboxylic acid or a ketone) to form a chiral ester or enolate. The inherent chirality of the this compound moiety then directs the approach of incoming reagents, leading to the formation of one stereoisomer in excess.
-
As a Chiral Substrate: The chiral alcohol itself can undergo stereospecific reactions, such as nucleophilic substitution at the hydroxyl group with inversion of configuration, to generate other valuable chiral synthons.
Stereoselective Alkylation of a Prochiral Enolate using a 4-Methoxy-2-butyl Ester as a Chiral Auxiliary
This protocol describes the diastereoselective alkylation of a carboxylic acid derivative, where this compound serves as a chiral auxiliary. The principle lies in the formation of a chiral enolate, which is then alkylated. The bulky auxiliary shields one face of the enolate, directing the alkylating agent to the opposite face.
Experimental Protocol:
-
Esterification:
-
To a solution of the desired carboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C, add dicyclohexylcarbodiimide (DCC, 1.1 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.).
-
Slowly add (R)- or (S)-4-Methoxy-2-butanol (1.2 eq.) to the mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure.
-
Purify the crude ester by flash column chromatography on silica gel.
-
-
Diastereoselective Alkylation:
-
Dissolve the purified chiral ester (1.0 eq.) in anhydrous tetrahydrofuran (THF, 0.2 M) in a flame-dried, nitrogen-purged flask.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of lithium diisopropylamide (LDA, 1.1 eq., 2 M in THF/heptane/ethylbenzene) dropwise.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the alkylating agent (e.g., methyl iodide or benzyl bromide, 1.5 eq.) dropwise.
-
Continue stirring at -78 °C for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR or GC analysis.
-
Purify the product by flash column chromatography.
-
-
Removal of the Chiral Auxiliary:
-
Dissolve the purified alkylated ester (1.0 eq.) in a mixture of THF and water (4:1, 0.2 M).
-
Add lithium hydroxide (LiOH, 3.0 eq.) and stir the mixture at room temperature for 4-8 hours.
-
Acidify the reaction mixture to pH ~2 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
The aqueous layer can be further extracted to recover the this compound auxiliary.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the chiral carboxylic acid.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or by converting the acid to a chiral ester (e.g., with a chiral alcohol) and analyzing by GC.
-
Quantitative Data Summary:
| Entry | Carboxylic Acid | Alkylating Agent | Diastereomeric Ratio (d.r.) | Yield (%) | Enantiomeric Excess (ee) (%) |
| 1 | Propanoic Acid | Methyl Iodide | 95:5 | 85 | >90 |
| 2 | Phenylacetic Acid | Benzyl Bromide | 92:8 | 80 | >85 |
Logical Workflow for Stereoselective Alkylation:
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methoxy-2-butanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methoxy-2-butanol. The content is structured to address specific issues that may be encountered during the synthesis and purification processes.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and straightforward method for the synthesis of this compound is the reduction of the corresponding ketone, 4-methoxy-2-butanone, using a reducing agent such as sodium borohydride (NaBH₄). This reaction is typically performed in an alcoholic solvent like methanol or ethanol.
Q2: What are the most likely impurities in this compound synthesized by the reduction of 4-methoxy-2-butanone?
The primary impurities are likely to be:
-
Unreacted 4-methoxy-2-butanone: Incomplete reduction will leave traces of the starting material.
-
Solvent residues: Residual methanol, ethanol, or other solvents used during the reaction and workup.
-
Byproducts from side reactions: Depending on the reaction conditions, other impurities could be generated, though the reduction of ketones with sodium borohydride is generally a clean reaction.
Q3: Which analytical techniques are suitable for assessing the purity of this compound?
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for both separating and identifying volatile impurities in the final product. Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information and help quantify the purity of the compound.
Troubleshooting Guides
This section addresses common problems encountered during the synthesis and purification of this compound.
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Ineffective Reducing Agent | Ensure the sodium borohydride (NaBH₄) is fresh and has been stored in a dry environment. Old or improperly stored NaBH₄ can be less reactive. |
| Suboptimal Reaction Temperature | The reduction is typically carried out at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature. Ensure proper temperature control throughout the reaction. |
| Incorrect Stoichiometry | Verify the molar ratios of the reactants. An insufficient amount of the reducing agent will lead to incomplete conversion of the starting material. |
| Quenching Issues | The reaction is typically quenched with water or a dilute acid. Improper quenching can lead to loss of product during workup. |
Presence of Significant Impurities
| Impurity Observed | Potential Cause | Troubleshooting and Purification |
| Unreacted 4-methoxy-2-butanone | Incomplete reaction due to insufficient reducing agent, short reaction time, or low temperature. | Purification: Fractional distillation is effective for separating the product (boiling point ~163 °C) from the starting ketone (boiling point ~145 °C). |
| Solvent Residues | Incomplete removal of the reaction solvent or extraction solvents during the workup. | Purification: Ensure complete evaporation of solvents under reduced pressure. For higher boiling point solvents, a high vacuum may be necessary. |
Data Presentation
Table 1: Physical Properties of this compound and a Key Potential Impurity
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₅H₁₂O₂ | 104.15 | 162.9 |
| 4-Methoxy-2-butanone | C₅H₁₀O₂ | 102.13 | ~145 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction of 4-Methoxy-2-butanone
Materials:
-
4-methoxy-2-butanone
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dilute hydrochloric acid (HCl)
Procedure:
-
Dissolve 4-methoxy-2-butanone in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride to the cooled solution in small portions, ensuring the temperature remains low.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for a specified time, then warm to room temperature and continue stirring until the reaction is complete (monitor by TLC or GC).
-
Cool the reaction mixture again in an ice bath and slowly quench the reaction by adding deionized water, followed by dilute HCl to neutralize the excess borohydride and adjust the pH.
-
Extract the product from the aqueous mixture with diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by fractional distillation.
Protocol 2: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer.
Typical GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is generally suitable.
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection Volume: 1 µL with a split ratio (e.g., 50:1).
Typical MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
Visualizations
Technical Support Center: Optimizing Reaction Conditions with 4-Methoxy-2-butanol as a Solvent
Welcome to the technical support center for utilizing 4-Methoxy-2-butanol as a solvent in your chemical reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound as a solvent?
This compound is a versatile solvent with both a hydroxyl group and an ether linkage, giving it a unique combination of protic and polar aprotic characteristics. This dual functionality allows it to dissolve a range of polar and non-polar compounds.[1][2] Key properties are summarized in the table below.
Q2: In which types of reactions can this compound be used as a solvent?
Its properties make it a potential solvent or co-solvent for various organic transformations, including:
-
Nucleophilic Substitution Reactions (SN2): It can be an effective solvent for reactions involving polar reactants due to its ability to dissolve both organic substrates and inorganic salts.[1]
-
Hydrogenation Reactions: As a protic solvent, it can influence the catalyst and substrate, affecting reaction rates and selectivity.
-
Cross-Coupling Reactions (e.g., Suzuki, Heck): While less common than traditional solvents like dioxane or toluene, its polarity may be beneficial in certain systems, particularly in biphasic reactions.[3]
-
Reactions involving alkoxides: It can be a suitable medium for reactions where an alcohol is needed to generate an alkoxide in situ.
Q3: What are the main safety considerations when working with this compound?
This compound is a flammable liquid and vapor. It can cause skin and serious eye irritation, and may cause respiratory irritation.[4] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][6][7][8]
Q4: Can I use this compound for Grignard reactions?
It is not recommended to use this compound as a solvent for the formation of Grignard reagents. The acidic proton of the hydroxyl group will quench the Grignard reagent as it forms.[9][10] However, it can be used as a reactant (a source of a protected diol) by adding it to a pre-formed Grignard reagent.[11]
Troubleshooting Guides
Issue 1: Low or No Yield in a Nucleophilic Substitution Reaction
If you are experiencing low or no product yield in a nucleophilic substitution reaction using this compound as a solvent, consider the following troubleshooting steps.
Explanation: The protic nature of this compound can solvate and deactivate the nucleophile through hydrogen bonding, reducing its reactivity.[12][13] Optimizing temperature and ensuring the use of a sufficiently strong base to generate the active nucleophile are critical steps.
Issue 2: Poor Selectivity in a Hydrogenation Reaction
Achieving the desired selectivity (e.g., chemoselectivity between two different carbonyl groups) can be challenging.
Explanation: The solvent can influence the substrate's orientation on the catalyst surface. This compound, being an alcohol, can compete for active sites on the catalyst, thus altering the selectivity. A systematic optimization of the catalyst and reaction parameters is crucial.
Data Presentation
Disclaimer: The following tables provide representative data for reactions in alcohol or mixed aqueous/organic solvents to illustrate the impact of reaction parameters. Specific data for this compound is limited in the literature, and optimization will be required for your specific system.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₁₂O₂[4][14] |
| Molecular Weight | 104.15 g/mol [4][14] |
| Boiling Point | 162.9 °C at 760 mmHg[14] |
| Density | 0.903 g/cm³[14] |
| Flash Point | 51.3 °C[14] |
| Solubility | Moderately soluble in water and soluble in many organic solvents.[2] |
Table 2: Representative Conditions for Suzuki Coupling in Protic Solvents
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ (2) | K₂CO₃ | Ethanol/Water | Reflux | 12 | >95 |
| 2 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(OAc)₂ (3) | K₃PO₄ | Isopropanol | 80 | 8 | 92 |
| 3 | 4-Chlorotoluene | Phenylboronic acid | PdCl₂(dppf) (2) | Cs₂CO₃ | n-Butanol | 100 | 24 | 85 |
Data is illustrative and compiled from general knowledge of Suzuki reactions in alcohol-based solvent systems.[3][15][16][17]
Table 3: Representative Conditions for Heck Reaction in Polar Solvents
| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Styrene | Pd(OAc)₂ (1) | Et₃N | Methanol | Reflux | 6 | 90 |
| 2 | 4-Bromoacetophenone | n-Butyl acrylate | PdCl₂(PPh₃)₂ (2) | NaOAc | DMF/Water | 100 | 12 | 88 |
| 3 | 1-Iodonaphthalene | Methyl methacrylate | Pd(OAc)₂ (2) | K₂CO₃ | NMP | 120 | 10 | 93 |
Data is illustrative and compiled from general knowledge of Heck reactions.[18][19][20][21]
Experimental Protocols
General Protocol for Ketone Hydrogenation
This protocol describes a general procedure for the hydrogenation of a ketone to a secondary alcohol using a heterogeneous catalyst in this compound.
Materials:
-
Ketone substrate
-
This compound (reaction grade)
-
Hydrogenation catalyst (e.g., 5% Pd/C, Raney Ni)
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Standard hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)
Procedure:
-
In a suitable hydrogenation vessel, add the ketone substrate and the hydrogenation catalyst (typically 1-10 mol% catalyst loading).
-
Add this compound to dissolve the substrate to a desired concentration (e.g., 0.1-0.5 M).
-
Seal the vessel and purge the system with an inert gas several times to remove oxygen.
-
Introduce hydrogen gas to the desired pressure (e.g., 1-5 bar).
-
Stir the reaction mixture vigorously at the desired temperature (e.g., 25-80 °C).
-
Monitor the reaction progress by TLC or GC/MS.
-
Once the reaction is complete, carefully vent the hydrogen and purge the system with inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Rinse the filter cake with a small amount of this compound or another suitable solvent.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude alcohol product.
-
Purify the product as necessary by distillation or column chromatography.
General Protocol for Solid-Phase Peptide Synthesis (SPPS) Coupling Step using an Alternative Solvent
This protocol outlines a general coupling step in Fmoc-based SPPS, adapting for the use of an alternative solvent system which could include this compound as a co-solvent, though validation is required.[22][23][24][25]
Materials:
-
Fmoc-protected amino acid
-
Resin-bound peptide with a free N-terminus
-
Coupling agent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Solvent system (e.g., NMP, or a greener alternative mixture)
-
Washing solvent (e.g., DMF, or a greener alternative)
-
Deprotection solution (e.g., 20% piperidine in DMF)
Procedure:
-
Resin Swelling: Swell the resin-bound peptide in the chosen solvent system for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with the deprotection solution to remove the Fmoc protecting group from the N-terminus of the peptide. Wash the resin thoroughly with the washing solvent.
-
Coupling:
-
In a separate vessel, pre-activate the Fmoc-protected amino acid by dissolving it with the coupling agent and base in the reaction solvent.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for the optimized coupling time (typically 30-60 minutes).
-
-
Washing: After the coupling is complete, drain the reaction mixture and wash the resin extensively with the washing solvent to remove excess reagents and byproducts.
-
Repeat the deprotection and coupling cycles for the subsequent amino acids in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., TFA-based) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Isolation: Precipitate the peptide in cold ether, centrifuge, and lyophilize to obtain the crude product. Purify by HPLC.
References
- 1. Buy this compound (EVT-389827) | 41223-27-2 [evitachem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. 4-Methoxybutan-2-ol | C5H12O2 | CID 12651695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. Khan Academy [khanacademy.org]
- 10. reddit.com [reddit.com]
- 11. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 12. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Page loading... [guidechem.com]
- 15. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. BJOC - Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents [beilstein-journals.org]
- 18. mdpi.com [mdpi.com]
- 19. Heck reaction - Wikipedia [en.wikipedia.org]
- 20. books.rsc.org [books.rsc.org]
- 21. Heck Reaction [organic-chemistry.org]
- 22. tandfonline.com [tandfonline.com]
- 23. Dipropyleneglycol Dimethylether, New Green Solvent for Solid-Phase Peptide Synthesis: Further Challenges to Improve Sustainability in the Development of Therapeutic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 24. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 25. pubs.acs.org [pubs.acs.org]
Technical Support Center: Safe Handling of 4-Methoxy-2-butanol
Frequently Asked Questions (FAQs)
Q1: Why is peroxide formation in 4-Methoxy-2-butanol a concern?
A1: this compound contains both an ether group and a secondary alcohol, structural features known to be susceptible to autoxidation, a process that forms peroxides.[4][5][7][8][9][10] These peroxides can be highly unstable and may decompose explosively when subjected to heat, friction, or mechanical shock.[1][3][4][6][11] Concentrating peroxidized solutions, for instance through distillation or evaporation, significantly increases the risk of a violent explosion.[1][3][11][12]
Q2: How can I prevent peroxide formation in this compound?
A2: To minimize peroxide formation, it is essential to implement the following storage and handling practices:
-
Store in a cool, dark place: Light and heat can accelerate the rate of peroxide formation.[3][11][13] Store containers in a cool, dark, and well-ventilated area.
-
Use airtight, light-resistant containers: Whenever possible, store this compound in its original, sealed, light-resistant container.[3][14] If transferring to a new container, ensure it is also airtight and opaque.
-
Minimize exposure to air: The formation of peroxides is a reaction with oxygen.[2][11] Keep containers tightly sealed when not in use. Purging the headspace of the container with an inert gas like nitrogen or argon can also help to displace oxygen.[10][13][15]
-
Purchase appropriate quantities: Only purchase amounts of this compound that you expect to use within a short period to avoid prolonged storage.[2][10]
-
Date all containers: Clearly label all containers with the date they were received and the date they were first opened.[3][9] This helps track the age of the chemical and ensure it is used or disposed of within recommended timeframes.
Q3: How often should I test my this compound for peroxides?
A3: Since the specific rate of peroxide formation for this compound is not well-documented, a conservative approach is recommended. For opened containers of ethers and secondary alcohols that are potential peroxide-formers, testing should be performed regularly. A general guideline for similar compounds (Class B peroxide formers) is to test every 6 to 12 months after opening and always before distillation or evaporation.[6][13] Unopened containers should ideally be used within 12-18 months of receipt.[14][15]
Q4: What are the signs of peroxide formation?
A4: Visual inspection can sometimes reveal the presence of peroxides. Be cautious if you observe any of the following, and do not attempt to open the container:
-
Formation of crystalline solids in the liquid or around the cap.[3][11]
-
A viscous, oily layer in the liquid.[3]
-
Discoloration of the chemical.[11]
-
Cloudiness of the liquid.[16] If any of these signs are present, the container should be considered extremely dangerous and handled only by trained disposal professionals.[11][12]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Uncertainty about the safety of an old container of this compound. | The container has been stored for an extended period, the date of opening is unknown, or there are visual signs of peroxide formation (crystals, discoloration). | DO NOT OPEN OR MOVE THE CONTAINER. The friction from opening a cap with peroxide crystals can cause an explosion.[11][16] Contact your institution's Environmental Health & Safety (EHS) department for immediate assistance with disposal.[12][16] |
| A positive test for peroxides is obtained, but no visual signs are present. | Peroxides have formed to a detectable level but have not yet precipitated or crystallized. | If the peroxide concentration is low (e.g., < 50-100 ppm, check institutional guidelines), you may be able to remove the peroxides using the chemical treatment methods outlined in the experimental protocols below.[12] After treatment, re-test to confirm the absence of peroxides. |
| Need to distill or evaporate this compound. | Distillation or evaporation will concentrate any peroxides present, creating a significant explosion hazard.[1][12] | ALWAYS test for the presence of peroxides immediately before any distillation or evaporation process. [12][16] If peroxides are detected, they must be removed prior to heating or concentrating the solvent. Never distill a peroxide-forming solvent to dryness; always leave at least 10-20% of the liquid remaining.[7][12][13] |
Quantitative Data Summary
While specific quantitative data for this compound is unavailable, the following table summarizes general guidelines for peroxide-forming chemicals. Given its structure, this compound is likely to fall into Class B.
| Class | Description | Storage Time Limit (Opened) | Testing Frequency (Opened) | Examples |
| A | Severe peroxide hazard; forms explosive levels without concentration. | 3 months | Before use | Isopropyl ether, Divinyl acetylene, Sodium amide[4][6][17] |
| B | Peroxide hazard on concentration. | 12 months | Every 6-12 months & before concentration | Diethyl ether, Tetrahydrofuran (THF), 2-Butanol , Dioxane, Cyclohexene[4][6][8][10][12][17] |
| C | Hazard of peroxide-initiated polymerization. | 12 months | Every 6-12 months | Styrene, Vinyl acetate, Acrylic acid[6][7][10][14][17] |
Peroxide Detection Method Sensitivity
| Method | Typical Detection Limit |
| Peroxide Test Strips | 1-100 ppm (or higher ranges available) |
| Potassium Iodide (KI) Test | Qualitative (visual color change) |
Experimental Protocols
Protocol 1: Detection of Peroxides using Potassium Iodide (KI)
This method provides a qualitative assessment of the presence of peroxides.
Materials:
-
Sample of this compound (approx. 10 mL)
-
Freshly prepared 10% (w/v) potassium iodide (KI) solution (1 mL)
-
Dilute hydrochloric acid or acetic acid (a few drops)[1][2][18]
-
Starch solution (optional)
-
Test tube
Procedure:
-
Add approximately 10 mL of the this compound to be tested into a clean test tube.
-
Add 1 mL of the freshly prepared 10% potassium iodide solution and a few drops of dilute acid to the test tube.[1][2]
-
Stopper the test tube and shake vigorously for about one minute.
-
Allow the two phases to separate.
-
Interpretation: A yellow to brown color in the aqueous (bottom) layer indicates the presence of peroxides.[2][18] If the result is faint or uncertain, add a few drops of starch solution. A blue or purplish-black color confirms the presence of liberated iodine, and thus peroxides.[1]
Protocol 2: Semi-Quantitative Detection using Peroxide Test Strips
This is a rapid and convenient method for estimating the concentration of peroxides.
Materials:
-
Peroxide test strips (e.g., MQuant®, Quantofix®)
-
Sample of this compound
Procedure:
-
Dip the test strip into the this compound sample for approximately 1 second.[1]
-
Remove the strip and allow the solvent to evaporate.
-
Moisten the reaction zone of the strip, either by briefly dipping it in distilled water or by breathing on it several times.[1]
-
Wait for the time specified in the manufacturer's instructions (typically 5-15 seconds).
-
Compare the color of the test pad to the color scale provided with the test strips to determine the approximate peroxide concentration in parts per million (ppm).[6]
Protocol 3: Removal of Peroxides using Ferrous Sulfate
This is a common and effective method for removing peroxides from water-insoluble ethers.
Materials:
-
Peroxidized this compound
-
Ferrous sulfate (FeSO₄·7H₂O)
-
Concentrated sulfuric acid
-
Distilled water
-
Separatory funnel
Procedure:
-
Prepare a fresh solution for washing by dissolving 60 g of ferrous sulfate and 6 mL of concentrated sulfuric acid in 110 mL of distilled water.[12] (Alternatively, a simpler preparation is 5g of ferrous sulfate in 20ml of water for each liter of ether).[1]
-
In a separatory funnel, shake the peroxidized this compound with a portion of the freshly prepared ferrous sulfate solution.
-
Release any pressure built up in the funnel.
-
Allow the layers to separate and discard the aqueous (bottom) layer.
-
Repeat the washing process until the solvent tests negative for peroxides using one of the detection methods described above.[1]
-
After peroxide removal, wash the solvent with water to remove any residual acid and iron salts, then dry it with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
Protocol 4: Removal of Peroxides using Activated Alumina
This method is effective for removing hydroperoxides.
Materials:
-
Peroxidized this compound
-
Activated alumina (basic or neutral, Brockmann I)
-
Chromatography column
Procedure:
-
Pack a chromatography column with activated alumina.
-
Pass the peroxidized this compound through the column.[1][19] The peroxides, being more polar, will be adsorbed onto the alumina.[19]
-
Collect the purified solvent.
-
Test the collected solvent for the presence of peroxides to ensure the removal was successful.
-
Important Note: This method will also remove any inhibitors (like BHT) that may have been present.[1][13] The purified solvent should be used immediately, as it will be more susceptible to peroxide formation.[1]
Visualizations
Caption: Mechanism of autoxidation in ethers leading to peroxide formation.
Caption: Experimental workflow for peroxide detection and removal.
Caption: Logical relationships for the safe handling of peroxide-formers.
References
- 1. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 2. Video: Autoxidation of Ethers to Peroxides and Hydroperoxides [jove.com]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. ehs.tcu.edu [ehs.tcu.edu]
- 8. Peroxide Forming Solvents [sigmaaldrich.com]
- 9. Peroxide Forming Chemicals | Environmental Health & Safety [ehs.missouri.edu]
- 10. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 11. louisville.edu [louisville.edu]
- 12. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 13. ehs.wisc.edu [ehs.wisc.edu]
- 14. Peroxide Forming Chemicals: Management, Retention and Storage | Office of Clinical and Research Safety [vumc.org]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. ehs.mines.edu [ehs.mines.edu]
- 17. EHSO Manual 2025-2026 - Appendix B - Potential Peroxide Forming Chemicals [labman.ouhsc.edu]
- 18. How to detect presence of peroxide in ether???? Please answer me - askIITians [askiitians.com]
- 19. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting Low Yields in 4-Methoxy-2-butanol Reactions
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to low yields in the synthesis of 4-Methoxy-2-butanol. The following sections provide answers to frequently asked questions, detailed troubleshooting steps, and optimized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The synthesis of this compound can be approached through several pathways. The most common methods involve either the reduction of a ketone precursor or the formation of a carbon-carbon bond using an organometallic reagent. Key routes include:
-
Reduction of 4-Methoxy-2-butanone: This involves the reduction of the ketone functional group to a secondary alcohol using a suitable reducing agent.
-
Grignard Reaction: This route utilizes a Grignard reagent to form the C-C bond. There are two primary variations:
-
Reaction of methoxyacetaldehyde with methylmagnesium bromide.
-
Reaction of acetaldehyde with (2-methoxyethyl)magnesium bromide.
-
Q2: My Grignard reaction for this compound synthesis has a very low yield. What are the likely causes?
A2: Low yields in Grignard reactions are a common issue and can often be attributed to the quality and handling of the Grignard reagent itself.[1] Since Grignard reagents are highly sensitive to moisture and air, it is crucial to ensure that all glassware is rigorously dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[1] Inadequate temperature control can also lead to side reactions, further reducing the yield of the desired product.
Q3: I am observing a significant amount of a tertiary alcohol byproduct in my Grignard reaction. How can this be minimized?
A3: The formation of a tertiary alcohol is a known side reaction when esters are used as starting materials with Grignard reagents, as the initially formed ketone is more reactive than the starting ester.[1][2] While this compound synthesis may not start from an ester, analogous reactivity issues can arise. To minimize this, it is critical to maintain a very low reaction temperature (e.g., -78 °C) and add the Grignard reagent dropwise to avoid localized high concentrations of the nucleophile.[1]
Q4: What are the key challenges when synthesizing this compound via the reduction of 4-Methoxy-2-butanone?
A4: The primary challenges in this route often revolve around achieving selective reduction without side reactions.[3] Over-reduction can be an issue if a reducing agent that is too strong is used, potentially affecting other parts of the molecule.[3] Incomplete reactions can also occur if the reducing agent is too mild or if the reaction is not allowed to proceed to completion.[3] Proper workup is also crucial to remove any byproducts from the reducing agent, such as borate esters from borohydride reductions.
Troubleshooting Guide
Issue 1: Low Conversion of Starting Material in Grignard Synthesis
Low conversion in a Grignard reaction often points to issues with the Grignard reagent itself or the reaction conditions.
| Potential Cause | Troubleshooting Steps |
| Poor Grignard Reagent Quality | Ensure the Grignard reagent was successfully prepared and is of the correct concentration. Reagents are sensitive to moisture and air.[1] |
| Wet Glassware or Solvents | All glassware must be oven-dried, and anhydrous solvents must be used. The reaction should be run under an inert atmosphere.[1] |
| Low Reaction Temperature | While low temperatures are often necessary to prevent side reactions, a temperature that is too low can significantly slow down the reaction rate. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Insufficient Reaction Time | Allow the reaction to stir for an adequate amount of time. Monitor by TLC to determine when the starting material has been consumed. |
Issue 2: Formation of Side Products
The presence of unexpected products can significantly lower the yield of this compound.
| Side Product | Potential Cause | Troubleshooting Steps |
| Tertiary Alcohol | The ketone product is more reactive than the starting ester (in analogous reactions).[1][2] | Maintain a very low reaction temperature (e.g., -78 °C). Add the Grignard reagent slowly and dropwise.[1] |
| Alkene (from elimination) | If the reaction conditions are too harsh (e.g., high temperature, strong base), elimination reactions can compete with the desired substitution or addition.[4] | Use a less hindered base if applicable and run the reaction at a lower temperature.[4] |
| Self-condensation Products | Aldehyde or ketone starting materials can undergo self-condensation under basic or acidic conditions. | Optimize the reaction temperature and stoichiometry. A 1:1 ratio of reactants is often a good starting point. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction of 4-Methoxy-2-butanone
This protocol describes a representative procedure for the reduction of 4-Methoxy-2-butanone.
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 4-Methoxy-2-butanone (1.0 eq) in anhydrous methanol.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reducing Agent Addition: Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the progress by TLC.
-
Workup: Cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of 1M hydrochloric acid until the pH is neutral.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualizations
Caption: Workflow for the synthesis of this compound via reduction.
Caption: Troubleshooting logic for low yields in this compound synthesis.
References
Improving the enantiomeric excess of chiral 4-Methoxy-2-butanol
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the enantiomeric excess (e.e.) of chiral 4-Methoxy-2-butanol.
Frequently Asked Questions (FAQs)
Q1: What is enantiomeric excess (e.e.) and why is it critical?
A1: Enantiomeric excess (e.e.) is a measure of the purity of a chiral substance. It quantifies how much of one enantiomer is present in excess of the other in a mixture.[1] It is calculated as the absolute difference between the mole fractions or percentages of the two enantiomers.[1][2] A 50:50 mixture of two enantiomers is called a racemic mixture and has an e.e. of 0%, while a sample containing only one enantiomer is enantiomerically pure and has an e.e. of 100%.[1][3] This metric is critical in drug development because enantiomers of the same compound can have vastly different pharmacological and toxicological effects.[2] Regulatory agencies often require that only the active, non-toxic enantiomer of a chiral drug be brought to market.[4][5]
Q2: What are the primary methods for improving the enantiomeric excess of this compound?
A2: The main strategies for obtaining enantioenriched this compound include:
-
Enzymatic Kinetic Resolution (EKR): This method uses an enzyme, typically a lipase, to selectively acylate one enantiomer of the racemic alcohol at a much faster rate than the other.[5][6] This leaves the unreacted alcohol enriched in the less reactive enantiomer and produces an ester enriched in the more reactive one. The theoretical maximum yield for a kinetic resolution is 50% for a single enantiomer.[7]
-
Dynamic Kinetic Resolution (DKR): This is an advanced form of EKR where the slow-reacting enantiomer is racemized in situ using a chemical catalyst (e.g., a ruthenium complex).[7][8] This continuous racemization allows the enzyme to theoretically convert 100% of the starting material into a single enantiomeric product.[7]
-
Chiral Chromatography: This is a physical separation technique that uses a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to separate the enantiomers of a racemic mixture.[4][9] It is highly effective for both analytical and preparative-scale purification.[9]
-
Asymmetric Synthesis: This approach involves creating the desired enantiomer from an achiral (prochiral) starting material using a chiral catalyst or auxiliary.[10][11] This method is designed to produce a single enantiomer preferentially from the outset.
Q3: How do I calculate enantiomeric excess from an HPLC or GC chromatogram?
A3: After separating the enantiomers using a chiral column, you will obtain two distinct peaks. The enantiomeric excess is calculated from the integrated areas of these peaks using the following formula[9]:
e.e. (%) = | (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) | x 100
Q4: How does reaction conversion affect the e.e. in a kinetic resolution?
A4: In a kinetic resolution, the enantiomeric excess of both the unreacted starting material (the alcohol) and the product (the ester) are highly dependent on the reaction conversion.[12]
-
The e.e. of the unreacted substrate (alcohol) increases as the reaction progresses. For a highly selective reaction (high E-value), an e.e. of >99% for the substrate is typically achieved at conversions greater than 50%.[13]
-
The e.e. of the product (ester) is highest at the very beginning of the reaction and decreases as the reaction proceeds.[12] Therefore, to obtain high e.e. for the remaining alcohol, the reaction should be allowed to proceed to ~50% conversion. To obtain high e.e. for the ester product, the reaction should be stopped at a lower conversion.
Troubleshooting Guides
This section addresses common issues encountered during the enhancement of enantiomeric excess for this compound.
Guide 1: Low Enantiomeric Excess in Enzymatic Kinetic Resolution
Problem: The lipase-catalyzed acylation of racemic this compound results in low e.e. for both the remaining alcohol and the ester product.
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// Edges start -> step1; step1 -> step2 [label="Enzyme is active\nbut selectivity is low"]; step2 -> step3 [label="Temperature optimized"]; step3 -> step4 [label="Solvent selected"]; step4 -> step5 [label="Acyl donor optimized"]; step5 -> end_node [label="Time-course study performed"]; }
Caption: Troubleshooting workflow for low e.e. in enzymatic resolution.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Suboptimal Enzyme Choice | Screen Different Lipases: The selectivity of lipases is highly dependent on the substrate. Test a variety of commercially available lipases (e.g., Novozym 435 from Candida antarctica B, Lipase PS from Pseudomonas cepacia, Candida rugosa lipase).[14][15] Immobilization: Immobilized enzymes can show significantly higher activity and enantioselectivity compared to their free forms.[16] |
| Incorrect Reaction Temperature | Optimize Temperature: While many lipases are robust, their enantioselectivity can be temperature-dependent. Run small-scale reactions at different temperatures (e.g., 25°C, 30°C, 40°C). Note that for some secondary alcohols, temperature has not shown an appreciable influence in the 40-60°C range.[17] |
| Inappropriate Solvent | Solvent Screening: The nature of the organic solvent significantly impacts enzyme activity and selectivity. Screen a range of non-polar solvents like n-hexane, heptane, or methyl tert-butyl ether (MTBE).[17] The solvent choice can dramatically alter the enzyme's conformation. |
| Poor Acyl Donor | Vary the Acyl Donor: The choice of acyl donor is crucial. Vinyl esters (e.g., vinyl acetate, vinyl butyrate) are often superior as they produce a vinyl alcohol tautomer that isomerizes to acetaldehyde, making the reaction irreversible and driving it forward.[17] For transesterification reactions, using an ester as the acyl donor often yields better results than using a carboxylic acid.[17] |
| Incorrect Conversion Level | Monitor Reaction Progress: As explained in FAQ #4, e.e. is a function of conversion. Take aliquots at regular intervals (e.g., 2, 4, 8, 24 hours) and analyze the e.e. of both the substrate and product by chiral GC or HPLC. Stop the reaction when the desired e.e. for the target compound (alcohol or ester) is reached, typically around 50% conversion for the alcohol.[12][17] |
| Enzyme Inhibition/Denaturation | Check for Impurities: Ensure starting materials and solvents are pure and anhydrous, as impurities can inhibit or denature the enzyme.[9] |
Guide 2: Poor Separation in Chiral HPLC/GC Analysis
Problem: The enantiomers of this compound are co-eluting or show poor resolution (Rs < 1.5) on a chiral column.
// Nodes start [label="Poor or No Resolution", fillcolor="#EA4335", fontcolor="#FFFFFF"]; step1 [label="1. Evaluate Chiral\nStationary Phase (CSP)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step2 [label="2. Optimize Mobile Phase\n(Normal Phase)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step3 [label="3. Adjust Flow Rate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step4 [label="4. Control Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end_node [label="Baseline Resolution Achieved", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> step1; step1 -> step2 [label="CSP may be unsuitable"]; step2 -> step3 [label="Systematically vary modifier %"]; step3 -> step4 [label="Test lower flow rates"]; step4 -> end_node [label="Use column oven"]; }
Caption: Troubleshooting workflow for poor chiral HPLC resolution.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Inappropriate Chiral Stationary Phase (CSP) | Screen Different CSPs: The choice of CSP is the most critical factor.[18] No single column is universal.[4] For a secondary alcohol like this compound, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives like Chiralcel OD-H, Chiralpak AD-H) are excellent starting points.[19] |
| Suboptimal Mobile Phase Composition | Systematically Vary Modifier: For normal phase HPLC (the most common mode for polysaccharide CSPs), the mobile phase typically consists of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol).[20] • Start with a standard composition (e.g., 90:10 hexane:isopropanol) and systematically vary the ratio (e.g., 95:5, 85:15).[20] • Small changes in modifier percentage can have a large impact on selectivity.[18] |
| Incorrect Flow Rate or Temperature | Lower the Flow Rate: Chiral separations are often more sensitive to flow rate than achiral ones. Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) can increase interaction time with the CSP and improve resolution.[18] Control Temperature: Use a column oven to maintain a stable temperature (e.g., 25°C). Temperature fluctuations can cause retention time shifts and affect selectivity.[18] |
| Peak Tailing or Broadening | Check for Secondary Interactions: Peak tailing can be caused by unwanted interactions, especially with basic compounds.[18] While this compound is neutral, ensure the sample is clean. Column Contamination: If the column is old or has been used with diverse samples, contaminants may cause poor peak shape.[18] Flush the column according to the manufacturer's instructions. |
Data Presentation: Enzymatic Resolution
The following table summarizes representative data for the kinetic resolution of secondary alcohols using a common lipase, illustrating the effect of reaction parameters.
Table 1: Representative Data for Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols
| Enzyme | Substrate | Acyl Donor | Solvent | Time (h) | Conversion (%) | e.e. Substrate (%) | e.e. Product (%) | E-Value* |
|---|---|---|---|---|---|---|---|---|
| Novozym 435 | (R,S)-2-Butanol | Vinyl Acetate | n-Hexane | 1.5 | ~50 | ~90 | - | >100 |
| Lipase PS | (R,S)-1-Phenylethanol | Vinyl Acetate | Hexane | 3 | 50 | >99 | >99 | >200 |
| CAL-B | (R,S)-δ-hydroxy ester | Ethyl Formate | Toluene | 48 | 49 | 97 | 99 | 360 |
*The E-value (Enantiomeric Ratio) is a measure of the enzyme's selectivity; values >30 are considered excellent.[13] Data is illustrative and compiled from studies on similar secondary alcohols.[8][15][17]
Experimental Protocols
Protocol 1: General Procedure for Lipase-Catalyzed Kinetic Resolution
This protocol describes a typical procedure for the enzymatic kinetic resolution of racemic this compound via transesterification.
-
Preparation: To a 25 mL flask, add racemic this compound (e.g., 1 mmol), an organic solvent (e.g., 5 mL of n-hexane), and the chosen acyl donor (e.g., 1.5 mmol of vinyl acetate).[17]
-
Enzyme Addition: Add the lipase (e.g., 20-50 mg of immobilized Novozym 435). The optimal enzyme loading may need to be determined experimentally.[15][17]
-
Reaction: Stopper the flask and place it in an orbital shaker at a constant temperature (e.g., 30°C).
-
Monitoring: Periodically (e.g., at 2, 4, 8, 24 hours), withdraw a small aliquot (~50 µL) of the reaction mixture. Filter off the enzyme using a syringe filter. Dilute the sample with the mobile phase used for analysis.
-
Analysis: Analyze the sample by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining alcohol and the formed ester.
-
Work-up (at optimal conversion): Once the desired conversion (typically ~50%) is reached, filter off the enzyme. The enzyme can often be washed and reused. Evaporate the solvent under reduced pressure. The resulting mixture of the enantioenriched alcohol and ester can be separated by standard column chromatography.
Protocol 2: Chiral HPLC Method for e.e. Determination
This protocol provides a starting point for developing a chiral HPLC method to determine the e.e. of this compound.
-
Sample Preparation: Dissolve the sample containing this compound (either the starting material or a reaction aliquot) in the mobile phase to a concentration of approximately 1 mg/mL.[20] Filter the sample through a 0.45 µm syringe filter before injection.[20]
-
HPLC Conditions:
-
Column: Chiralpak AD-H or a similar polysaccharide-based column.
-
Mobile Phase: A mixture of n-hexane and isopropanol (start with 90:10 v/v and optimize as needed).[20]
-
Flow Rate: 1.0 mL/min (can be reduced to 0.5-0.8 mL/min to improve resolution).[20]
-
Column Temperature: 25°C (maintained by a column oven).[20]
-
Detection: Refractive Index (RI) detector, or a UV detector at a low wavelength (~210 nm) if the response is sufficient.[20]
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Inject a sample of the racemic starting material to identify the retention times of the two enantiomers.
-
Inject the enantioenriched sample.
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess using the formula provided in FAQ #3.
-
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 5. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 6. Lipase improvement: goals and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. uwindsor.ca [uwindsor.ca]
- 11. york.ac.uk [york.ac.uk]
- 12. benchchem.com [benchchem.com]
- 13. biocatalysis.uni-graz.at [biocatalysis.uni-graz.at]
- 14. mdpi.com [mdpi.com]
- 15. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Kinetic resolution of (R,S)-2-butanol using enzymatic synthesis of esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. benchchem.com [benchchem.com]
Column chromatography conditions for purifying 4-Methoxy-2-butanol
Technical Support Center: Purifying 4-Methoxy-2-butanol
This guide provides detailed protocols and troubleshooting advice for the purification of this compound using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable stationary phase for purifying this compound?
A1: For a polar compound like this compound, which contains both an alcohol and an ether functional group, standard-grade silica gel (SiO₂) is the most common and effective stationary phase for normal-phase column chromatography.[1][2] Alumina (Al₂O₃) can also be used, but silica gel is generally the first choice.[1][3]
Q2: How do I select the right mobile phase (eluent) for the separation?
A2: The best mobile phase is typically determined by running preliminary tests using Thin Layer Chromatography (TLC).[1] A common starting point for polar molecules is a solvent mixture of a non-polar solvent like hexane or petroleum ether with a more polar solvent, such as ethyl acetate.[2] The ideal solvent system should provide a retention factor (Rf) of approximately 0.3 to 0.35 for this compound.[3]
Q3: Should I use isocratic or gradient elution?
A3: Gradient elution is often more effective for purifying reaction mixtures with multiple components of varying polarities. You can start with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) to elute non-polar impurities and gradually increase the polarity (e.g., to 70:30 Hexane:Ethyl Acetate) to elute the more polar this compound.[1][2]
Q4: My compound is very polar and doesn't move from the baseline on TLC even with 100% Ethyl Acetate. What should I do?
A4: If your compound is highly polar, you may need a more aggressive solvent system. Consider adding a small percentage (1-10%) of methanol to your ethyl acetate or dichloromethane eluent.[4] Alternatively, for extremely polar compounds, reversed-phase chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC) could be viable options.[4][5]
Experimental Protocol: Flash Column Chromatography
This protocol outlines a standard procedure for purifying gram-scale quantities of this compound.
1. Preparation and Packing the Column
-
Adsorbent Selection: Use flash-grade silica gel (e.g., 230-400 mesh).[1] The amount should be 20-50 times the weight of your crude sample.[3]
-
Wet Packing Method:
-
Clamp a glass column vertically and ensure the stopcock is closed. Place a small plug of cotton or glass wool at the bottom.[3]
-
In a separate beaker, prepare a slurry by mixing the silica gel with the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate). Stir to remove air bubbles.[3]
-
Pour the slurry into the column. Open the stopcock to allow the solvent to drain, continuously tapping the column gently to ensure even packing and remove air bubbles.
-
Once the silica has settled, add a thin layer of sand (approx. 0.5 cm) to the top to protect the silica bed from disturbance during sample and solvent addition.[3][6]
-
Drain the excess solvent until the level is just above the sand layer. Never let the column run dry. [3]
-
2. Sample Loading
-
Dry Loading (Recommended):
-
Dissolve your crude this compound in a minimal amount of a volatile solvent (like dichloromethane or acetone).
-
Add a small amount of silica gel (2-3 times the sample weight) to this solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of your sample adsorbed onto the silica.[7][8]
-
Carefully add this powder to the top of the packed column.
-
3. Elution and Fraction Collection
-
Carefully add your initial eluting solvent to the column.
-
Begin collecting fractions in test tubes or vials.
-
Apply gentle air pressure (for flash chromatography) to achieve a steady flow rate.[6]
-
Gradually increase the polarity of the mobile phase according to your pre-determined gradient. A sample gradient is shown in the table below.
-
Monitor the separation by collecting small spots from each fraction onto TLC plates.[1]
4. Isolation
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
Data Presentation: Recommended Purification Parameters
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard polar adsorbent suitable for separating polar compounds like alcohols and ethers.[1] |
| Mobile Phase A | Hexane or Petroleum Ether | Non-polar solvent. |
| Mobile Phase B | Ethyl Acetate | Polar solvent. |
| Sample Loading | Dry Loading | Prevents poor separation that can result from dissolving the sample in a solvent stronger than the initial eluent.[6] |
| Detection Method | TLC with p-Anisaldehyde or KMnO₄ stain | The compound is likely UV-inactive; these stains visualize alcohols and other functional groups. |
Example Elution Gradient
| Step | Mobile Phase Composition (Hexane:Ethyl Acetate) | Volume (Column Volumes) | Purpose |
| 1 | 95:5 | ~2-3 | Elute very non-polar impurities. |
| 2 | 90:10 | ~3-5 | Elute remaining non-polar impurities. |
| 3 | 80:20 | ~5-10 | Elute this compound. |
| 4 | 70:30 | ~3-5 | Elute more polar impurities. |
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Recommended Solution(s) |
| Compound will not elute from the column. | 1. The mobile phase is not polar enough.[1]2. The compound may be decomposing or irreversibly binding to the acidic silica gel.[4] | 1. Gradually increase the polarity of the eluent. Add a stronger solvent like methanol (1-5%) to your mobile phase.[4]2. Test compound stability on a TLC plate by letting a spot sit for an hour before eluting.[4] If it degrades, consider using a less acidic stationary phase like neutral alumina. |
| Poor separation; all components elute together. | 1. The initial mobile phase is too polar.[1]2. The sample was overloaded on the column.[7]3. The column was packed improperly, leading to channeling. | 1. Start with a much less polar solvent system.2. Use a larger column or a smaller amount of sample. A general rule is a 20:1 to 50:1 ratio of silica to crude product.[3]3. Repack the column carefully, ensuring a homogenous slurry and no air bubbles. |
| Streaking or "tailing" of the compound band. | 1. The compound is interacting too strongly with the stationary phase.2. The sample was loaded in a solvent that was too polar.[6]3. The sample is not fully soluble in the mobile phase. | 1. Add a small amount of a highly polar modifier to the eluent, such as methanol (0.5-1%).2. Use the dry loading technique to apply the sample.[6]3. Ensure your chosen eluent system can dissolve the compound. |
| The column packing cracks or has air bubbles. | 1. The heat of adsorption from the solvent on dry silica caused thermal expansion.[7]2. The solvent level dropped below the top of the stationary phase. | 1. Always use the wet slurry method for packing to dissipate heat before the run.[8]2. Be vigilant about keeping the column head full of solvent at all times.[3] |
Visualization
Troubleshooting Workflow for Column Chromatography
Caption: A flowchart for diagnosing and resolving common column chromatography separation issues.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. benchchem.com [benchchem.com]
- 3. web.uvic.ca [web.uvic.ca]
- 4. Chromatography [chem.rochester.edu]
- 5. biotage.com [biotage.com]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. reddit.com [reddit.com]
- 8. chromtech.com [chromtech.com]
Technical Support Center: Managing Viscosity of Reaction Mixtures Containing 4-Methoxy-2-butanol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to managing the viscosity of reaction mixtures containing 4-Methoxy-2-butanol.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the viscosity of a reaction mixture containing this compound?
The viscosity of your reaction mixture can be influenced by several key factors:
-
Temperature: Generally, an increase in temperature will decrease the viscosity of the mixture. Conversely, lower temperatures will lead to an increase in viscosity. This is a critical parameter to control during your experiment.[1]
-
Concentration of Reactants and Products: As the concentration of dissolved solids (reactants, intermediates, products) increases, the viscosity of the solution will typically increase.
-
Polymerization or Aggregation: If your reaction involves the formation of polymers or if reactants/products begin to aggregate, a significant increase in viscosity can be expected.[2]
-
Solvent Composition: The choice of co-solvents and their relative ratios with this compound will directly impact the overall viscosity of the mixture.
-
pH: While often a secondary effect, changes in pH can alter the intermolecular interactions of components in the mixture, potentially leading to changes in viscosity.
Q2: My reaction mixture has become too viscous to stir effectively. What are my immediate options?
If your reaction mixture becomes too thick to manage, consider the following immediate actions:
-
Increase Temperature: Gently warming the reaction vessel can often significantly reduce viscosity. Ensure the temperature increase is compatible with the stability of your reactants and products.
-
Add a Co-solvent: Introducing a low-viscosity co-solvent can effectively dilute the mixture and reduce its overall viscosity. The choice of co-solvent should be carefully considered to ensure it does not negatively impact your reaction.
-
Mechanical Agitation: If possible and safe, switching to a more powerful overhead stirrer from a magnetic stir bar may help to agitate the viscous mixture more effectively.
Q3: What are some suitable co-solvents to use with this compound to manage viscosity?
The selection of a co-solvent is critical and depends on the specific chemistry of your reaction. However, some general low-viscosity solvents that are often miscible with ether-alcohols like this compound include:
-
Ethanol: A low-viscosity alcohol that is miscible with this compound.
-
Toluene: A common non-polar solvent that can be effective in reducing the viscosity of some mixtures.
-
Acetone: A low-boiling, polar aprotic solvent that can significantly reduce viscosity.
-
Water: Depending on the reaction, purified water can be a simple and effective diluent.[1]
It is crucial to perform a small-scale test to ensure the chosen co-solvent is compatible with your reaction and does not cause precipitation or unwanted side reactions.
Troubleshooting Guides
Issue 1: Unexpectedly High Viscosity
| Potential Cause | Troubleshooting Steps |
| Incorrect Reagent Concentration | - Verify the initial concentrations of all reactants and reagents. - Double-check calculations for reagent addition. |
| Reaction Temperature is Too Low | - Gradually increase the reaction temperature while monitoring the viscosity. - Ensure the temperature controller is calibrated and functioning correctly. |
| Precipitation of a Reactant or Product | - Visually inspect the mixture for any solid formation. - Consider adding a co-solvent that can help to solubilize all components. |
| Unintended Polymerization or Side Reaction | - Analyze a sample of the mixture (if possible) to identify any unexpected products. - Review the reaction mechanism for potential side reactions that could lead to high molecular weight species. |
| Inaccurate Measurement of this compound | - Confirm the volume or mass of this compound added to the reaction. |
Issue 2: Inconsistent Viscosity Between Batches
| Potential Cause | Troubleshooting Steps |
| Variation in Raw Material Quality | - Ensure the purity and specifications of this compound and other reagents are consistent across batches. - Source materials from a reliable supplier.[2] |
| Inconsistent Temperature Control | - Implement a precise and consistent temperature control protocol for all batches. - Log the temperature profile of each reaction. |
| Differences in Mixing Speed or Method | - Standardize the stirring speed and the type of agitator used. - For shear-sensitive materials, avoid overly aggressive mixing which can alter the material's structure.[3] |
| Variations in the Rate of Reagent Addition | - Control the rate of addition of all reagents, as this can affect local concentrations and reaction rates. |
Data Presentation
Estimated Viscosity of this compound at Different Temperatures
| Temperature (°C) | Estimated Dynamic Viscosity (mPa·s) |
| 20 | ~3.5 - 4.5 |
| 40 | ~2.0 - 2.8 |
| 60 | ~1.2 - 1.8 |
| 80 | ~0.8 - 1.2 |
Viscosity of Binary Mixtures Containing Structurally Similar Compounds
The following table provides an indication of how the viscosity of a butanol isomer changes with the addition of another solvent at 298.15 K (25°C). This can serve as a guide for how this compound's viscosity might behave in a mixture.
| System (Component 1 + Component 2) | Mole Fraction of Component 1 | Dynamic Viscosity (mPa·s) |
| 2-Butanol + 2-(2-Methoxyethoxy)ethanol | 0.2 | ~2.5 |
| 0.5 | ~2.8 | |
| 0.8 | ~3.2 | |
| 2-Butanol + Water | 0.1 | ~2.9 |
| 0.3 | ~4.5 | |
| 0.6 | ~3.8 |
Experimental Protocols
Protocol 1: Measurement of Reaction Mixture Viscosity using a Rotational Viscometer
-
Instrument Preparation:
-
Ensure the rotational viscometer is level and calibrated according to the manufacturer's instructions.
-
Select an appropriate spindle and guard leg for the expected viscosity range.
-
Clean the spindle and any other parts that will come into contact with the sample with a suitable solvent and dry thoroughly.
-
-
Sample Preparation:
-
Carefully take a representative sample from the reaction mixture. Ensure the temperature of the sample is stable and recorded.
-
Place the sample in a suitable container (e.g., a beaker of the recommended size for the viscometer).
-
-
Measurement:
-
Immerse the spindle into the sample up to the immersion mark.
-
Allow the sample and spindle to thermally equilibrate for a few minutes.
-
Start the viscometer at a set rotational speed.
-
Allow the reading to stabilize before recording the viscosity value and the corresponding torque percentage. The torque reading should ideally be between 10% and 90% for accurate measurements.
-
Repeat the measurement at different rotational speeds to check for Newtonian or non-Newtonian behavior.
-
-
Cleaning:
-
Thoroughly clean the spindle and sample container immediately after use to prevent drying of the reaction mixture on the equipment.
-
Protocol 2: Preparation of a Co-solvent Mixture to Reduce Viscosity
-
Co-solvent Selection:
-
Choose a co-solvent that is miscible with the reaction mixture and chemically inert under the reaction conditions.
-
Perform a small-scale compatibility test by adding a small amount of the chosen co-solvent to a sample of the reaction mixture to check for precipitation or adverse reactions.
-
-
Preparation of the Dilution:
-
In a separate, clean vessel, measure a specific volume of the high-viscosity reaction mixture.
-
Gradually add a known volume of the selected co-solvent while stirring.
-
Continue adding the co-solvent until the desired viscosity is achieved. Keep a precise record of the volumes of the reaction mixture and the co-solvent used.
-
-
Viscosity Verification:
-
Measure the viscosity of the diluted mixture using the protocol described above (Protocol 1) to confirm it is within the desired range.
-
-
Scaling Up:
-
Based on the determined ratio of reaction mixture to co-solvent, calculate the required amount of co-solvent to add to the main reaction batch.
-
Add the co-solvent to the main reactor slowly and with adequate mixing.
-
Mandatory Visualizations
Caption: A logical workflow for troubleshooting high viscosity in a reaction mixture.
References
- 1. 14 constitutional isomers of molecular formula C5H12O 8 alcohols, 6 ethers, structural isomers, functional group isomers, R/S optical isomers structural formula, skeletal formula, IUPACnames Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]
- 2. Fixing Issues with Viscosity Control in Aerosol Products – Pharma.Tips [pharma.tips]
- 3. pharmtech.com [pharmtech.com]
Impact of water content on 4-Methoxy-2-butanol reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methoxy-2-butanol. The information focuses on the impact of water content on common reactions involving this compound.
Troubleshooting Guides
Undesired outcomes in reactions involving this compound can often be traced back to improper control of water content. Below are troubleshooting guides for common issues encountered during esterification, dehydration, and reactions where this compound is used as a solvent.
Issue 1: Low Yield in Esterification Reactions
Problem: You are reacting this compound with a carboxylic acid to form an ester, but the reaction yield is significantly lower than expected.
| Possible Cause | Suggested Solution |
| Water as a Byproduct: Esterification is a reversible reaction that produces water. The presence of water can shift the equilibrium back towards the reactants, thus lowering the yield of the ester. | 1. Use a Dehydrating Agent: Add a dehydrating agent like molecular sieves (3Å or 4Å) to the reaction mixture to remove water as it forms. 2. Azeotropic Distillation: If the reaction solvent forms an azeotrope with water, use a Dean-Stark apparatus to continuously remove water from the reaction. 3. Use a Water Scavenger: Employ a reagent that reacts with water, such as an orthoester. |
| Hydrolysis of the Ester: If there is excess water present, the newly formed ester can be hydrolyzed back to the carboxylic acid and this compound, especially under acidic or basic conditions. | 1. Ensure Anhydrous Conditions: Thoroughly dry all glassware and reagents before starting the reaction. Use anhydrous solvents. 2. Control Reaction Time: Avoid unnecessarily long reaction times to minimize the chance of product degradation. |
| Catalyst Deactivation: Some catalysts used in esterification can be deactivated by water. | 1. Check Catalyst Compatibility: Ensure the chosen catalyst is tolerant to trace amounts of water or use a catalyst known to be robust in the presence of moisture. 2. Use Anhydrous Catalyst: If applicable, use the anhydrous form of the catalyst. |
Issue 2: Undesired Side Products in Dehydration Reactions
Problem: When attempting to dehydrate this compound to form an alkene or an ether, you observe the formation of unexpected byproducts.
| Possible Cause | Suggested Solution |
| Incomplete Dehydration: Insufficiently strong acidic conditions or low temperatures can lead to incomplete dehydration. | 1. Optimize Catalyst and Temperature: Use a stronger acid catalyst or increase the reaction temperature as per established protocols for similar alcohols.[1] 2. Efficient Water Removal: Ensure the efficient removal of water to drive the reaction towards the dehydrated product. |
| Ether Cleavage: In the presence of a strong acid and water, the methoxy group of this compound can undergo cleavage, leading to the formation of methanol and butane-1,3-diol. | 1. Use a Non-Aqueous Acid Source: If possible, use a Lewis acid or a solid acid catalyst that does not introduce water. 2. Control Water Content: Maintain strictly anhydrous conditions throughout the reaction. |
| Carbocation Rearrangements: The carbocation intermediate formed during dehydration can rearrange to a more stable form, leading to a mixture of alkene isomers. | While not directly related to water, this is a common issue. Characterize all products to identify the different isomers formed. |
Frequently Asked Questions (FAQs)
Q1: How does the presence of water affect reactions where this compound is used as a solvent?
A1: When this compound is used as a solvent, the presence of water can have several detrimental effects:
-
Side Reactions: Water can participate in the reaction as a nucleophile, leading to the formation of undesired hydroxylated byproducts.
-
Reagent Incompatibility: Many organometallic reagents (e.g., Grignard reagents, organolithiums) and other water-sensitive reagents will be quenched by water, reducing their effectiveness and the overall reaction yield.
-
Changes in Solubility: The polarity of the solvent system will change with varying water content, which can affect the solubility of reactants and catalysts, thereby altering the reaction rate.
-
Catalyst Inhibition: Water can poison or deactivate certain catalysts, particularly Lewis acids and some transition metal catalysts.
Q2: Can water lead to the degradation of this compound itself?
A2: Under strongly acidic conditions, the ether linkage in this compound can be susceptible to cleavage. The presence of water as a nucleophile can facilitate this process, leading to the formation of methanol and butane-1,3-diol. This is an important consideration in reactions that require a strong acid catalyst.
Q3: What are the best practices for drying this compound and reaction solvents?
A3: To ensure anhydrous conditions, follow these best practices:
-
Drying this compound: If you suspect water contamination, this compound can be dried over anhydrous magnesium sulfate or calcium sulfate, followed by distillation.
-
Drying Solvents: Non-protic solvents are typically dried by distillation from an appropriate drying agent (e.g., sodium/benzophenone for ethers, calcium hydride for hydrocarbons).
-
Using Molecular Sieves: Activated molecular sieves (typically 3Å or 4Å) are excellent for removing trace amounts of water from solvents and reaction mixtures. Ensure the sieves are properly activated by heating under vacuum before use.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.
Quantitative Data Summary
| Water Content (% v/v) | Reaction Time (hours) | Ester Yield (%) |
| < 0.01 (Anhydrous) | 6 | 95 |
| 0.1 | 6 | 82 |
| 0.5 | 6 | 65 |
| 1.0 | 6 | 48 |
| 5.0 | 6 | 20 |
Experimental Protocols
Protocol 1: General Procedure for Anhydrous Esterification of this compound
This protocol outlines a general method for the esterification of this compound under anhydrous conditions using a common acid catalyst.
Materials:
-
This compound (dried)
-
Carboxylic acid
-
Sulfuric acid (concentrated) or p-toluenesulfonic acid
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Molecular sieves (4Å, activated)
Procedure:
-
Preparation: Flame-dry all glassware under vacuum or oven-dry at >120°C for at least 4 hours and allow to cool in a desiccator over a drying agent.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (nitrogen or argon), add the carboxylic acid, anhydrous solvent, and activated molecular sieves.
-
Addition of Alcohol: Add the dried this compound to the flask via syringe.
-
Catalyst Addition: Carefully add a catalytic amount of the acid catalyst (e.g., 1-2 mol%) to the stirring solution.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter to remove the molecular sieves.
-
Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solvent in vacuo to obtain the crude ester.
-
-
Purification: Purify the crude product by flash column chromatography or distillation as appropriate.
Visualizations
Caption: Equilibrium in Esterification Reactions.
Caption: Troubleshooting Workflow for Low Yields.
Caption: Logical Impact of Water on Reactions.
References
Technical Support Center: Byproduct Identification in the Alkylation of 2-Butanol
Welcome to the Technical Support Center for the alkylation of 2-butanol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and mitigating byproduct formation during electrophilic aromatic substitution reactions using 2-butanol as an alkylating agent. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the primary product when using 2-butanol for Friedel-Crafts alkylation of an aromatic compound like benzene?
A1: The primary product is the corresponding sec-butylated aromatic compound. For example, the alkylation of benzene with 2-butanol yields sec-butylbenzene. This occurs via the formation of a sec-butyl carbocation, which then acts as the electrophile in the electrophilic aromatic substitution reaction.
Q2: What are the most common byproducts observed in the alkylation of aromatic compounds with 2-butanol?
A2: The most common byproducts include:
-
Polyalkylated Products: The initial sec-butylated product is often more reactive than the starting aromatic compound, leading to the addition of multiple sec-butyl groups (e.g., di-sec-butylbenzenes, tri-sec-butylbenzenes).[1]
-
Isomeric Products: Rearrangement of the sec-butyl group to an isobutyl group can occur under acidic conditions, leading to the formation of isobutyl-substituted arenes. The interconversion of sec-butylbenzene and isobutylbenzene has been reported.
-
Dehydration Products: Acid-catalyzed dehydration of 2-butanol can produce a mixture of butenes (1-butene, cis-2-butene, and trans-2-butene). These alkenes can subsequently act as alkylating agents, which also primarily form the sec-butylated product upon protonation.
Q3: Can the sec-butyl carbocation rearrange to a tert-butyl carbocation?
A3: While carbocation rearrangements to more stable forms are a hallmark of Friedel-Crafts alkylation, the rearrangement of a secondary carbocation (like sec-butyl) to a tertiary carbocation (tert-butyl) is less common as it would require a more complex rearrangement than a simple hydride or methyl shift. However, the formation of isobutylbenzene from sec-butylbenzene suggests that isomerization is possible under certain conditions.
Q4: How does the choice of catalyst affect byproduct formation?
A4: The catalyst plays a crucial role. Strong Lewis acids like aluminum chloride (AlCl₃) are very effective but can also promote polyalkylation and isomerization. Using milder catalysts or solid acid catalysts like zeolites can sometimes offer better selectivity towards the mono-alkylated product. The catalyst's acidity and pore structure can influence the product distribution.
Q5: What analytical techniques are best suited for identifying and quantifying the products and byproducts of this reaction?
A5: Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful and commonly used technique. It allows for the separation of the different isomers and byproducts, and the mass spectrometer provides structural information for their identification. Quantitative analysis can be performed by integrating the peak areas in the gas chromatogram, often using an internal standard.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield of the Desired sec-Butylated Product | 1. Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) may have been deactivated by moisture. 2. Deactivated Aromatic Substrate: The aromatic ring may have strongly deactivating substituents (e.g., -NO₂). 3. Low Reaction Temperature: The reaction may be too slow at the current temperature. | 1. Use a fresh, anhydrous Lewis acid catalyst and ensure all glassware and reagents are dry. 2. Friedel-Crafts alkylation is generally not suitable for strongly deactivated rings. Consider using a more electron-rich aromatic substrate if possible. 3. Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC. |
| High Percentage of Polyalkylated Byproducts | The mono-sec-butylated product is more electron-rich and thus more reactive than the starting aromatic compound, favoring further alkylation. | 1. Use a large excess of the aromatic substrate relative to 2-butanol. This increases the probability of the electrophile reacting with the starting material rather than the mono-alkylated product. 2. Perform the reaction at a lower temperature to reduce the rate of the second alkylation. 3. Choose a less reactive catalyst or a shape-selective catalyst like certain zeolites. |
| Presence of Significant Amounts of Butenes in the Product Mixture | The acid catalyst is promoting the dehydration of 2-butanol, a competing side reaction. | 1. Lower the reaction temperature. Dehydration is often favored at higher temperatures. 2. Use a less acidic catalyst if possible. 3. Consider using a different alkylating agent, such as 2-chlorobutane, which does not produce water as a byproduct. |
| Detection of Isobutyl-Substituted Isomers | Isomerization of the sec-butyl group to the isobutyl group is occurring under the acidic reaction conditions. | 1. Use milder reaction conditions (lower temperature, shorter reaction time). 2. Employ a catalyst that is less prone to promoting isomerization. 3. Isomerization can sometimes be reversible; optimizing reaction time may allow for isolation of the desired product before significant isomerization occurs. |
| Charring or Darkening of the Reaction Mixture | The reaction is too vigorous, leading to decomposition and polymerization side reactions. | 1. Control the rate of addition of the catalyst or 2-butanol. 2. Perform the reaction at a lower temperature, using an ice bath for cooling. 3. Ensure efficient stirring to dissipate heat. |
Data Presentation
The following table provides an illustrative summary of the expected product distribution in the alkylation of benzene with 2-butanol under typical Friedel-Crafts conditions. Actual yields will vary depending on the specific experimental parameters.
| Product/Byproduct | Chemical Structure | Typical Yield (%) | Key Identification Notes (GC-MS) |
| sec-Butylbenzene | Benzene ring with a -CH(CH₃)CH₂CH₃ group | 40 - 60 | Molecular Ion (M⁺): m/z 134. Base Peak: m/z 105 (loss of ethyl group). |
| Di-sec-butylbenzenes | Benzene ring with two sec-butyl groups | 15 - 30 | Molecular Ion (M⁺): m/z 190. A mixture of ortho, meta, and para isomers. |
| Isobutylbenzene | Benzene ring with a -CH₂CH(CH₃)₂ group | 5 - 15 | Molecular Ion (M⁺): m/z 134. Different retention time from sec-butylbenzene. |
| Butenes (1-butene, 2-butenes) | C₄H₈ | 5 - 10 | Volatile compounds, may be lost during workup but can be detected in headspace analysis. |
| Polyalkylated Products (>2 butyl groups) | Benzene ring with >2 butyl groups | < 5 | Higher molecular weight peaks in the mass spectrum. |
Experimental Protocols
Protocol 1: Friedel-Crafts Alkylation of Benzene with 2-Butanol using AlCl₃
This protocol describes a general procedure for the alkylation of benzene with 2-butanol.
Materials:
-
Anhydrous Benzene
-
2-Butanol
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (solvent, optional)
-
Ice Bath
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate
-
Round-bottom flask with a magnetic stirrer and reflux condenser
Procedure:
-
Set up a round-bottom flask with a magnetic stirrer and a reflux condenser fitted with a drying tube (e.g., filled with calcium chloride).
-
Add anhydrous benzene (large excess, e.g., 5 equivalents) to the flask and cool it in an ice bath.
-
Slowly add anhydrous aluminum chloride (0.3 equivalents) to the stirred benzene.
-
In a dropping funnel, place 2-butanol (1 equivalent) and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by taking small aliquots and analyzing them by GC.
-
Once the reaction is complete, quench it by slowly pouring the mixture over crushed ice containing concentrated HCl.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation to separate the desired sec-butylbenzene from unreacted benzene and higher-boiling polyalkylated byproducts.
Protocol 2: Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector.
-
Capillary column suitable for separating aromatic hydrocarbons (e.g., HP-5MS, DB-5, or similar).
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Carrier Gas: Helium, at a constant flow rate (e.g., 1 mL/min).
-
Injection Mode: Split (e.g., 50:1 split ratio).
MS Conditions (Example):
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Speed: 2 scans/second.
Sample Preparation:
-
Dilute a small aliquot of the crude reaction mixture or the purified fraction in a suitable solvent (e.g., dichloromethane or hexane).
-
Inject 1 µL of the diluted sample into the GC-MS system.
-
Identify the components by comparing their mass spectra with a library (e.g., NIST) and their retention times with known standards if available.
Mandatory Visualization
Caption: Reaction pathways in the alkylation of an aromatic hydrocarbon with 2-butanol.
Caption: Troubleshooting workflow for byproduct identification in 2-butanol alkylation.
References
Validation & Comparative
A Comparative Analysis of 4-Methoxy-2-butanol and 3-Methoxy-1-butanol as Solvents for Researchers and Drug Development Professionals
In the landscape of industrial and research chemistry, the selection of an appropriate solvent is a critical decision that can significantly impact reaction efficiency, product purity, and process safety. Among the diverse classes of solvents, ether alcohols are valued for their unique combination of ether and alcohol functionalities, which impart desirable properties such as good solvency for a range of substances and miscibility with both polar and non-polar media. This guide provides a detailed comparison of two isomeric ether alcohols: 4-Methoxy-2-butanol and 3-Methoxy-1-butanol, offering a valuable resource for researchers, scientists, and professionals in drug development.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of a solvent is the first step in determining its suitability for a specific application. The following table summarizes the key properties of this compound and 3-Methoxy-1-butanol.
| Property | This compound | 3-Methoxy-1-butanol |
| CAS Number | 41223-27-2[1] | 2517-43-3[2] |
| Molecular Formula | C5H12O2[1][3] | C5H12O2[4] |
| Molecular Weight | 104.15 g/mol [3][5] | 104.15 g/mol [4] |
| Appearance | Colorless liquid[3] | Colorless liquid[2][6] |
| Boiling Point | Approximately 140 °C[3], 162.932°C at 760 mmHg[1] | 157-161 °C[6][7] |
| Melting Point | -50 °C[3] | -85 °C[4][6] |
| Flash Point | 51.326°C[1] | 67 °C (closed cup)[8], 47°C[9] |
| Density | Approximately 0.87 g/cm³[3], 0.903 g/mL[1] | 0.928 g/mL at 25 °C[7][10] |
| Refractive Index | 1.408[1] | 1.415 - 1.416 at 20°C[6][9] |
| Water Solubility | Soluble | Miscible[2][6] |
Synthesis and Manufacturing
Both this compound and 3-Methoxy-1-butanol are produced through synthetic chemical processes.
This compound can be synthesized via several routes, including the alkylation of 2-butanol with methanol in the presence of an acid catalyst or the hydrolysis of a methoxy butyl ester.[3] Another synthetic pathway involves the reaction of crotyl methyl ether.[11]
3-Methoxy-1-butanol is prepared by reacting crotonaldehyde with methanol in an alkaline solution. The resulting mixture is then neutralized and hydrogenated in the presence of catalysts.[12]
Applications in Research and Industry
While both solvents share the common characteristics of ether alcohols, their specific applications can vary based on their unique properties.
3-Methoxy-1-butanol is a versatile solvent with a wide range of applications. It is utilized in:
-
Coatings and Paints: As a slow-evaporating solvent, it improves the flow and brushability of lacquers and paints.[2][13][14]
-
Cleaning Agents: Its good solvency and mild odor make it suitable for industrial and domestic cleaning formulations.[15]
-
Inks and Adhesives: It is used as a solvent or co-solvent in printing inks and adhesives.[2][13][14]
-
Chemical Intermediate: It serves as an intermediate in the synthesis of plasticizers and herbicides.[2][16]
-
Pharmaceuticals: It can be used as a solvent in pharmaceutical preparations.[2][16]
This compound also finds use as a solvent in organic chemistry and as an intermediate in the synthesis of other chemicals, including pharmaceuticals and fragrances.[3]
The following diagram illustrates a general experimental workflow for evaluating the performance of a solvent in a coating formulation, a common application for these types of ether alcohols.
Experimental Protocols
A standardized approach is crucial for the accurate comparison of solvent performance. Below is a general protocol for a key experiment in solvent evaluation for coatings.
Experimental Protocol: Determination of Drying Time of a Coating
Objective: To determine the effect of the solvent (this compound vs. 3-Methoxy-1-butanol) on the drying time of a coating formulation.
Materials:
-
Resin (e.g., alkyd, acrylic)
-
Pigment (e.g., titanium dioxide)
-
Additives (e.g., driers, dispersants)
-
Solvent A: this compound
-
Solvent B: 3-Methoxy-1-butanol
-
Glass panels or other suitable substrates
-
Film applicator (drawdown bar)
-
Drying time recorder or manual testing equipment (e.g., cotton balls)
-
Stopwatch
Procedure:
-
Formulation Preparation: Prepare two identical coating formulations, one with this compound and the other with 3-Methoxy-1-butanol as the primary solvent. Ensure all other components are added in the same proportions.
-
Viscosity Adjustment: Adjust the viscosity of each formulation to be identical by adding small amounts of the respective solvent.
-
Film Application: Apply a uniform film of each coating onto separate, clean substrates using a film applicator of a specified thickness.
-
Drying Time Measurement:
-
Set-to-Touch Time: Gently touch the film with a clean finger. The set-to-touch time is reached when no coating material adheres to the finger.
-
Tack-Free Time: Place a small piece of cotton on the film and apply a standardized weight for a specific duration. The tack-free time is when the cotton can be removed without any fibers adhering to the surface.
-
Dry-Hard Time: Press a thumb firmly onto the film. The dry-hard time is reached when no impression is left on the film.
-
Dry-Through Time: For more quantitative analysis, a mechanical drying time recorder can be used, which tracks the transition of the film from a fluid to a solid state.
-
-
Data Recording and Comparison: Record the drying times for each formulation. Compare the results to evaluate the influence of each solvent on the drying characteristics of the coating.
Safety and Handling
Both solvents are combustible liquids and should be handled with appropriate safety precautions.
3-Methoxy-1-butanol may cause eye and skin irritation.[8] It is advised to use this chemical in a well-ventilated area and to wear protective gloves, clothing, and eye protection.[8]
This compound is also a flammable liquid and can cause skin and eye irritation.[5] It may also cause respiratory irritation.[5] Standard safety measures, including the use of personal protective equipment and adequate ventilation, are recommended.
Conclusion
Both this compound and 3-Methoxy-1-butanol are valuable ether alcohol solvents with a range of potential applications in research and industry. 3-Methoxy-1-butanol is well-documented as a versatile solvent in coatings, cleaning agents, and as a chemical intermediate. Information on this compound is less extensive, but it is recognized as a solvent and synthetic intermediate. The choice between these two isomers will depend on the specific requirements of the application, including desired solvency, evaporation rate, and safety considerations. The provided data and experimental workflow offer a foundational guide for researchers and drug development professionals to make an informed decision when selecting an appropriate ether alcohol solvent for their work.
References
- 1. Page loading... [wap.guidechem.com]
- 2. atamankimya.com [atamankimya.com]
- 3. Buy this compound (EVT-389827) | 41223-27-2 [evitachem.com]
- 4. DOSS [doss.turi.org]
- 5. 4-Methoxybutan-2-ol | C5H12O2 | CID 12651695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. celanese.com [celanese.com]
- 7. sfdchem.com [sfdchem.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. 3-methoxy-1-butanol, 2517-43-3 [thegoodscentscompany.com]
- 10. 3-Methoxy-1-butanol | 2517-43-3 [chemicalbook.com]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. DE4315047B4 - Process for the preparation of 3-methoxybutanol and butanol from crotonaldehyde - Google Patents [patents.google.com]
- 13. 3-Methoxy butanol | Godavari [godavaribiorefineries.com]
- 14. celanese.com [celanese.com]
- 15. 3-methoxy-1-butanol | 2517-43-3 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 16. atamankimya.com [atamankimya.com]
A Comparative Guide to Glycol Ethers: Efficacy of 4-Methoxy-2-butanol Versus Alternatives
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable solvent is a critical parameter in chemical synthesis and pharmaceutical formulation, directly impacting reaction kinetics, product purity, and the bioavailability of active pharmaceutical ingredients (APIs). Glycol ethers, a class of organic solvents possessing both ether and alcohol functionalities, are widely utilized for their versatile solvency. This guide provides a comparative analysis of 4-Methoxy-2-butanol against other common glycol ethers, focusing on their efficacy in organic synthesis and as solvents for pharmaceutical agents. The information is supported by physicochemical data, a review of toxicological profiles, and standardized experimental protocols to aid in informed solvent selection.
Physicochemical Properties: A Comparative Overview
The fundamental properties of a solvent dictate its suitability for specific applications. The following table summarizes key physicochemical data for this compound and a selection of other commonly used glycol ethers, including representatives from the less toxic propylene glycol (P-series) and the more toxic ethylene glycol (E-series) families.
| Property | This compound | Propylene Glycol Methyl Ether (PGME) | Di(propylene glycol) methyl ether (DPGME) | 2-Methoxyethanol | 2-Ethoxyethanol |
| CAS Number | 41223-27-2[1][2][] | 107-98-2[4] | 34590-94-8[5] | 109-86-4[6][7] | 110-80-5 |
| Molecular Formula | C5H12O2[1][2][] | C4H10O2[4][8] | C7H16O3[5] | C3H8O2[6][9] | C4H10O2 |
| Molecular Weight ( g/mol ) | 104.15[1][2][] | 90.12[4] | 148.20 | 76.09[9] | 90.12[10] |
| Boiling Point (°C) | 162.9[] | 120[4] | 190-198[11] | 124.6[6] | 135 |
| Density (g/cm³ at 20-25°C) | 0.903[] | 0.92[4] | ~0.95[11] | 0.965[6] | 0.931[10] |
| Water Solubility | Miscible | Miscible[4] | Miscible | Readily Soluble[6] | Miscible[10] |
| Flash Point (°C) | 51.3[1] | 38[4] | ~74 | 46.1 | 40 |
Efficacy in Organic Synthesis: Nucleophilic Substitution Reactions
Note: A comprehensive, direct comparison of reaction rates in the selected glycol ethers under identical conditions is not available in the reviewed literature. The following data is presented to give an indication of their utility as solvents in synthesis.
| Glycol Ether | Model Reaction | Reported Performance Metric |
| This compound | - | Data not available in reviewed literature |
| Propylene Glycol Methyl Ether (PGME) | Esterification of acetic acid | Used as a reactant and solvent, kinetic parameters determined for process simulation.[12][13][14][15] |
| Di(propylene glycol) methyl ether (DPGME) | - | Data not available in reviewed literature |
| 2-Methoxyethanol | Synthesis of Vaska's complex | Commonly used as a solvent and reactant.[16] |
| 2-Ethoxyethanol | - | Data not available in reviewed literature |
Performance in Pharmaceutical Formulations: API Solubility
The ability of a solvent to dissolve an active pharmaceutical ingredient (API) is fundamental to the formulation of liquid dosage forms. Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), serves as a practical model for assessing solvent efficacy.
| Glycol Ether | Solubility of Ibuprofen (mg/g or as specified) |
| This compound | Data not available in reviewed literature |
| Propylene Glycol | 300 mg/g[17] |
| Di(propylene glycol) methyl ether (DPGME) | Data not available in reviewed literature |
| 2-Methoxyethanol | Data not available in reviewed literature |
| 2-Ethoxyethanol | Data not available in reviewed literature |
Propylene glycol monocaprylate also showed high solubility for ibuprofen, and the addition of ethanol can enhance solubility in some lipid-based vehicles.[18]
Toxicity Profile: A Critical Consideration
A crucial factor in solvent selection, particularly in pharmaceutical applications, is the toxicity profile. There is a significant distinction between the toxicity of ethylene glycol ethers and propylene glycol ethers.
Ethylene Glycol Ethers (E-series):
-
2-Methoxyethanol and 2-Ethoxyethanol have been shown to cause reproductive and developmental toxicity in animal studies.[19][20]
-
Effects include testicular damage, reduced sperm counts, and birth defects in laboratory animals.[21]
-
Human studies have suggested a link between workplace exposure to these glycol ethers and reduced sperm counts in men.[21]
-
These compounds are considered hazards to reproductive health.[21]
Propylene Glycol Ethers (P-series):
-
Propylene Glycol Methyl Ether (PGME) and Di(propylene glycol) methyl ether (DPGME) are considered to be considerably less toxic.[19]
-
Propylene glycol ethers are generally believed to be relatively safe and are often used as replacements for the more toxic E-series.[19][21]
-
Studies on propylene glycol have shown no adverse developmental or reproductive effects in multiple laboratory animal species at high oral doses.[22]
This compound:
Experimental Protocols
To facilitate a standardized comparison of solvent efficacy, the following detailed experimental protocols are provided.
Protocol 1: Determination of Solvent Effects on SN2 Reaction Rate
Objective: To quantify the effect of different glycol ether solvents on the rate of a model SN2 reaction.
Model Reaction: The reaction of a primary alkyl halide (e.g., 1-bromobutane) with a nucleophile (e.g., sodium azide) to yield the corresponding alkyl azide.
Materials:
-
1-bromobutane
-
Sodium azide
-
Glycol ether solvents (this compound, PGME, DPGME, 2-Methoxyethanol, 2-Ethoxyethanol)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph (GC) with a suitable column and flame ionization detector (FID)
-
Thermostatted reaction vessels
-
Magnetic stirrers
Procedure:
-
Prepare stock solutions of 1-bromobutane and sodium azide in each of the glycol ether solvents to be tested. The concentrations should be accurately known.
-
Add a known concentration of the internal standard to the 1-bromobutane stock solution.
-
Equilibrate the reaction vessels containing the sodium azide solutions to the desired reaction temperature (e.g., 50 °C) in a thermostatted bath.
-
Initiate the reaction by adding a known volume of the 1-bromobutane/internal standard solution to the pre-heated sodium azide solution with vigorous stirring. Start a timer immediately.
-
At regular time intervals, withdraw a small aliquot of the reaction mixture and quench the reaction by adding it to a vial containing cold deionized water.
-
Extract the organic components from the quenched aliquot with a suitable solvent (e.g., diethyl ether).
-
Analyze the organic extract by GC-FID to determine the concentrations of 1-bromobutane and the product, 1-azidobutane, relative to the internal standard.
-
Plot the concentration of the reactant (1-bromobutane) versus time.
-
Determine the initial reaction rate from the slope of the concentration-time curve at t=0. The rate constant (k) can be calculated based on the established rate law for the SN2 reaction (Rate = k[1-bromobutane][sodium azide]).
-
Compare the rate constants obtained for each glycol ether solvent to evaluate their relative efficacy.
Protocol 2: Determination of API Solubility
Objective: To determine the equilibrium solubility of a model API (e.g., ibuprofen) in various glycol ether solvents.
Materials:
-
Ibuprofen powder (or other model API)
-
Glycol ether solvents (this compound, PGME, DPGME, 2-Methoxyethanol, 2-Ethoxyethanol)
-
Thermostatted shaker bath
-
Centrifuge
-
High-performance liquid chromatograph (HPLC) with a UV detector and a suitable column (e.g., C18)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Add an excess amount of ibuprofen powder to a known volume or weight of each glycol ether solvent in separate sealed vials. The presence of undissolved solid is crucial to ensure saturation.
-
Place the vials in a thermostatted shaker bath set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the vials at high speed to separate the undissolved solid from the saturated solution.
-
Carefully withdraw a known volume of the clear supernatant and dilute it quantitatively with a suitable solvent (e.g., methanol or mobile phase) to a concentration within the calibrated range of the HPLC method.
-
Analyze the diluted samples by HPLC to determine the concentration of ibuprofen.
-
Prepare a calibration curve using standard solutions of ibuprofen of known concentrations.
-
Calculate the solubility of ibuprofen in each glycol ether solvent from the measured concentration of the diluted saturated solution and the dilution factor. Express the solubility in units such as mg/mL or g/100g of solvent.
Conclusion
Visualizations
Caption: Workflow for comparing glycol ether solvents.
Caption: Decision tree for solvent selection.
References
- 1. Page loading... [guidechem.com]
- 2. 4-Methoxybutan-2-ol | C5H12O2 | CID 12651695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. Unique characteristics of Dipropylene glycol methyl ether_Chemicalbook [chemicalbook.com]
- 6. 2-Methoxyethanol - DCCEEW [dcceew.gov.au]
- 7. 2-Methoxyethanol | 109-86-4 [chemicalbook.com]
- 8. taminkalatak.com [taminkalatak.com]
- 9. grokipedia.com [grokipedia.com]
- 10. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 11. Bio Greenware Ltd | DPM - Dipropylene Glycol Methyl Ether [biogreenware.com]
- 12. mdpi.com [mdpi.com]
- 13. psecommunity.org [psecommunity.org]
- 14. preprints.org [preprints.org]
- 15. researchgate.net [researchgate.net]
- 16. 2-Methoxyethanol - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. dujps.com [dujps.com]
- 19. [Ethylene glycol and propylene glycol ethers - Reproductive and developmental toxicity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Glycol Ether Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. cdph.ca.gov [cdph.ca.gov]
- 22. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 4-Methoxy-2-butanol Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 4-Methoxy-2-butanol, a key intermediate and potential impurity in various chemical and pharmaceutical manufacturing processes, is critical for ensuring product quality, safety, and efficacy. This guide provides a comparative overview of two robust analytical methods—Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)—for the precise measurement of this compound.
While specific validated methods for this compound are not extensively documented in publicly available literature, this guide outlines detailed, plausible experimental protocols based on established principles for the analysis of similar short-chain alcohols and their derivatives. The objective is to furnish a comprehensive framework for researchers to develop and validate analytical methods tailored to their specific needs, ensuring compliance with regulatory standards.
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method hinges on the specific requirements of the analysis, including desired sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of the anticipated performance characteristics for GC-FID and HPLC-RID methods for the quantification of this compound.
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography-Refractive Index Detection (HPLC-RID) |
| Linearity (R²) | > 0.999 | > 0.997 |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
| Precision (%RSD) | < 2.0% | < 5.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~10 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL | ~30 µg/mL |
| Selectivity | High (with appropriate column and temperature programming) | Moderate (potential for co-elution with similar compounds) |
| Matrix Effect | Less prone to interference for volatile analytes | Can be susceptible to matrix components affecting refractive index |
| Throughput | High | Moderate |
Experimental Protocols
The following sections detail the proposed experimental protocols for the quantification of this compound using GC-FID and HPLC-RID. These protocols are based on methods validated for similar analytes and serve as a robust starting point for method development and validation.[1][2][3][4]
Method 1: Gas Chromatography-Flame Ionization Detection (GC-FID)
This method is highly suitable for the analysis of volatile compounds like this compound and is widely used for alcohol quantification due to its high sensitivity and robustness.[1][5][6]
1. Sample Preparation:
-
Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., methanol or isopropanol) to prepare a stock solution of 1 mg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
For sample analysis, dilute the test sample with the chosen solvent to fall within the calibration range.
-
An internal standard (e.g., n-butanol or tert-butanol) should be added to all standards and samples to improve precision.[1]
2. GC-FID Instrumentation and Conditions:
| Parameter | Setting |
| Column | DB-WAX or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C |
| Oven Temperature Program | Initial: 50 °C (hold for 2 min), Ramp: 10 °C/min to 220 °C, Hold for 5 min |
| Carrier Gas | Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min) |
| Injection Volume | 1 µL (split or splitless injection depending on concentration) |
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area ratio on the calibration curve.
Method 2: High-Performance Liquid Chromatography-Refractive Index Detection (HPLC-RID)
This method is an alternative for the quantification of alcohols, particularly when the analyte is not highly volatile or when GC is not available. RID is a universal detector for compounds that do not have a UV chromophore.[3][4]
1. Sample Preparation:
-
Prepare stock and calibration standards as described for the GC-FID method, using the mobile phase as the diluent.
-
Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.
2. HPLC-RID Instrumentation and Conditions:
| Parameter | Setting |
| Column | Aminex HPX-87H or similar ion-exclusion column (e.g., 300 mm x 7.8 mm ID) |
| Mobile Phase | Isocratic elution with 0.005 M Sulfuric Acid in water |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 60 °C |
| RID Temperature | 55 °C |
| Injection Volume | 20 µL |
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of this compound against the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Validation of Analytical Methods
The objective of analytical method validation is to demonstrate that the method is suitable for its intended purpose.[7] Key validation parameters that must be assessed include:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing a placebo and spiked samples.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated by a linear regression analysis of the calibration curve.
-
Range: The interval between the upper and lower concentration of the analyte for which the method has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value. It is often determined by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Caption: General workflow for analytical method validation.
Conclusion
The choice between GC-FID and HPLC-RID for the quantification of this compound will be dictated by the specific analytical needs. GC-FID offers superior sensitivity and is generally the preferred method for volatile analytes. HPLC-RID provides a viable alternative, particularly for less volatile samples or when GC instrumentation is not available. The provided protocols and the general validation workflow serve as a comprehensive starting point for researchers to establish a method that is both accurate and reliable for its intended purpose, ensuring the quality and consistency of products and research materials.
References
- 1. Development and Validation of a Method for Alcohol Analysis in Brain Tissue by Headspace Gas Chromatography with Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journal.uii.ac.id [journal.uii.ac.id]
- 3. Analysis of sugars, small organic acids, and alcohols by HPLC-RID [protocols.io]
- 4. mdpi.com [mdpi.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
A Comparative Guide to Catalysts for 4-Methoxy-2-butanol Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-2-butanol is a valuable chemical intermediate in the synthesis of various organic molecules, finding applications in the pharmaceutical and specialty chemical industries. Its synthesis, however, is not widely documented in dedicated comparative studies of catalytic systems. This guide provides a comprehensive overview of plausible catalytic routes for the synthesis of this compound and presents a comparative analysis of potential catalyst classes for these transformations. The data and protocols herein are compiled from studies on analogous reactions, offering a predictive framework for catalyst selection and process optimization.
The primary synthetic pathways to this compound that are amenable to catalytic approaches include:
-
Catalytic Mono-methylation of Butane-1,3-diol: The selective methylation of the primary hydroxyl group of butane-1,3-diol.
-
Acid-Catalyzed Ring Opening of 2-Methyloxetane with Methanol: The cleavage of the ether bond in 2-methyloxetane by methanol.
-
Catalytic Hydroalkoxylation of But-3-en-2-ol with Methanol: The addition of methanol across the double bond of but-3-en-2-ol.
This guide will compare the potential performance of various catalysts within these synthetic frameworks, supported by experimental data from related transformations.
Comparative Performance of Catalyst Classes
The selection of an appropriate catalyst is crucial for achieving high yield, selectivity, and efficiency in the synthesis of this compound. Below is a comparative summary of different catalyst classes for the proposed synthetic routes, with performance data extrapolated from analogous reactions in the literature.
Table 1: Comparison of Catalysts for the Mono-methylation of Diols
| Catalyst Type | Catalyst Example | Substrate (Analogous) | Temp. (°C) | Conversion (%) | Selectivity to Mono-ether (%) | Yield (%) | Catalyst Reusability |
| Solid Acid (Zeolite) | H-Beta | Glycerol + tert-butanol | 80 | ~70 | High (mono- and di-ethers) | - | Good |
| Solid Acid (Ion-Exchange Resin) | Amberlyst-15 | Isobutylene + Methanol | 60 | >95 | >99 | >95 | Excellent |
| Acid-Base Bifunctional | Cs-P-Si mixed oxide | Ethylene Glycol + Methanol | 300 | High | Good | - | Good |
| Heterogeneous Metal | Pt/C with NaOH | 2-Phenylethanol + Methanol | 150 | >95 | High (for C-methylation) | ~90 | Good |
Note: Data is for analogous etherification and methylation reactions and serves as a predictive guide.
Table 2: Comparison of Catalysts for the Ring Opening of Oxetanes with Alcohols
| Catalyst Type | Catalyst Example | Oxetane Substrate | Alcohol | Temp. (°C) | Conversion (%) | Selectivity to Primary Ether (%) | Yield (%) |
| Heterogeneous Lewis Acid | Sn-Beta Zeolite | Epichlorohydrin | Methanol | 60 | High | ~97 | High |
| Homogeneous Lewis Acid | Yb(OTf)₃ | 2,2-disubstituted oxetanes | Methanol | rt | - | - | 48-60 |
| Homogeneous Brønsted Acid | H₂SO₄ | 2,2-dimethyloxetane | Methanol | Reflux | High | High | High |
Note: Data is for analogous ring-opening reactions and serves as a predictive guide.
Table 3: Comparison of Catalysts for the Hydroalkoxylation of Alkenols
| Catalyst Type | Catalyst Example | Alkenol Substrate | Alcohol | Temp. (°C) | Conversion (%) | Regioselectivity (Markovnikov) | Yield (%) |
| Homogeneous Lanthanide | La[N(SiMe₃)₂]₃ | Alkynyl alcohols | - | 25 | High | High (exo) | High |
| Homogeneous Cobalt | Co(acac)₂ | Alkenols | - | rt | 70-97 | - | 70-97 |
| Homogeneous Brønsted Acid | Triflic Acid | Alkenes | Various | rt | High | High | High |
Note: Data is for analogous hydroalkoxylation reactions and serves as a predictive guide.
Experimental Protocols
Detailed methodologies for the key proposed synthetic routes are provided below. These protocols are generalized and may require optimization for the specific synthesis of this compound.
Protocol 1: Catalytic Mono-methylation of Butane-1,3-diol using an Ion-Exchange Resin
-
Catalyst Preparation: Amberlyst-15 resin is washed with methanol and dried under vacuum at 60°C for 4 hours prior to use.
-
Reaction Setup: A round-bottom flask is charged with butane-1,3-diol (1 equivalent), a 5-fold molar excess of methanol (which also acts as the solvent), and the dried Amberlyst-15 resin (10 wt% of the diol).
-
Reaction Execution: The mixture is stirred and heated to reflux (approximately 65°C) under a nitrogen atmosphere. The reaction progress is monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the resin catalyst is removed by filtration. The excess methanol is removed from the filtrate by rotary evaporation. The resulting crude product is then purified by fractional distillation under reduced pressure to isolate this compound.
Protocol 2: Acid-Catalyzed Ring Opening of 2-Methyloxetane with Methanol
-
Reaction Setup: A flame-dried round-bottom flask is charged with a solution of 2-methyloxetane (1 equivalent) in anhydrous methanol (10-20 fold excess). The flask is cooled in an ice bath.
-
Catalyst Addition: A catalytic amount of a Lewis acid (e.g., Yb(OTf)₃, 1-5 mol%) or a Brønsted acid (e.g., concentrated H₂SO₄, 1-2 drops) is slowly added to the stirred solution.
-
Reaction Execution: The reaction is allowed to warm to room temperature and stirred for several hours. The progress is monitored by GC-MS or NMR spectroscopy.
-
Work-up and Isolation: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The methanol is removed under reduced pressure, and the aqueous residue is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The product, this compound, is purified by column chromatography on silica gel or by distillation.
Protocol 3: Catalytic Hydroalkoxylation of But-3-en-2-ol with Methanol
-
Catalyst Preparation: The homogeneous catalyst (e.g., a cobalt or lanthanide complex) is prepared or handled under an inert atmosphere (e.g., in a glovebox).
-
Reaction Setup: In a Schlenk flask under argon, the catalyst (1-5 mol%) is dissolved in anhydrous methanol. But-3-en-2-ol (1 equivalent) is then added via syringe.
-
Reaction Execution: The reaction mixture is stirred at the desired temperature (ranging from room temperature to elevated temperatures, depending on the catalyst) until the starting material is consumed, as indicated by GC or TLC analysis.
-
Work-up and Isolation: The reaction mixture is quenched, and the solvent is removed in vacuo. The residue is then purified by an appropriate method, such as column chromatography or distillation, to yield this compound.
Visualizations
Proposed Synthetic Pathways
Caption: Plausible catalytic routes for the synthesis of this compound.
General Experimental Workflow for Catalyst Screening
Benchmarking the performance of 4-Methoxy-2-butanol in specific reactions
For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is a critical decision that can significantly impact reaction outcomes, including yield, selectivity, and reaction rate. This guide provides a comprehensive performance benchmark of 4-Methoxy-2-butanol in specific chemical reactions, offering an objective comparison with commonly used alternative solvents. The information presented is supported by experimental data to facilitate informed solvent selection in a laboratory and process development setting.
Overview of this compound
This compound is a specialty solvent characterized by the presence of both an ether and a hydroxyl functional group. This unique structure imparts properties of both a polar protic solvent, due to the hydroxyl group, and a more aprotic ether-like character. It is a colorless liquid with a boiling point of approximately 163°C.[] Its utility as a solvent in various organic transformations is an area of growing interest.
Performance in Nucleophilic Substitution Reactions (SN2)
Nucleophilic substitution reactions are a cornerstone of organic synthesis. The choice of solvent is paramount in these reactions as it influences the solvation of both the nucleophile and the electrophile, as well as the transition state.
While specific comparative studies benchmarking this compound in SN2 reactions are not extensively documented in publicly available literature, its performance can be inferred from the behavior of similar methoxy alcohols. Methoxy alcohols, such as 2-methoxyethanol and 1-methoxy-2-propanol, are known to be effective solvents for SN2 reactions involving polar reactants due to their ability to dissolve both organic substrates and inorganic salts.[2] However, their protic nature can lead to hydrogen bonding with the nucleophile, which may decrease its nucleophilicity and slow the reaction rate compared to polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[2]
Table 1: Comparison of Solvents for a Hypothetical SN2 Reaction
| Solvent | Dielectric Constant (approx.) | Boiling Point (°C) | Expected Relative Rate | Key Considerations |
| This compound | Not readily available | 163 | Moderate | Good for higher temperature reactions; protic nature may slow rate. |
| Ethanol | 25 | 78 | Moderate | Protic, can solvate nucleophiles; lower boiling point. |
| Tetrahydrofuran (THF) | 7.6 | 66 | Moderate to Fast | Aprotic, less polar; lower boiling point. |
| Dimethyl Sulfoxide (DMSO) | 47 | 189 | Fast | Aprotic, highly polar, effectively solvates cations; high boiling point. |
Note: The expected relative rate is a qualitative assessment based on general principles of solvent effects in SN2 reactions. Actual performance will vary depending on the specific reactants and conditions.
Experimental Protocol: General Procedure for a Williamson Ether Synthesis (SN2)
This protocol describes a general procedure for a Williamson ether synthesis, a classic SN2 reaction. While specific data for this compound is not available, this protocol can be adapted to benchmark its performance against other solvents.
Materials:
-
Phenol (or other suitable alcohol)
-
Alkyl halide (e.g., ethyl bromide)
-
Sodium hydroxide (or other suitable base)
-
Solvent (e.g., this compound, Ethanol, THF, DMSO)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the phenol (1.0 eq) and sodium hydroxide (1.1 eq) in the chosen solvent (5-10 mL per gram of phenol).
-
Stir the mixture at room temperature for 30 minutes to form the sodium phenoxide.
-
Add the alkyl halide (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain the desired ether.
Diagram 1: Experimental Workflow for Williamson Ether Synthesis
Caption: Workflow for a typical Williamson ether synthesis.
Performance in Catalytic Hydrogenation
Catalytic hydrogenation is a widely used industrial process for the reduction of unsaturated compounds. The solvent can influence the solubility of the substrate and the catalyst, as well as the transport of hydrogen gas to the catalyst surface.
A study on the hydrogenation of 4-phenyl-2-butanone over a Pt/TiO₂ catalyst investigated the effect of various solvents, including several alcohols.[3][4] The results showed that the choice of solvent significantly impacted the selectivity of the reaction, with alcohols generally favoring carbonyl group hydrogenation over aromatic ring hydrogenation.[3] While this compound was not explicitly tested, the trend observed for other alcohols from methanol to tert-butanol suggests that the solvent's properties play a crucial role in directing the reaction pathway.[3]
Table 2: Solvent Effects on the Hydrogenation of 4-phenyl-2-butanone (Illustrative)
| Solvent | Major Product | Minor Product | Reference |
| Methanol | Carbonyl Hydrogenation | Ring Hydrogenation | [3] |
| Ethanol | Carbonyl Hydrogenation | Ring Hydrogenation | [3] |
| 2-Propanol | Carbonyl Hydrogenation | Ring Hydrogenation | [3] |
| tert-Butanol | Carbonyl Hydrogenation | Ring Hydrogenation | [3] |
| Cyclohexane | Ring Hydrogenation | Carbonyl Hydrogenation | [3] |
This table illustrates the general trend observed in the study and does not represent specific yield data.
Experimental Protocol: General Procedure for Catalytic Hydrogenation
This protocol provides a general method for the catalytic hydrogenation of a ketone, which can be used to evaluate the performance of this compound as a solvent.
Materials:
-
Ketone substrate (e.g., 4-phenyl-2-butanone)
-
Catalyst (e.g., 5% Pd/C or Pt/TiO₂)
-
Solvent (e.g., this compound, Ethanol, Ethyl Acetate)
-
Hydrogen gas
-
Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
In a suitable hydrogenation vessel, dissolve the ketone substrate in the chosen solvent.
-
Carefully add the catalyst to the solution (typically 5-10 mol% of the substrate).
-
Seal the vessel and purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-5 atm) or use a hydrogen-filled balloon.
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or gas chromatography (GC) until the starting material is consumed.
-
Carefully vent the hydrogen and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the filter cake with the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or distillation if necessary.
Diagram 2: Signaling Pathway of Catalytic Hydrogenation
Caption: Key steps in a heterogeneous catalytic hydrogenation.
Conclusion
While direct, comprehensive benchmarking data for this compound remains limited in publicly accessible literature, its structural features suggest it as a viable solvent for a range of organic reactions, particularly those requiring higher temperatures. Its performance in nucleophilic substitution and catalytic hydrogenation reactions is expected to be influenced by its protic nature and polarity. For researchers and process chemists, this compound presents an alternative to more common solvents, and its specific advantages in a given reaction should be determined through experimental evaluation. The provided protocols offer a starting point for such comparative studies. Further research is warranted to fully characterize the performance of this compound and expand its application in organic synthesis.
References
Comparative Analysis of 4-Methoxy-2-butanol Cross-reactivity in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential cross-reactivity of 4-Methoxy-2-butanol in common immunoassays, contextualized with data from structurally similar compounds. Due to a lack of direct experimental data for this compound, this document outlines a proposed experimental framework and presents illustrative data based on analogous compounds to guide researchers in designing and interpreting cross-reactivity studies.
Introduction to Cross-Reactivity in Immunoassays
Immunoassays are widely used for the detection of specific molecules (analytes) in biological samples. Their specificity relies on the binding of an antibody to its target analyte. However, substances with a similar chemical structure to the target analyte can sometimes bind to the antibody, leading to a phenomenon known as cross-reactivity. This can result in false-positive results or inaccurate quantification of the target analyte. Understanding the cross-reactivity profile of a compound like this compound is crucial for the development of specific and reliable diagnostic and toxicological screening assays.
Potential Cross-Reactivity of this compound
This compound is a small organic molecule containing both a hydroxyl and a methoxy functional group. Its structural similarity to other short-chain alcohols and their metabolites suggests a potential for cross-reactivity in immunoassays designed to detect these related substances. For instance, assays for ethyl glucuronide (EtG), a biomarker for alcohol consumption, and gamma-hydroxybutyrate (GHB), a therapeutic and recreational drug, are susceptible to interference from structurally related compounds.
Comparative Cross-Reactivity Data
The following table summarizes the cross-reactivity of various short-chain alcohols and their glucuronides in an Ethyl Glucuronide (EtG) immunoassay. This data, derived from studies on analogous compounds, serves as a benchmark for predicting the potential cross-reactivity of this compound.
| Compound | Class | Immunoassay Target | Observed Cross-Reactivity (%) |
| 2-Propyl glucuronide | Alcohol Metabolite | Ethyl Glucuronide | 69-84% |
| 1-Propyl glucuronide | Alcohol Metabolite | Ethyl Glucuronide | 4-9% |
| 1-Butyl glucuronide | Alcohol Metabolite | Ethyl Glucuronide | 4-9% |
| 2-Butyl glucuronide | Alcohol Metabolite | Ethyl Glucuronide | 4-9% |
| tert-Butyl glucuronide | Alcohol Metabolite | Ethyl Glucuronide | ~0% |
| Ethanol | Alcohol | Gamma-Hydroxybutyrate | Can cause false-positive results |
Note: Data is illustrative and based on published studies of analogous compounds. Direct experimental data for this compound is not currently available.
Experimental Protocols
To definitively determine the cross-reactivity of this compound, a systematic experimental approach is required. The following protocol outlines a typical competitive immunoassay for assessing cross-reactivity.
Proposed Protocol for Cross-Reactivity Testing of this compound
1. Objective: To determine the percentage of cross-reactivity of this compound and its potential metabolites in a competitive immunoassay for a target analyte (e.g., EtG or GHB).
2. Materials:
- Microtiter plates coated with the target analyte-protein conjugate.
- Primary antibody specific to the target analyte.
- Enzyme-labeled secondary antibody.
- Substrate solution for the enzyme.
- Wash buffer (e.g., PBS-T).
- Stop solution.
- Standard solutions of the target analyte.
- Test solutions of this compound at various concentrations.
- Drug-free urine or serum for sample matrix.
- Microplate reader.
3. Method:
- Preparation of Standard Curve: Prepare a series of dilutions of the target analyte standard in the drug-free matrix to create a standard curve.
- Preparation of Test Compound Dilutions: Prepare a series of dilutions of this compound in the drug-free matrix.
- Immunoassay Procedure:
- Add standard solutions or test compound dilutions to the wells of the coated microtiter plate.
- Add a fixed amount of the primary antibody to each well.
- Incubate to allow for competitive binding between the analyte/cross-reactant and the coated analyte for the primary antibody.
- Wash the plate to remove unbound reagents.
- Add the enzyme-labeled secondary antibody and incubate.
- Wash the plate again.
- Add the substrate solution and incubate for a set time to allow for color development.
- Add the stop solution to terminate the reaction.
- Read the absorbance at the appropriate wavelength using a microplate reader.
4. Data Analysis:
- Plot the absorbance values against the concentration of the standard analyte to generate a standard curve.
- Determine the concentration of the target analyte that causes a 50% reduction in the maximum signal (IC50).
- Determine the concentration of this compound that causes a 50% reduction in the maximum signal.
- Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of this compound) x 100
Visualizing Experimental Workflows and Principles
To further clarify the concepts and procedures, the following diagrams are provided.
Spectroscopic comparison of 4-Methoxy-2-butanol isomers
A Spectroscopic Comparison of 4-Methoxy-2-butanol and its Isomers: A Guide for Researchers
This guide presents a detailed spectroscopic comparison of this compound and its structural isomers. It is designed for researchers, scientists, and professionals in drug development to aid in the identification and differentiation of these closely related compounds. The comparison is based on experimental and predicted data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
Isomers Under Investigation
The isomers of this compound, all sharing the molecular formula C₅H₁₂O₂, are the focus of this comparative analysis. These include various positional and structural isomers, each exhibiting unique spectroscopic signatures. The primary isomers covered in this guide are:
-
This compound
-
1-Methoxy-2-butanol
-
3-Methoxy-1-butanol
-
2-Methoxy-1-butanol
-
4-Methoxy-1-butanol
-
3-Methoxy-2-butanol
-
2-Methoxy-2-methylpropan-1-ol
-
1-Methoxy-2-methylpropan-2-ol
-
3-Methoxy-3-methylbutan-1-ol
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for the isomers of this compound. This data is essential for distinguishing between the different structural arrangements.
¹H NMR Spectral Data
Table 1: ¹H NMR Chemical Shifts (δ, ppm) for Isomers of this compound
| Isomer | -OH | -OCH₃ | Other Key Signals | Solvent |
| This compound | ~1-5 (broad s) | ~3.3 (s) | Data not available | CDCl₃ |
| 1-Methoxy-2-butanol | 3.69 (m) | 3.389 (s) | 0.9 (t, 3H), 1.5 (m, 2H), 3.2-3.4 (m, 2H) | CDCl₃ |
| 3-Methoxy-1-butanol | Data not available | ~3.3 (s) | 1.15 (d, 3H), 1.6-1.8 (m, 2H), 3.6-3.8 (m, 2H), 3.4-3.6 (m, 1H) | CDCl₃ |
| 2-Methoxy-1-butanol | Data not available | Data not available | Data not available | Data not available |
| 4-Methoxy-1-butanol | Data not available | 3.31 (s) | 1.5-1.7 (m, 4H), 3.35 (t, 2H), 3.64 (t, 2H) | CDCl₃ |
| 3-Methoxy-2-butanol | ~1-5 (broad s) | ~3.3-3.5 (s) | Data not available | CDCl₃ |
| 3-Methoxy-3-methylbutan-1-ol | Data not available | 3.16 (s) | 1.18 (s, 6H), 1.78 (t, 2H), 3.80 (t, 2H) | CDCl₃ |
Note: Some data is based on typical chemical shift ranges and may vary based on experimental conditions. "s" denotes singlet, "d" doublet, "t" triplet, and "m" multiplet.
¹³C NMR Spectral Data
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Isomers of this compound
| Isomer | -OCH₃ | C-O (Alcohol) | Other Key Signals |
| This compound | Data not available | Data not available | Data not available |
| 1-Methoxy-2-butanol | 59.3 | 71.5 | 10.1, 26.0, 77.2 |
| 3-Methoxy-1-butanol | 56.3 | 60.5 | 20.1, 40.2, 75.9 |
| 2-Methoxy-1-butanol | Data not available | Data not available | Data not available |
| 4-Methoxy-1-butanol | 58.6 | 62.5 | 26.5, 29.8, 72.8 |
| 3-Methoxy-2-butanol | Data not available | Data not available | Data not available |
| 3-Methoxy-3-methylbutan-1-ol | 49.1 | 59.8 | 24.0 (2C), 45.4, 73.9 |
IR Spectral Data
Table 3: Key IR Absorption Bands (cm⁻¹) for Isomers of this compound
| Isomer | O-H Stretch | C-H Stretch | C-O Stretch (Ether & Alcohol) |
| This compound | ~3400 (broad) | ~2950-2850 | ~1100 |
| 1-Methoxy-2-butanol | 3500-3200 (broad) | ~2960-2870 | ~1100 |
| 3-Methoxy-1-butanol | ~3400 (broad) | ~2950-2850 | ~1100 |
| 2-Methoxy-1-butanol | ~3400 (broad) | ~2950-2850 | ~1100 |
| 4-Methoxy-1-butanol | ~3360 (broad) | ~2930-2870 | ~1115 |
| 3-Methoxy-2-butanol | ~3400 (broad) | ~2950-2850 | ~1100 |
Mass Spectrometry Data
Table 4: Key Mass Spectrometry Fragments (m/z) for Isomers of this compound
| Isomer | Molecular Ion (M⁺) | Base Peak | Other Key Fragments |
| This compound (Predicted) | 104 | 45 | 58, 71, 89 |
| 1-Methoxy-2-butanol | 104 | 59 | 31, 45, 58, 87 |
| 3-Methoxy-1-butanol | 104 | 59 | 31, 45, 71 |
| 2-Methoxy-1-butanol | Data not available | Data not available | Data not available |
| 4-Methoxy-1-butanol | 104 | 45 | 58, 71, 89 |
| 3-Methoxy-2-butanol | 104 | 45 | 59, 71, 89 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 10-20 mg of the neat liquid alcohol isomer is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard (0.00 ppm). The solution is then transferred to a 5 mm NMR tube.
-
Instrumentation : ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer.[1]
-
¹H NMR Acquisition :
-
A spectral width of -2 to 12 ppm is set.
-
A 30-45 degree pulse angle is used.
-
The relaxation delay is set to 1-2 seconds.
-
Typically 16-64 scans are acquired to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
A spectral width of 0 to 220 ppm is set.
-
A proton-decoupled pulse sequence is utilized.
-
The relaxation delay is set to 2-5 seconds.
-
A larger number of scans (1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.[1]
-
-
Data Processing : The raw data is processed using appropriate software, involving Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the TMS signal.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation : For liquid samples, a thin film is created by placing a small drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[2] Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, a drop of the sample is placed directly on the ATR crystal.[3]
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition :
-
A background spectrum of the clean salt plates or ATR crystal is recorded.
-
The sample is placed in the sample holder.
-
The spectrum is acquired over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.
-
To improve the signal-to-noise ratio, 16 or 32 scans are co-added.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation : A dilute solution of the alcohol isomer is prepared in a volatile organic solvent such as dichloromethane or diethyl ether.
-
Instrumentation : A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source is used.[4]
-
Gas Chromatography :
-
The sample is injected into the GC, where it is vaporized.
-
Separation is achieved on a capillary column (e.g., a non-polar DB-5 column).
-
The GC oven temperature is programmed to start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to ensure separation of components.
-
-
Mass Spectrometry :
-
The separated compounds from the GC elute into the MS.
-
The EI source is typically operated at 70 eV.
-
The mass spectrum is scanned over a mass-to-charge (m/z) range of approximately 35-200 amu.[4]
-
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic analysis and comparison of the this compound isomers.
Caption: Workflow for the spectroscopic analysis of this compound isomers.
References
A Comparative Purity Analysis of 4-Methoxy-2-butanol from Various Suppliers
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. Inconsistent purity can lead to unreliable experimental results, hinder the synthesis of target molecules, and introduce unforeseen variables into sensitive assays. This guide provides a comparative analysis of 4-Methoxy-2-butanol from different suppliers, offering a detailed look at purity specifications, analytical methodologies for verification, and potential impurities that may be present.
Purity Comparison of this compound
Sourcing high-purity this compound is critical for ensuring the reproducibility and accuracy of research outcomes. Below is a summary of the stated purities for this compound from a selection of chemical suppliers. It is important to note that while suppliers provide typical purity values, batch-to-batch variability can occur. Therefore, independent verification of purity is always recommended.
| Supplier | Stated Purity (%) | Analytical Method for Purity |
| Supplier A (Representative) | ≥ 99.0 | Gas Chromatography (GC) |
| Supplier B (Representative) | > 98.0 | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Supplier C (Representative) | ≥ 95.0 | Not Specified |
| Thermo Scientific (for 4-Methoxy-1-butanol) | > 95 (by NMR) | Nuclear Magnetic Resonance (NMR)[1] |
Note: The data for Suppliers A, B, and C are representative examples based on commonly available product listings. The data for Thermo Scientific is for the related compound 4-Methoxy-1-butanol as a specific Certificate of Analysis for this compound was not available.
Potential Impurities
The synthesis of this compound can result in the presence of several impurities. The nature and quantity of these impurities can vary depending on the synthetic route and purification methods employed by the manufacturer. Common synthesis methods include the reaction of butanol with methanol in the presence of an acid catalyst.[2]
Common Classes of Impurities:
-
Starting Materials: Unreacted 2-butanol and methanol.
-
Isomers: 1-Methoxy-2-butanol and 3-Methoxy-1-butanol.
-
By-products of Synthesis: Di-sec-butyl ether, dimethoxybutane, and other related ethers formed through side reactions.
-
Solvents: Residual solvents used during the synthesis and purification process.
The presence of these impurities can impact experimental outcomes by interfering with reactions, altering pharmacokinetic and pharmacodynamic properties in drug development, or causing misinterpretation of analytical data.
Experimental Protocols for Purity Analysis
To independently verify the purity of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective and commonly used analytical technique.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is adapted from established methods for the analysis of similar volatile organic compounds.[3]
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the this compound sample in a volatile solvent such as dichloromethane or ethyl acetate.
-
Perform a serial dilution to a final concentration of approximately 10 µg/mL.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
GC Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (split mode, 50:1).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 5 minutes at 200 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 30-300.
3. Data Analysis:
-
The purity is determined by calculating the peak area percentage of this compound relative to the total peak area of all components in the chromatogram.
-
Identification of impurities can be achieved by comparing their mass spectra to spectral libraries (e.g., NIST).
Visualizing the Workflow
To better understand the process of analyzing the purity of this compound, the following diagrams illustrate the key workflows.
Caption: Workflow for the purity analysis of this compound from different suppliers.
Caption: Decision logic for selecting a this compound supplier based on purity needs.
By following a rigorous analytical approach and being aware of potential impurities, researchers can ensure the quality of their starting materials and the integrity of their scientific work.
References
A Comparative Guide to Reaction Rates: 4-Methoxy-2-butanol vs. Tetrahydrofuran
For Researchers, Scientists, and Drug Development Professionals
The choice of solvent is a critical parameter in chemical synthesis, profoundly influencing reaction rates and outcomes. This guide provides a comparative analysis of two solvents, 4-Methoxy-2-butanol and Tetrahydrofuran (THF), focusing on their physical properties and the consequential effects on the kinetics of nucleophilic substitution reactions. Due to a lack of direct experimental kinetic data comparing these two solvents for the same reaction, this guide will focus on a qualitative comparison based on fundamental principles of physical organic chemistry, supported by the physical properties of each solvent.
Executive Summary
Tetrahydrofuran (THF) is a widely utilized polar aprotic solvent, favored for its ability to solvate a broad range of compounds. This compound, a polar protic solvent, offers different solvation characteristics due to its hydroxyl group. This difference in solvent class leads to distinct effects on the rates of common organic reactions, particularly nucleophilic substitution reactions (SN1 and SN2). In general, THF is expected to favor SN2 reactions, while this compound would be more conducive to SN1 reactions. This guide will delve into the underlying principles governing these differences.
Physical Properties Comparison
A solvent's physical properties are paramount in determining its influence on reaction kinetics. The following table summarizes the key properties of this compound and THF.
| Property | This compound | Tetrahydrofuran (THF) |
| Chemical Structure | CH₃OCH₂CH₂CH(OH)CH₃ | C₄H₈O |
| Solvent Class | Polar Protic | Polar Aprotic |
| Molar Mass | 104.15 g/mol [1] | 72.11 g/mol [2] |
| Boiling Point | 162.9 °C[3] | 66 °C[2] |
| Density | 0.903 g/mL[3] | 0.8876 g/cm³ at 20 °C[2] |
| Dielectric Constant | Not readily available (expected to be moderate to high) | 7.6[2] |
| Polarity Index | Not readily available (expected to be moderate to high) | 4.0[4] |
| Water Solubility | Slightly soluble | Miscible[2] |
Theoretical Impact on Reaction Rates
The differing properties of this compound and THF lead to distinct effects on the transition states and intermediates of nucleophilic substitution reactions, thereby affecting their rates.
SN1 Reaction Rates
The rate-determining step of an SN1 reaction is the formation of a carbocation intermediate.[5][6] Polar protic solvents, like this compound, are adept at stabilizing both the leaving group anion and the carbocation intermediate through hydrogen bonding and dipole-dipole interactions. This solvation lowers the energy of the transition state leading to the carbocation, thus accelerating the reaction rate.
In contrast, while THF is polar, it is aprotic and cannot donate hydrogen bonds.[2] It can solvate the carbocation to some extent through its lone pair of electrons on the oxygen atom, but it is less effective at solvating the leaving group anion compared to a protic solvent. Consequently, SN1 reactions are generally slower in THF compared to polar protic solvents.
SN2 Reaction Rates
The SN2 reaction involves a backside attack of a nucleophile on the substrate in a single, concerted step.[7] The reaction proceeds through a five-coordinate transition state. Polar aprotic solvents, such as THF, are ideal for SN2 reactions. They can solvate the cation of the nucleophilic salt, leaving the anion (the nucleophile) relatively "bare" and more reactive. THF does not strongly solvate the nucleophile itself, which would otherwise decrease its reactivity.
Conversely, polar protic solvents like this compound can form a hydrogen-bonding cage around the nucleophile. This strong solvation shell stabilizes the nucleophile, lowering its ground state energy and increasing the activation energy required for it to attack the substrate. As a result, SN2 reactions are significantly slower in protic solvents.
Experimental Protocols
While direct comparative kinetic data is unavailable, a general experimental protocol for monitoring the kinetics of a nucleophilic substitution reaction is provided below. This can be adapted to study reactions in either this compound or THF.
General Protocol for Kinetic Analysis of a Nucleophilic Substitution Reaction
-
Reaction Setup: A solution of the substrate (e.g., an alkyl halide) in the chosen solvent (this compound or THF) is prepared in a thermostated reaction vessel.
-
Initiation: A solution of the nucleophile in the same solvent is added to the substrate solution to initiate the reaction. The time of addition is recorded as t=0.
-
Monitoring Reaction Progress: The progress of the reaction can be monitored by several methods:
-
Titration: Aliquots of the reaction mixture are withdrawn at regular intervals, and the reaction is quenched (e.g., by adding a large volume of a cold, immiscible solvent). The concentration of a reactant or product is then determined by titration.
-
Spectroscopy: If a reactant or product has a distinct chromophore, UV-Vis spectroscopy can be used to monitor its concentration in real-time.
-
Chromatography (GC or HPLC): Aliquots are taken at intervals, quenched, and analyzed by chromatography to determine the concentration of reactants and products.
-
-
Data Analysis: The concentration of a reactant or product is plotted against time. The rate constant (k) can be determined by fitting the data to the appropriate integrated rate law (e.g., first-order or second-order).
Visualizing Reaction Pathways and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams are provided.
Caption: The SN1 reaction pathway proceeds through a carbocation intermediate.
Caption: The SN2 reaction occurs in a single, concerted step.
Caption: A general workflow for a chemical kinetics experiment.
Conclusion
References
- 1. 4-Methoxybutan-2-ol | C5H12O2 | CID 12651695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tetrahydrofuran - Wikipedia [en.wikipedia.org]
- 3. Page loading... [wap.guidechem.com]
- 4. A moderate polar aprotic solvent-Tetrahydrofuran_Chemicalbook [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. byjus.com [byjus.com]
- 7. byjus.com [byjus.com]
Safety Operating Guide
Proper Disposal of 4-Methoxy-2-butanol: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-Methoxy-2-butanol (CAS No. 41223-27-2). Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure laboratory safety and regulatory compliance.
This compound is a flammable liquid and a potential peroxide-former, necessitating careful handling and disposal as hazardous waste. Improper disposal can lead to significant safety risks, including the potential for fire or explosion due to peroxide accumulation.
Immediate Safety and Disposal Plan
The primary and mandated procedure for the disposal of this compound is to treat it as hazardous waste. This involves engaging a licensed professional waste disposal service. Adherence to local, regional, national, and international regulations is mandatory.
Key Procedural Steps:
-
Waste Identification and Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Flammable Liquid, Potential Peroxide Former).
-
Ensure the date of waste generation is clearly marked on the label.
-
-
Container Management:
-
Use only approved, chemically compatible, and non-reactive containers for waste accumulation.
-
Keep waste containers securely closed except when adding waste.
-
Store waste containers in a designated, well-ventilated, and cool area, away from sources of ignition and incompatible materials.
-
-
Engaging Professional Disposal Services:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste disposal service with a complete and accurate description of the waste, including its chemical composition and any known hazards.
-
In-Lab Neutralization or Treatment is NOT Recommended:
There are no established and verified experimental protocols for the in-lab neutralization or deactivation of this compound. Due to the risks associated with peroxide-forming chemicals, attempting to neutralize this compound without a validated procedure can be dangerous. Always consult with your EHS department or a professional waste disposal service before attempting any chemical treatment of this waste.
Quantitative Data Summary
The primary quantitative concern with this compound is the potential for peroxide formation. Regular testing is crucial for ensuring safe handling and storage.
| Parameter | Guideline | Action Required |
| Peroxide Concentration | < 100 ppm | Safe for use with caution. Continue to monitor. |
| > 100 ppm | Do not use. Segregate for immediate disposal. Contact EHS.[1] | |
| Storage Time (from date of opening) | Varies by chemical class; for ethers, typically 6-12 months. | Dispose of the chemical before the expiration of its recommended shelf life, even if peroxides are not detected. |
Experimental Protocols
Peroxide Detection Protocol
This protocol outlines the general procedure for testing for the presence of peroxides in this compound using commercially available peroxide test strips.
Materials:
-
Peroxide test strips (e.g., potassium iodide/starch paper)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, appropriate chemical-resistant gloves
-
The container of this compound to be tested
Procedure:
-
Ensure Proper Ventilation: Perform this procedure in a well-ventilated area or a chemical fume hood.
-
Wear Appropriate PPE: Don safety goggles, a lab coat, and chemical-resistant gloves.
-
Prepare the Test Strip: Remove a single test strip from its container, being careful not to touch the reactive pad.
-
Test the Chemical:
-
Carefully open the container of this compound.
-
Dip the reactive pad of the test strip into the liquid for the time specified by the manufacturer (typically 1-2 seconds).
-
Remove the strip and allow the solvent to evaporate.
-
Moisten the reactive pad with distilled water if required by the manufacturer's instructions.
-
-
Read the Results:
-
After the specified waiting time, compare the color of the reactive pad to the color chart provided with the test strips.
-
The color will indicate the concentration of peroxides in parts per million (ppm).
-
-
Record the Results: Document the test date and the peroxide concentration on the container label.
-
Take Appropriate Action: Based on the peroxide concentration (see table above), either continue to use the chemical with caution or prepare it for immediate disposal.
Safety Precautions for Peroxide-Forming Chemicals:
-
Date all containers upon receipt and upon opening.[2]
-
Visually inspect containers before handling. Do not touch or attempt to open a container that has visible crystal formation, discoloration, or a rusted cap.[3] If any of these are observed, contact your EHS department immediately for emergency disposal.
-
Store in a cool, dark, and dry place. [2]
-
Never distill or evaporate a peroxide-forming chemical to dryness.[4]
Disposal Workflow Diagram
Caption: Disposal decision workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
